Allyl ether
Descripción
Propiedades
IUPAC Name |
3-prop-2-enoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJXMYDOSMEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O, Array | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71586-81-7 | |
| Record name | Poly(allyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71586-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060321 | |
| Record name | 3-(2-Propenoxy)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
94 °C | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
20 °F (NFPA, 2010), -6 °C | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.8 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.4 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 20 °C: 5.79 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
557-40-4 | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(2-Propenoxy)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3WXY29NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-6 °C | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Allyl Ether Functional Group
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether is a class of organic compounds characterized by an ether linkage to an allylic carbon, which is a saturated carbon atom adjacent to a carbon-carbon double bond (–CH₂–CH=CH₂). This unique structural motif imparts a versatile reactivity profile, making allyl ethers invaluable intermediates and protecting groups in modern organic synthesis. Their stability under a wide range of acidic and basic conditions, coupled with the ability for selective cleavage under specific, mild conditions, has established them as a cornerstone in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2]
In drug development, the strategic use of protecting groups is often essential to mask reactive functionalities like alcohols and phenols during multi-step synthetic sequences. The this compound group serves this role exceptionally well, allowing for transformations on other parts of a molecule without unintended reactions at the hydroxyl group.[2][3] This guide provides a comprehensive overview of the core characteristics, synthesis, reactivity, and applications of the this compound functional group, with a focus on quantitative data and detailed experimental protocols.
Core Characteristics of the this compound Functional Group
Structure and Bonding
The this compound functional group consists of an oxygen atom bonded to an allyl group and another organic substituent (R). The presence of the C=C double bond in proximity to the ether linkage defines its chemical properties. The geometry around the ether oxygen is bent, similar to other ethers, with a C-O-C bond angle of approximately 112°. The molecule possesses free rotation around the C-O and C-C single bonds.
Spectroscopic Properties
The structural features of allyl ethers give rise to characteristic signals in various spectroscopic analyses, which are crucial for their identification and characterization.
-
¹H NMR Spectroscopy:
-
The protons of the terminal vinyl group (=CH₂) typically appear as a multiplet between δ 5.1 and 5.4 ppm.
-
The internal vinyl proton (–CH=) resonates further downfield as a multiplet, usually between δ 5.8 and 6.0 ppm.
-
The methylene (B1212753) protons adjacent to the ether oxygen (–O–CH₂–) are observed as a doublet around δ 3.9 to 4.1 ppm.[4]
-
-
¹³C NMR Spectroscopy:
-
The terminal vinyl carbon (=CH₂) appears at approximately 117 ppm.
-
The internal vinyl carbon (–CH=) is found further downfield around 134 ppm.
-
The methylene carbon adjacent to the ether oxygen (–O–CH₂–) resonates in the range of 68-72 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic C=C stretching vibration is observed around 1640-1650 cm⁻¹.
-
A strong C–O–C stretching band, typical for ethers, is present in the region of 1090-1150 cm⁻¹.[4]
-
The following table summarizes key physical and spectroscopic data for representative allyl ethers.
| Property | Dithis compound | Allyl Phenyl Ether | Allyl Ethyl Ether |
| Molecular Formula | C₆H₁₀O[5] | C₉H₁₀O[6] | C₅H₁₀O[7] |
| Molecular Weight | 98.14 g/mol [5] | 134.18 g/mol | 86.13 g/mol [8] |
| Boiling Point | 94 °C[5] | 85 °C @ 19 mmHg | 67 °C[8] |
| Density | 0.803 g/mL at 25 °C[5] | 0.981 g/mL at 25 °C | 0.77 g/mL[8] |
| ¹H NMR (δ, ppm) | ~5.9 (m, 2H), ~5.2 (m, 4H), ~4.0 (d, 4H) | ~7.3-6.9 (m, 5H), ~6.0 (m, 1H), ~5.3 (m, 2H), ~4.5 (d, 2H) | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.0 (d, 2H), ~3.5 (q, 2H), ~1.2 (t, 3H) |
| IR (C=C stretch, cm⁻¹) | ~1647 | ~1647 | ~1647 |
| IR (C-O stretch, cm⁻¹) | ~1100 | ~1240 (asym), ~1030 (sym) | ~1100 |
Synthesis of Allyl Ethers
The most prevalent method for synthesizing allyl ethers is the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[9][10] This method involves the reaction of an alkoxide or phenoxide with an allyl halide. Variations of this method, such as those employing phase-transfer catalysis, have been developed to improve yields and broaden the substrate scope under milder conditions.[11]
Williamson Ether Synthesis
The classical approach involves deprotonating an alcohol or phenol (B47542) with a strong base (e.g., NaH, KOH) to form the corresponding nucleophilic alkoxide/phenoxide, which then displaces a halide from an allyl halide (e.g., allyl bromide or allyl chloride).[4]
Phase-Transfer Catalysis (PTC)
The PTC method is advantageous as it avoids the need for anhydrous conditions and strong bases like NaH. A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide, TBAI) is used to transport the alkoxide/phenoxide from an aqueous or solid phase into an organic phase where it reacts with the allyl halide.[11] This technique is particularly effective for large-scale synthesis.
| Method | Base | Solvent | Catalyst | Temperature | Typical Yield | Reference |
| Classical Williamson | NaH, KOH | THF, DMF, Acetone | None | Room Temp to Reflux | Good to High | [4] |
| Solvent-Free | Solid KOH | None | TBAI (optional) | Room Temp | High (89-96%) | [4] |
| Phase-Transfer Catalysis | 50% aq. NaOH | Cyclohexane | Me(n-Oct)₃N⁺Br⁻ | 70 °C | High (88%) | [11] |
Reactivity and Deprotection Strategies
The this compound group is stable under many synthetic conditions, including strongly basic, nucleophilic, and mildly acidic environments.[1] However, its true utility lies in the variety of mild and selective methods available for its removal (deprotection).
Isomerization followed by Hydrolysis
The most common deprotection strategy involves a two-step process. First, the this compound is isomerized to the more labile prop-1-enyl ether using a transition metal catalyst (e.g., Rh(I), Ru(II)) or a strong base like potassium t-butoxide (KOtBu).[1][12] The resulting enol ether is then readily hydrolyzed under mild acidic conditions to yield the free alcohol and propanal.[12]
Transition Metal-Catalyzed Deprotection
Palladium(0) complexes, such as Pd(PPh₃)₄, are widely used to cleave allyl ethers directly. The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophile (a "π-allyl scavenger"). This method is exceptionally mild and chemoselective.[3][13] For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers.[3][14]
Other Deprotection Methods
-
Oxidative Cleavage: Involves hydroxylation of the double bond followed by periodate (B1199274) scission.[1]
-
Reductive Cleavage: Can be achieved using reagents like samarium(II) iodide.[15]
-
Acidic Cleavage: Strong acids like HBr or HI can cleave ethers, but this method lacks the selectivity of metal-catalyzed approaches.[16][17]
The following table compares various deprotection methods.
| Method / Reagents | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl this compound | Methanol, Room Temp | 1-3 h | 82-97 | [14][15] |
| (PPh₃)₃RuCl₂ / DIPEA then HgCl₂/HgO | O-allyl glycoside | Toluene, Reflux then aq. Acetone | 4 h | ~90 | [12] |
| KOtBu then Acid | General allyl ethers | DMSO then H₃O⁺ | - | High | |
| SmI₂ / i-PrNH₂ | General allyl ethers | THF, 0 °C | - | High | |
| NaI / DMSO | Aryl this compound | 130 °C | 1-4 h | High (99) | [18] |
| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | - | - | High | [1] |
Experimental Protocols
Synthesis of Allyl Phenyl Ether (Williamson Synthesis)
This protocol is adapted from procedures utilizing potassium carbonate as the base in acetone.
Materials:
-
Phenol (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask charged with phenol and anhydrous acetone, add anhydrous potassium carbonate.
-
Add allyl bromide to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude residue can be purified by vacuum distillation to yield pure allyl phenyl ether.
Deprotection of an Aryl this compound using Pd(PPh₃)₄
This protocol describes a mild, palladium-catalyzed deprotection under basic conditions.[15][19]
Materials:
-
Aryl this compound (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (dry)
-
Schlenk flask or flame-dried round-bottom flask with an inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl this compound in dry methanol.
-
Add potassium carbonate to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.[15]
-
Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected phenol.[15]
Applications in Drug Development and Complex Synthesis
The this compound functional group is a powerful tool in the synthesis of complex, biologically active molecules.
-
Orthogonal Protection: The unique deprotection conditions for allyl ethers allow them to be used in concert with other protecting groups (e.g., benzyl, silyl (B83357) ethers) that are cleaved under different conditions (e.g., hydrogenolysis, fluoride (B91410) ions). This "orthogonal" strategy is critical in multi-step synthesis.[1]
-
Introduction of Functionality: The double bond of the allyl group can be functionalized via reactions like epoxidation, dihydroxylation, or ozonolysis, allowing for the introduction of new reactive handles into a molecule.[20][21]
-
Claisen Rearrangement: Aryl allyl ethers are precursors for the Claisen rearrangement, a powerful thermal or Lewis acid-catalyzed[15][15]-sigmatropic rearrangement that forms C-C bonds and leads to ortho-allyl phenols, which are important synthetic intermediates.[10][22]
-
Polymer and Materials Science: Allyl ethers are used as monomers and crosslinking agents in the synthesis of functional polymers and hydrogels for applications like drug delivery.[21]
Conclusion
The this compound functional group offers a unique combination of stability and versatile reactivity. Its reliability as a protecting group for hydroxyl functions is well-established, supported by a diverse array of mild and highly selective deprotection methods, particularly those catalyzed by transition metals. The quantitative data and detailed protocols provided in this guide underscore the practicality and efficiency of employing allyl ethers in complex synthetic campaigns. For researchers in drug discovery and development, a thorough understanding of the characteristics and manipulation of the this compound group is essential for the strategic design and successful execution of synthetic routes to novel therapeutic agents.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound CAS#: 557-40-4 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allyl Ethyl Ether [myskinrecipes.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Allyl ether molecular structure and properties
An In-depth Technical Guide to Diallyl Ether: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithis compound (DAE), also known as 3,3'-oxybis(1-propene), is an unsaturated ether that serves as a valuable building block in organic synthesis and polymer chemistry. Its two reactive allyl groups and the central ether linkage bestow upon it a unique chemical versatility. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, and biological interactions of dithis compound, with a focus on its relevance to research and development.
Molecular Structure and Conformation
Dithis compound consists of two allyl groups (CH₂=CH-CH₂–) linked by an oxygen atom. The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry similar to water and other ethers.[1][2] The steric bulk of the two allyl groups, however, causes the C-O-C bond angle to be slightly larger than the ideal tetrahedral angle of 109.5°. For instance, the analogous C-O-C angle in allyl ethyl ether is calculated to be around 113°.[3]
The molecule's flexibility, arising from single-bond rotations around the C-O and C-C bonds, leads to a complex conformational landscape. Computational and rotational spectroscopy studies have identified at least nine stable, low-energy conformers for dithis compound in the gas phase.[4][5][6] This conformational richness is a key feature of its molecular structure, influenced by a balance of steric effects and hyperconjugative interactions between the oxygen lone pairs and the allyl side chains.[6]
Structural Parameters
| Parameter | Typical Value | Notes |
| Molecular Formula | C₆H₁₀O[7] | - |
| Structure | (CH₂=CHCH₂)₂O[7] | Two allyl groups linked by an oxygen atom. |
| C-O-C Bond Angle | ~113°[3] | Larger than the 109.5° tetrahedral angle due to steric repulsion between the allyl groups.[1] |
| C=C Bond Length | ~1.34 Å | Typical for a carbon-carbon double bond. |
| C-C Bond Length | ~1.50 Å | Typical for a carbon-carbon single bond adjacent to a double bond. |
| C-O Bond Length | ~1.42 Å | Typical for a carbon-oxygen single bond in an ether. |
Physicochemical Properties
Dithis compound is a colorless, highly flammable liquid with a characteristic radish-like odor.[7][8][9] It is less dense than water and only slightly soluble in it.[7][10]
| Property | Value | Reference(s) |
| Molecular Weight | 98.14 g/mol | [7] |
| CAS Number | 557-40-4 | [7] |
| Appearance | Colorless liquid | [7][10] |
| Boiling Point | 94-95 °C | [9][11] |
| Melting Point | -6 °C | [10] |
| Density | 0.803 g/mL at 25 °C | [11] |
| Refractive Index (n²⁰/D) | 1.416 | [11] |
| Flash Point | -7 °C (-6 °C) | [10][11] |
| Vapor Pressure | 5.79 kPa at 20 °C | [10] |
| Vapor Density | 3.4 (air = 1) | [10] |
| Solubility in Water | Insoluble / None | [10] |
Reactivity and Applications
The reactivity of dithis compound is dominated by the chemistry of its two functional groups: the alkene and the ether linkage.
-
Alkene Reactivity : The double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.[12] This reactivity is exploited in polymer chemistry, where dithis compound can act as a monomer or cross-linking agent.
-
Ether Linkage : While generally stable, the ether bond can be cleaved under harsh conditions. A significant safety concern is the propensity of dithis compound to form explosive peroxides upon exposure to air and light.[8][10] Therefore, it must be handled with care, and distillation should only be performed after checking for and eliminating any peroxides.[10]
-
Protecting Group Chemistry : In organic synthesis, the allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. Dithis compound itself is not a protecting group, but its chemistry is central to understanding the cleavage of allyl ethers from protected alcohols, which often involves transition metal catalysts.
Applications:
-
Used as a chemical intermediate to make other chemicals.[7][8]
-
Component in the synthesis of polymers and resins.[12]
-
Its derivatives have applications as modifiers for elastomers and adhesives.[12]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of dithis compound.
Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is the most common method for preparing symmetrical and unsymmetrical ethers.[13][14] For dithis compound, this involves the Sₙ2 reaction between an allyl halide and an allyl alkoxide.
Reaction Scheme:
-
Alkoxide Formation: CH₂=CHCH₂OH + NaH → CH₂=CHCH₂O⁻Na⁺ + H₂
-
Sₙ2 Reaction: CH₂=CHCH₂O⁻Na⁺ + CH₂=CHCH₂Br → (CH₂=CHCH₂)₂O + NaBr
Detailed Protocol:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: In the flask, place a dispersion of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add allyl alcohol (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add allyl bromide (1.05 equivalents) dropwise to the freshly prepared sodium allyloxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and add more water and diethyl ether.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude dithis compound.
Purification: Fractional Distillation
Crude dithis compound can be purified by fractional distillation due to its relatively low boiling point and to separate it from unreacted starting materials or side products like allyl alcohol.[15][16][17]
Detailed Protocol:
-
Peroxide Test (CRITICAL): Before heating, test the crude product for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., by washing with a freshly prepared ferrous sulfate solution) before proceeding.
-
Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.[15]
-
Distillation: Place the crude dithis compound and a few boiling chips or a magnetic stir bar into the distillation flask. Heat the flask gently using a heating mantle.[15]
-
Fraction Collection: Discard any initial low-boiling forerun. Collect the fraction that distills at a stable temperature corresponding to the boiling point of dithis compound (94-95 °C at atmospheric pressure).[15][16]
-
Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.[15]
Analysis and Characterization
Standard spectroscopic methods are used to confirm the identity and purity of dithis compound.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 98, along with characteristic fragmentation patterns.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic peaks for the C=C bond (around 1645 cm⁻¹), the =C-H bonds (around 3080 cm⁻¹), and the C-O-C ether linkage (a strong band around 1100 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint. Expected signals include a multiplet around 5.9 ppm for the vinylic proton (-CH=), a multiplet around 5.2 ppm for the terminal vinylic protons (=CH₂), and a doublet around 4.0 ppm for the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-).[7][18]
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the methylene carbon adjacent to the oxygen (~72 ppm), one for the terminal alkene carbon (~117 ppm), and one for the internal alkene carbon (~135 ppm).[19]
-
Biological Activity and Relevance in Drug Development
While primarily a synthetic reagent, dithis compound has shown significant biological activity as an inhibitor of cytochrome P450 2E1 (CYP2E1).[20] The CYP2E1 enzyme is crucial in the metabolism of numerous xenobiotics, including ethanol (B145695) and drugs like acetaminophen (B1664979). However, it is also responsible for metabolically activating these substances into toxic byproducts that can cause cellular damage, particularly in the liver.
A study comparing dithis compound to the well-known CYP2E1 inhibitor diallyl sulfide (B99878) (DAS) found that dithis compound is a more potent inhibitor, with lower Kᵢ (3.1 µmol/L) and IC₅₀ (6.3 µmol/L) values.[20] This suggests that dithis compound could be a valuable tool for in vitro studies involving CYP2E1 inhibition and may serve as a lead compound for developing agents that protect against CYP2E1-mediated toxicity.[20]
Caption: Dithis compound's Inhibition of the CYP2E1 Metabolic Pathway.
This diagram illustrates how dithis compound acts as a potent inhibitor of the CYP2E1 enzyme. By blocking the enzyme's active site, it prevents the metabolic conversion of substrates like acetaminophen into toxic metabolites, thereby mitigating the risk of cellular damage and hepatotoxicity. This mechanism of action is of significant interest in toxicology and drug development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Dithis compound | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. ICSC 1071 - DIthis compound [inchem.org]
- 11. This compound Dithis compound [sigmaaldrich.com]
- 12. growingscience.com [growingscience.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. omicsonline.org [omicsonline.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound(557-40-4) 13C NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
physical and chemical properties of allyl methallyl ether
An In-depth Technical Guide on the Core Physical and Chemical Properties of Allyl Methallyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Intended for researchers, scientists, and drug development professionals, this document details the core characteristics of this bifunctional molecule, outlines experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference and comparison.
Physical Properties
Allyl meththis compound is a colorless liquid. It possesses two reactive double bonds and an ether linkage, making it a versatile building block in organic synthesis and polymer chemistry.
Table 1: Physical and Chemical Properties of Allyl Meththis compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| Exact Mass | 112.088815002 Da | |
| Density | 0.798 g/cm³ | |
| Boiling Point | 122.3 °C at 760 mmHg | |
| Flash Point | 13.6 °C | |
| Refractive Index | 1.419 | |
| Vapor Pressure | 16.9 mmHg at 25°C | |
| XLogP3 | 2 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 |
Chemical Properties and Reactivity
The chemical nature of allyl meththis compound is defined by the presence of two distinct olefinic groups and an ether linkage, which allows for a variety of chemical transformations. This bifunctionality makes it a valuable monomer, crosslinking agent, and synthetic intermediate.
Williamson Ether Synthesis
The most common method for synthesizing allyl meththis compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary pathways for this synthesis:
-
Pathway A: The reaction of sodium allyloxide with methallyl chloride.
-
Pathway B: The reaction of sodium methallyloxide with allyl chloride.
A phase-transfer catalyzed (PTC) method can also be employed, which may offer milder reaction conditions and simplified procedures.
Claisen Rearrangement
Upon heating, allyl ethers like allyl meththis compound can undergo a-sigmatropic rearrangement known as the Claisen rearrangement. This reaction is a powerful method for forming carbon-carbon bonds in a stereospecific manner, resulting in a γ,δ-unsaturated carbonyl compound.
Polymerization and Crosslinking
Due to its two reactive double bonds, allyl meththis compound can be used as a monomer in copolymerization reactions to introduce pendant allyl and methallyl groups into a polymer backbone. These functional groups can then be further modified, for instance, through thiol-ene click chemistry. Its bifunctionality also makes it a suitable crosslinking agent, particularly in the formation of hydrogels for applications such as controlled drug release.
Reactivity of Allyl vs. Methallyl Groups
The reactivity of the allyl and methallyl groups can differ due to steric and electronic effects. The methyl group on the methallyl double bond introduces steric hindrance, which can impede the approach of bulky reactants. Conversely, the methyl group is weakly electron-donating, which can increase the electron density of the methallyl double bond, making it more nucleophilic and potentially more reactive towards electrophiles. In radical additions, steric hindrance is often the dominant factor.
Experimental Protocols
Synthesis of Allyl Meththis compound via Williamson Ether Synthesis
This protocol is a representative example and can be adapted based on specific laboratory conditions and desired scale.
Materials:
-
Methallyl alcohol
-
Sodium hydride (NaH) or other suitable base
-
Allyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.
-
After
-
Allyl Ethers as Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is a fundamental concept.[1] A protecting group temporarily masks a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of a complex molecule.[1] Among the diverse arsenal (B13267) of protecting groups for hydroxyl moieties, the allyl ether stands out for its unique combination of stability and mild cleavage conditions, rendering it an invaluable tool for synthetic chemists.[2][3]
This technical guide provides a comprehensive overview of the use of allyl ethers as protecting groups for alcohols. It will cover the core principles of their introduction and cleavage, their stability profile, and their role in orthogonal protection strategies. Detailed experimental protocols for key transformations, quantitative data on reaction parameters, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful implementation of this versatile protecting group.
Core Concepts: Stability and Orthogonality
The utility of the this compound protecting group stems from its distinct stability profile. Allyl ethers are robust under a wide variety of reaction conditions, including strongly acidic and basic environments, and are stable to many oxidizing and reducing agents as well as nucleophiles.[2] This stability allows for a broad range of chemical manipulations to be performed on the protected substrate without affecting the masked hydroxyl group.
A key advantage of the this compound is its orthogonality to many other common protecting groups.[2] Orthogonal protecting groups can be selectively removed in any order with specific reagents and conditions that do not affect other protecting groups present in the molecule.[4] For instance, the palladium-catalyzed cleavage of an this compound can be achieved without disturbing acid-labile groups like tert-butyloxycarbonyl (tBoc) or silyl (B83357) ethers, base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), or groups removed by hydrogenolysis such as benzyl (B1604629) ethers.[5] This orthogonality is crucial for the efficient synthesis of complex molecules with multiple functional groups.[5]
Introduction of Allyl Ethers: Protection of Alcohols
The most common method for the introduction of an this compound protecting group is the Williamson ether synthesis.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an allyl halide, typically allyl bromide, in an SN2 reaction.[3][7]
General Reaction Scheme:
R-OH + Base → R-O⁻ R-O⁻ + CH₂=CHCH₂-Br → R-O-CH₂CH=CH₂
The choice of base and solvent is critical and depends on the substrate's sensitivity. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).[2][7]
Caption: Williamson ether synthesis for alcohol protection.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the allylation of a generic primary alcohol using sodium hydride and allyl bromide.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[2]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.[2]
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).[2]
-
Combine the organic layers and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.[2]
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) |
| Primary Alcohol | NaH, Allyl Bromide | THF | 0 °C to RT | 12-16 h | 85-95 |
| Secondary Alcohol | NaH, Allyl Bromide | DMF | 0 °C to RT | 12-24 h | 70-90 |
| Phenol | K₂CO₃, Allyl Bromide | Acetone | Reflux | 4-8 h | 90-98 |
| Carbohydrate | KOH, Allyl Bromide | DMSO | RT | 6-12 h | 75-90 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Cleavage of Allyl Ethers: Deprotection Strategies
The selective cleavage of the this compound is a key advantage of this protecting group. Deprotection can be achieved under very mild conditions, most commonly through transition metal catalysis or a two-step isomerization-hydrolysis sequence.[2]
Transition Metal-Catalyzed Deprotection
Palladium(0) catalysts are widely used for the cleavage of allyl ethers. The mechanism involves the formation of a π-allyl palladium(II) complex, which is then trapped by a nucleophilic scavenger.[8][9]
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
Allyl Glycidyl Ether: A Comprehensive Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
Allyl glycidyl (B131873) ether (AGE) is a versatile bifunctional molecule that has garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, and drug development. Its unique structure, featuring both a reactive epoxy ring and an allyl group, allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of functional materials. This technical guide provides an in-depth overview of the reactivity and diverse applications of AGE, with a focus on its utility for researchers and professionals in the field of drug development.
Core Properties of Allyl Glycidyl Ether
Allyl glycidyl ether is a colorless liquid with a characteristic odor.[1] Its dual functionality is the cornerstone of its chemical versatility, enabling selective reactions at either the epoxide or the alkene moiety.[2] This allows for the design of complex macromolecular architectures and functionalized surfaces.
Physical and Chemical Properties
A summary of the key physical and chemical properties of allyl glycidyl ether is presented in Table 1. This data is essential for its safe handling and for the design of experimental procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant, characteristic | [1] |
| Boiling Point | 153.9 °C at 760 mmHg | [3] |
| Melting Point | -100 °C | |
| Density | 0.962 - 0.970 g/mL at 20-25 °C | [3] |
| Refractive Index | 1.4304 - 1.4348 at 20-30 °C | [3] |
| Vapor Pressure | 3.6 - 4.7 mmHg at 20-25 °C | [4] |
| Flash Point | 48.5 - 57.2 °C | [3][5] |
| Water Solubility | 14% (20 °C) | |
| Solubility in Organics | Miscible with acetone, toluene, octane |
Reactivity of Allyl Glycidyl Ether
The reactivity of AGE is characterized by the independent or sequential reactions of its two functional groups: the epoxide ring and the allyl group. This dual reactivity allows for a wide array of chemical modifications and polymerizations.[6]
Reactions of the Epoxide Ring
The strained three-membered ether ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.
-
Nucleophilic Ring-Opening: The epoxide ring of AGE readily reacts with nucleophiles such as alcohols, amines, and thiols.[6] This reaction is fundamental to its use as a reactive diluent and crosslinker in epoxy resins.[6] In the context of bioconjugation and drug delivery, the epoxide can be opened by functional groups on biomolecules, such as the amine groups in proteins or gelatin, to form stable covalent linkages.[7][8]
-
Polymerization: AGE can undergo ring-opening polymerization (ROP) to form poly(allyl glycidyl ether) (PAGE), a versatile polyether with pendant allyl groups.[9] Both anionic and cationic ROP methods can be employed.[10][11] Anionic ROP, in particular, offers excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.[10]
Reactions of the Allyl Group
The terminal double bond of the allyl group provides a platform for a variety of addition reactions.
-
Thiol-Ene "Click" Chemistry: The allyl group readily participates in thiol-ene reactions, a highly efficient and versatile "click" chemistry approach.[10][12] This reaction is often initiated by UV light or a radical initiator and allows for the straightforward introduction of a wide range of functionalities onto the poly(allyl glycidyl ether) backbone.[10][13] This is particularly useful for attaching targeting ligands, drugs, or imaging agents.[12]
-
Radical Polymerization: The allyl group can undergo radical polymerization, often in copolymerization with other vinyl monomers, to create crosslinked networks or block copolymers.[2]
-
Hydrosilylation: The alkene can react with siloxanes in the presence of a catalyst, a process known as hydrosilylation.[14] This reaction is used to produce silane (B1218182) coatings for various applications, including in the electronics industry.[14]
-
Other Addition Reactions: The allyl group can also undergo other typical alkene reactions such as halogenation, epoxidation, and hydroboration.[6]
Applications of Allyl Glycidyl Ether
The unique reactivity of AGE makes it a valuable component in a wide range of applications, from industrial coatings and adhesives to advanced biomedical materials.[2][3][15]
Industrial Applications
-
Reactive Diluent: In epoxy resin formulations, AGE acts as a reactive diluent, reducing viscosity and improving handling characteristics without compromising the final mechanical properties of the cured material.[6]
-
Crosslinking Agent: The bifunctionality of AGE allows it to act as a crosslinking agent, enhancing the durability and thermal stability of polymers.[3]
-
Adhesives and Sealants: AGE is a key ingredient in the formulation of high-performance adhesives and sealants.[2][15]
-
Coatings: It is used in the production of coatings for various industries, including automotive and aerospace, providing excellent corrosion and UV resistance.[15]
-
Stabilizer: AGE can be used as a stabilizer for chlorinated solvents.[3]
Applications in Drug Development and Biomedical Research
The biocompatibility and functionalizability of polymers derived from AGE have made them attractive candidates for various biomedical applications.
-
Drug Delivery: Poly(allyl glycidyl ether) and its copolymers can be functionalized with drugs, targeting moieties, and imaging agents through their pendant allyl groups.[9][12] These functionalized polymers can self-assemble into nanoparticles or micelles for the targeted delivery of therapeutics.[2][16] For instance, amphiphilic block copolymers containing PAGE have been investigated for the co-delivery of chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[16]
-
Tissue Engineering: The ability to form crosslinked hydrogels makes AGE-derived polymers suitable for tissue engineering scaffolds.[9]
-
Bioconjugation: The reactive epoxide group of AGE can be used to immobilize biomolecules, such as proteins and enzymes, onto surfaces or into polymer matrices.[7]
-
Cryopreservation: Polyampholytes derived from poly(allyl glycidyl ether) have shown promise in the cryopreservation of living cells, offering a potentially less toxic alternative to traditional cryoprotectants like DMSO.[17]
Experimental Protocols
Synthesis of Allyl Glycidyl Ether
A common laboratory-scale synthesis of allyl glycidyl ether involves the reaction of allyl alcohol with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst.[10]
Materials:
-
Allyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bisulfate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine allyl alcohol and the phase transfer catalyst.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a concentrated aqueous solution of NaOH to the flask.
-
Add epichlorohydrin dropwise from the addition funnel, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure allyl glycidyl ether.[10]
Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether
This protocol describes a general procedure for the anionic ring-opening polymerization of AGE to synthesize poly(allyl glycidyl ether).[10]
Materials:
-
Allyl glycidyl ether (AGE), freshly distilled
-
Initiator (e.g., potassium naphthalenide or an alkoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dioxane)
-
Terminating agent (e.g., acidified methanol)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the initiator in the anhydrous solvent.
-
Add the freshly distilled AGE monomer to the initiator solution via syringe.
-
Allow the polymerization to proceed at the desired temperature. The reaction temperature can influence the degree of isomerization of the allyl side chains.[12]
-
Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or size-exclusion chromatography (SEC).
-
Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding the terminating agent.
-
Precipitate the polymer in a non-solvent (e.g., cold hexanes or methanol).
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
This protocol outlines the functionalization of poly(allyl glycidyl ether) with a thiol-containing molecule using a photoinitiated thiol-ene reaction.[10]
Materials:
-
Poly(allyl glycidyl ether) (PAGE)
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
In a quartz reaction vessel, dissolve PAGE, the thiol-containing molecule (in slight excess relative to the allyl groups), and the photoinitiator in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period to initiate the reaction.
-
Monitor the disappearance of the allyl proton signals by ¹H NMR spectroscopy to determine the extent of the reaction.
-
After completion, precipitate the functionalized polymer in a non-solvent to remove unreacted reagents and the photoinitiator byproducts.
-
Dry the purified functionalized polymer under vacuum.[10]
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate some of the key chemical transformations and workflows involving allyl glycidyl ether.
Caption: Synthesis of Allyl Glycidyl Ether from Allyl Alcohol and Epichlorohydrin.
Caption: Workflow for the synthesis and functionalization of poly(allyl glycidyl ether).
Caption: The dual reactivity pathways of allyl glycidyl ether.
Safety and Handling
Allyl glycidyl ether is a flammable liquid and is considered hazardous.[4][18] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[19][20] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[18][21] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[20][22] It is also important to note that AGE is a peroxidizable compound and may form explosive peroxides upon storage, especially in the presence of air and light.[4]
Conclusion
Allyl glycidyl ether is a highly valuable and versatile chemical building block with a broad spectrum of applications. Its dual functionality, comprising a reactive epoxide ring and an allyl group, provides a rich platform for a multitude of chemical transformations. For researchers, scientists, and drug development professionals, polymers and materials derived from AGE offer exciting opportunities for the creation of advanced drug delivery systems, functional biomaterials, and innovative therapeutic strategies. A thorough understanding of its reactivity, coupled with safe handling practices, will continue to drive new discoveries and applications for this remarkable molecule.
References
- 1. Allyl glycidyl ether | C6H10O2 | CID 7838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. nagaseamerica.com [nagaseamerica.com]
- 4. ALLYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. yg-chem.co.jp [yg-chem.co.jp]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atamankimya.com [atamankimya.com]
- 15. What is allyl glycidyl ether used for [hbjhchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gelest.com [gelest.com]
- 19. echemi.com [echemi.com]
- 20. njchm.com [njchm.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. exsyncorp.com [exsyncorp.com]
The Claisen Rearrangement of Allyl Ethers: A Core Mechanism in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful[1][1]-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[1][2][3][4][5] First discovered by Rainer Ludwig Claisen in 1912, this reaction has become an indispensable tool for carbon-carbon bond formation, particularly in the synthesis of complex natural products and pharmaceuticals.[1][4] Its concerted, pericyclic mechanism allows for a high degree of stereocontrol, making it a highly predictable and reliable synthetic method.[6][7][8] This technical guide provides a comprehensive overview of the core mechanism of the Claisen rearrangement in allyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Core Mechanism: A Concerted Pericyclic Journey
The Claisen rearrangement of an allyl vinyl ether is a thermally induced, intramolecular process that proceeds through a highly ordered, cyclic transition state.[9][10] The reaction involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[9][11] This transformation is energetically driven by the formation of a thermodynamically stable carbonyl group.[2][12]
The generally accepted mechanism involves a chair-like six-membered transition state, which minimizes steric interactions and dictates the stereochemical outcome of the reaction.[7][8][13] The suprafacial nature of the rearrangement, as predicted by the Woodward-Hoffmann rules, ensures a high degree of stereospecificity.[9] Evidence for the intramolecular nature of the reaction is supported by crossover experiments, which have shown no intermolecular product formation.[9] Furthermore, isotopic labeling studies, for instance using a 14C label at the C3 position of the allyl group, have confirmed that the allyl group inverts during the rearrangement, consistent with the proposed cyclic mechanism.[9][10]
While the concerted mechanism is widely accepted, the precise nature of the transition state can be influenced by substituents and solvent, with some studies suggesting the possibility of asynchronous or even stepwise pathways in certain cases.[14]
Key Mechanistic Insights from Experimental Data
Activation Parameters
The Claisen rearrangement typically requires elevated temperatures to overcome the activation barrier.[9] The activation energy (Ea) and entropy of activation (ΔS‡) provide valuable insights into the transition state.
| Substrate Type | Solvent | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Reference |
| Allyl p-Tolyl Ether | Diphenyl Ether | 32.5 | -11.6 | [15] |
| Allyl Phenyl Ether | N,N-Diethylaniline | 31.2 | -12.2 | [15] |
| Substituted Phenyl Allyl Ethers | Carbitol/Diphenyl Ether | 29.6 - 34.9 | Not Specified | [16] |
Table 1: Activation parameters for the Claisen rearrangement of various allyl ethers.
Kinetic Isotope Effects (KIEs)
Kinetic isotope effects are a powerful tool for probing the transition state structure of a reaction.[17] By replacing an atom with its heavier isotope, changes in the reaction rate can reveal information about bond breaking and bond formation in the rate-determining step. In the Claisen rearrangement, KIEs have been used to support the concerted mechanism and to refine the geometry of the transition state.
| Isotopic Substitution | kH/kD or kL/kH | Interpretation | Reference |
| Deuterium at C4 of allyl vinyl ether | 1.092 | Indicates some C-H bond weakening in the transition state. | |
| Deuterium at C6 of allyl vinyl ether | 1/1.025 (inverse) | Suggests a change in hybridization at this position. | |
| 14C at C2, C4, and C6 of allyl vinyl ether | Varied | Consistent with a concerted mechanism. | |
| 18O in allyl vinyl ether | Varied | Provides evidence for C-O bond cleavage in the transition state. |
Table 2: Kinetic Isotope Effects (KIEs) in the Claisen Rearrangement.
Substituent and Solvent Effects
The rate of the Claisen rearrangement is significantly influenced by the electronic nature of substituents on the allyl vinyl ether skeleton. Electron-donating groups on the vinyl moiety and electron-withdrawing groups on the allyl moiety generally accelerate the reaction.[13]
Polar solvents tend to accelerate the Claisen rearrangement.[1][9] Hydrogen-bonding solvents show the most significant rate enhancements. For instance, ethanol/water mixtures can lead to rate constants that are 10-fold higher than those in sulfolane.[9] This is attributed to the stabilization of a more polar transition state.[3]
| Solvent | Relative Rate Constant |
| Sulfolane | 1 |
| Anisole | 2.3 |
| N-Methylpyrrolidone | 11.4 |
| Methanol | 48.7 |
| Ethylene Glycol | 158 |
| Water | 730 |
Table 3: Relative rate constants for the Claisen rearrangement of allyl p-tolyl ether in various solvents at 160°C.
Experimental Protocols
General Procedure for a Thermal Claisen Rearrangement
A solution of the allyl vinyl ether in a high-boiling, inert solvent (e.g., N,N-diethylaniline, decane, or diphenyl ether) is heated to reflux (typically 180-250 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by distillation or column chromatography.
Protocol for a Lewis Acid-Catalyzed Claisen Rearrangement
To a solution of the allyl vinyl ether in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) at a reduced temperature (e.g., -78 °C or 0 °C) is added a Lewis acid (e.g., TiCl4, BF3·OEt2, or AlCl3) dropwise. The reaction mixture is stirred at the same temperature or allowed to warm to room temperature. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a suitable reagent (e.g., water, saturated aqueous NaHCO3, or saturated aqueous Rochelle's salt). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol for Kinetic Isotope Effect Measurement
A mixture of the isotopically labeled and unlabeled starting materials of a known ratio is subjected to the Claisen rearrangement conditions. The reaction is stopped at a low conversion (typically <10%). The isotopic ratio of the remaining starting material and the product is determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The kinetic isotope effect is then calculated from the change in the isotopic ratios.[17]
Visualizing the Mechanism and Experimental Workflow
Caption: General mechanism of the Claisen rearrangement of an allyl vinyl ether.
Caption: A typical experimental workflow for a thermal Claisen rearrangement.
Caption: Influence of substituent electronic effects on the rate of the Claisen rearrangement.
Conclusion
The Claisen rearrangement of allyl ethers remains a vital transformation in organic synthesis. Its predictable, concerted mechanism, coupled with a deep understanding of stereochemical, electronic, and solvent effects, allows for its application in the stereoselective synthesis of complex molecules. For researchers in drug development and natural product synthesis, a thorough grasp of this rearrangement's mechanistic intricacies is crucial for its effective implementation in designing and executing synthetic strategies. The continued exploration of catalytic and asymmetric variants of the Claisen rearrangement promises to further expand its utility and power in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. redalyc.org [redalyc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Allyl Protecting Group: A Comprehensive Technical Guide to its Stability and Application
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and chemo-selectivity. Among the arsenal (B13267) of protective functionalities available to the modern chemist, the allyl group stands out for its unique combination of stability and selective lability. This in-depth technical guide provides a comprehensive overview of the stability of the allyl protecting group under a variety of chemical environments, detailed experimental protocols for its application and removal, and a comparative analysis with other common protecting groups.
Core Principles of the Allyl Protecting Group
The allyl group, typically introduced as an allyl ether (for alcohols and phenols), allyl ester (for carboxylic acids), or allyloxycarbonyl (Alloc for amines), offers a robust shield for a range of functional groups. Its stability is attributed to the electronically neutral and sterically unassuming nature of the allyl moiety. However, the true power of the allyl group lies in its unique deprotection mechanism, which is typically achieved under mild, transition-metal-catalyzed conditions. This orthogonality allows for the selective removal of the allyl group in the presence of other protecting groups that are sensitive to acidic, basic, or hydrogenolytic cleavage.[1][2]
Stability Profile of the Allyl Protecting Group
The allyl protecting group exhibits a commendable level of stability across a broad spectrum of reaction conditions, making it a reliable choice in complex synthetic routes.
Acidic and Basic Stability
Allyl ethers and Alloc-protected amines are generally stable to a wide range of acidic and basic conditions.[3] This stability allows for the use of acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) in the same synthetic sequence, as their respective deprotection conditions do not affect the allyl group.[2][4] However, it is important to note that prolonged exposure to very strong acids or bases can lead to undesired side reactions.
Stability Towards Oxidizing and Reducing Agents
The stability of the allyl group towards common oxidizing and reducing agents is a key advantage. It is generally resistant to many oxidants. However, specific reagents that target the double bond, such as ozone or osmium tetroxide, can cleave the allyl group.[5] Similarly, while stable to many reducing agents, catalytic hydrogenation with certain catalysts may lead to the reduction of the double bond.
Quantitative Stability Data: A Comparative Analysis
For a more practical understanding, the following tables summarize the stability and deprotection conditions of the allyl group in comparison to other commonly used protecting groups.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Oxidative Conditions (e.g., DDQ) | Reductive Conditions (e.g., H₂, Pd/C) |
| This compound | Stable[2] | Stable[6] | Can be cleaved[5] | Can be reduced |
| Benzyl (Bn) Ether | Stable[7] | Stable[7] | Can be cleaved[7] | Labile [8] |
| t-Butyldimethylsilyl (TBS) Ether | Labile [9] | Stable | Stable | Stable |
| Tetrahydropyranyl (THP) Ether | Labile | Stable | Stable | Stable |
Table 2: Stability of Common Amine Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Transition Metal Catalysis (e.g., Pd(PPh₃)₄) |
| Allyloxycarbonyl (Alloc) | Stable[3] | Stable[3] | Labile [10] |
| tert-Butyloxycarbonyl (Boc) | Labile | Stable | Stable |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Stable | Labile [2] | Stable |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
Protection of a Primary Alcohol as an this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Deprotection of an this compound using Palladium Catalysis
Materials:
-
This compound (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Scavenger (e.g., morpholine, 10 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in anhydrous DCM under an inert atmosphere.
-
Add the scavenger (e.g., morpholine) to the solution.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protection of an Amine with Allyloxycarbonyl (Alloc) Group
Materials:
-
Amine (1.0 equiv)
-
Allyl chloroformate (1.2 equiv)
-
Pyridine (B92270) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in anhydrous DCM and cool to 0 °C.[10]
-
Add pyridine to the solution.[10]
-
Add allyl chloroformate dropwise to the stirred solution at 0 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Alloc-protected amine.[10]
Deprotection of an Alloc-Protected Amine
Materials:
-
Alloc-protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Phenylsilane (B129415) (PhSiH₃, 4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere.[11]
-
Add phenylsilane to the solution.[11]
-
Add Pd(PPh₃)₄ to the reaction mixture.[11]
-
Stir the reaction at room temperature for 30-60 minutes.[11]
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the free amine.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and reaction pathways can significantly aid in the understanding and implementation of complex synthetic strategies.
Conclusion
The allyl protecting group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its broad stability profile, coupled with its unique and mild deprotection conditions, makes it an ideal choice for complex multi-step syntheses, particularly in the fields of drug discovery and natural product synthesis. A thorough understanding of its stability, as outlined in this guide, along with the provided experimental protocols, will enable researchers to confidently and effectively incorporate the allyl protecting group into their synthetic strategies, paving the way for the efficient construction of complex molecular architectures.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The this compound as a protecting group in carbohydrate chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comprehensive Technical Guide to the Fundamental Reactions of the Ether Functional Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The ether functional group (R-O-R') is generally considered to be one of the most unreactive in organic chemistry, making ethers excellent solvents for a wide variety of reactions.[1] However, under specific conditions, ethers undergo several fundamental reactions that are crucial for chemical synthesis and are of significant importance in the field of drug development, both in the synthesis of active pharmaceutical ingredients and in the understanding of metabolic pathways. This technical guide provides an in-depth exploration of the core reactions of the ether functional group, including cleavage reactions, autoxidation, and the Williamson ether synthesis. It is designed to serve as a detailed resource, offering not only the theoretical underpinnings of these transformations but also practical experimental protocols and quantitative data to aid in laboratory research and process development.
Ether Cleavage Reactions
The cleavage of the robust C-O bond in ethers is a challenging yet synthetically valuable transformation that typically requires harsh reaction conditions.[2] The two primary methods for ether cleavage involve the use of strong acids or strong bases.
Acid-Catalyzed Cleavage
The most common method for cleaving ethers is through the action of strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr).[1][3] Hydrogen chloride (HCl) is generally less effective due to the lower nucleophilicity of the chloride ion.[4] The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[5] The subsequent nucleophilic attack by the halide ion can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether's alkyl substituents.[2][6]
Mechanism:
The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming an oxonium ion. This activated intermediate can then undergo nucleophilic attack by a halide ion.
-
S(_N)2 Mechanism: This pathway is favored for ethers with methyl and primary alkyl groups due to minimal steric hindrance.[6] The halide nucleophile attacks the less sterically hindered carbon atom in a concerted step, displacing a molecule of alcohol. If an excess of the hydrohalic acid is used, the alcohol formed will be subsequently converted to an alkyl halide.[7]
-
S(_N)1 Mechanism: For ethers with tertiary, benzylic, or allylic alkyl groups, the cleavage predominantly follows an S(_N)1 pathway.[7] This is due to the ability of these groups to form stable carbocation intermediates upon the departure of the alcohol leaving group.[7]
-
E1 Mechanism: In some cases, particularly with tertiary ethers and the use of a strong acid with a poorly nucleophilic conjugate base (like trifluoroacetic acid), an E1 elimination reaction can compete with the S(_N)1 pathway, leading to the formation of an alkene.[7]
| Ether Substrate | Reagent | Conditions | Mechanism | Major Products | Yield (%) | Reference |
| Ethyl isopropyl ether | HI | - | S(N)2 | Isopropyl alcohol, Iodoethane | Exclusive | [4] |
| tert-Butyl methyl ether | HBr | - | S(_N)1 | tert-Butyl bromide, Methanol (B129727) | - | |
| Anisole (Phenyl methyl ether) | HBr | Reflux | S(_N)2 on methyl group | Phenol, Methyl bromide | - | [7] |
| Tetrahydrofuran (B95107) (THF) | HBr | Reflux | S(_N)2 | 1,4-Dibromobutane | - | [5] |
Protocol 1: Cleavage of a Tertiary Ether with HBr
-
Objective: To cleave tert-butyl methyl ether (MTBE) using hydrobromic acid.
-
Materials: tert-butyl methyl ether, 48% aqueous hydrobromic acid, acetic acid.
-
Procedure:
-
Dissolve the tert-butyl methyl ether in acetic acid (e.g., 100 mg of ether in 10 mL of acetic acid).[8]
-
Add an excess of 48% aqueous HBr (e.g., 15 mL).[8]
-
Reflux the mixture overnight.[8]
-
After cooling, the reaction mixture can be worked up by extraction with a suitable organic solvent to isolate the tert-butyl bromide and methanol products.
-
-
Notes: The reaction proceeds via an S(_N)1 mechanism due to the stability of the tertiary carbocation intermediate.
Base-Mediated Cleavage
While less common, ethers can also be cleaved by strongly basic reagents, such as organolithium compounds.[2] This type of cleavage is particularly effective for cyclic ethers like tetrahydrofuran (THF). The mechanism involves deprotonation at the α-position to the ether oxygen, followed by elimination to form an alkene and an alkoxide.[2]
Autoxidation of Ethers
Ethers are susceptible to autoxidation, a free-radical process that occurs upon exposure to atmospheric oxygen, forming hydroperoxides and peroxides.[9][10] These peroxide byproducts are dangerously explosive, especially when concentrated, and represent a significant safety hazard in the laboratory.[9] The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, a position that is activated towards radical formation.[9]
Mechanism:
The autoxidation of ethers proceeds via a radical chain mechanism:
-
Initiation: A radical initiator (e.g., light, heat, or a trace impurity) abstracts a hydrogen atom from the α-carbon of the ether, forming a carbon-centered radical.[9]
-
Propagation:
-
Termination: The reaction is terminated by the combination of two radicals.
Protocol 2: Detection of Peroxides in Ethers
-
Objective: To test for the presence of peroxides in a sample of an ether (e.g., diethyl ether, THF).
-
Method 1: Ferrous Sulfate (B86663) Test
-
Materials: Ferrous sulfate heptahydrate (FeSO(_4)·7H(_2)O), concentrated sulfuric acid, distilled water, ether sample.
-
Procedure:
-
Prepare a fresh solution by dissolving 6 g of FeSO(_4)·7H(_2)O in 11 mL of water and adding 6 mL of concentrated sulfuric acid.[11]
-
In a separate vessel, stir 1 L of the ether sample with the prepared ferrous sulfate solution.[11]
-
Continue stirring for a few minutes. A positive test for peroxides is indicated by the formation of a reddish-brown color from the oxidation of Fe
to Fe2+ .3+
-
-
-
Method 2: Potassium Iodide Test
-
Materials: Potassium iodide (KI), glacial acetic acid, ether sample.
-
Procedure:
-
Protocol 3: Removal of Peroxides from Ethers
-
Objective: To remove peroxide contaminants from an ether solvent.
-
Materials: Activated alumina (B75360) (basic, 80-mesh), ether sample.
-
Procedure:
-
Prepare a chromatography column with a 2 x 33 cm dimension and fill it with 80 g of 80-mesh basic activated alumina.[11]
-
Pass 100 to 400 mL of the peroxide-containing ether through the column.[11]
-
Collect the purified ether and re-test for the presence of peroxides.
-
Safety Note: The alumina will retain the peroxides. Before disposal, the alumina should be treated with a dilute acidic solution of ferrous sulfate to destroy the peroxides.[11]
-
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[13] It is an S(_N)2 reaction between an alkoxide or phenoxide ion and a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[13]
Mechanism:
The reaction is a classic bimolecular nucleophilic substitution. The strongly nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the ether C-O bond. Because it is an S(_N)2 reaction, it is most efficient with methyl and primary alkyl halides. Secondary alkyl halides can also be used, but elimination (E2) becomes a significant competing side reaction. Tertiary alkyl halides will almost exclusively undergo elimination.
| Alkoxide/Phenoxide | Alkyl Halide | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Acetaminophen (B1664979) | Ethyl iodide | K(_2)CO(_3) | 2-Butanone (B6335102) | Reflux, 1 hr | Phenacetin (B1679774) | - | [13] |
| p-Aminophenol | Acetic anhydride | - | Water | Near boiling, 20 min | Paracetamol | - | [14] |
| Paracetamol | Ethyl iodide | NaOEt | Ethanol | Reflux, 1 hr | Phenacetin | - | [14] |
Protocol 4: Synthesis of Phenacetin from Acetaminophen
-
Objective: To synthesize phenacetin via a Williamson ether synthesis from acetaminophen and ethyl iodide.
-
Materials: Acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), 2-butanone (7 mL), ethyl iodide (0.64 mL), tert-butyl methyl ether (TBME), 5% NaOH solution, brine, anhydrous CaCl(_2).[13][15]
-
Procedure:
-
To a 25 mL round-bottom flask, add acetaminophen, potassium carbonate, and 2-butanone.[13][15]
-
Add ethyl iodide via syringe, followed by a magnetic stir bar.[13][15]
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.[13][15]
-
After cooling, add 4 mL of water to the flask to dissolve the solids.[15]
-
Transfer the mixture to a separatory funnel and rinse the flask with TBME, adding the rinsings to the funnel.[13]
-
Extract the aqueous layer with TBME.[13]
-
Wash the combined organic layers with 5% NaOH solution (2 x 4 mL) and then with brine (1 x 5 mL).[13]
-
Dry the organic layer over anhydrous CaCl(_2).[13]
-
Filter or decant the solution to remove the drying agent and evaporate the solvent to obtain the crude phenacetin.[13]
-
The crude product can be purified by recrystallization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for product analysis.
Caption: S(_N)2 mechanism for acid-catalyzed ether cleavage.
Caption: S(_N)1 mechanism for acid-catalyzed ether cleavage.
Caption: Mechanism of the Williamson ether synthesis.
Caption: Radical chain mechanism of ether autoxidation.
Caption: General experimental workflow for reaction workup and analysis.
References
- 1. readchemistry.com [readchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. my.alfred.edu [my.alfred.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. docsity.com [docsity.com]
Core Physical Properties of Allyl Ethyl Ether
An In-depth Technical Guide to the Physical Properties of Allyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of allyl ethyl ether. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. All quantitative data is summarized in a structured table for ease of comparison, and detailed experimental protocols for key property determinations are provided.
Allyl ethyl ether is a colorless liquid that is highly flammable.[1] It is characterized by its insolubility in water but is miscible with organic solvents such as ethanol (B145695) and diethyl ether.[1][2] This ether is known to be an irritant to the skin, eyes, and mucous membranes.[3][4] Due to its reactive nature, it can form explosive peroxides upon prolonged storage and should be handled with appropriate safety precautions.[5][6]
Quantitative Data Summary
The following table summarizes the key physical properties of allyl ethyl ether, compiled from various sources.
| Physical Property | Value | Units |
| Molecular Formula | C₅H₁₀O | |
| Molecular Weight | 86.13 | g/mol [7][8][9] |
| Density | 0.76 - 0.77 | g/mL at 20-25°C[2][10] |
| Boiling Point | 63.3 - 67 | °C[1][2] |
| Melting Point | -140 (estimate) | °C[1][2] |
| Refractive Index | 1.388 - 1.39 | at 20°C[2][11] |
| Vapor Pressure | 153.0 - 185 | mmHg at 25°C[1][3][12] |
| Flash Point | -21 to -5 | °F (-29 to -21 °C)[2][5][6] |
| Water Solubility | Insoluble | [1][2][12] |
Experimental Protocols
Detailed methodologies for determining key physical properties of liquid compounds like allyl ethyl ether are outlined below. These protocols are generalized from standard laboratory practices.
Determination of Density
The density of a liquid can be determined using several methods, including the use of a pycnometer or a graduated cylinder and a balance.[13][14][15][16]
Protocol using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: Weigh a clean, dry 50 mL graduated cylinder on an electronic balance and record its mass.
-
Volume Measurement: Add a known volume (e.g., 20-25 mL) of allyl ethyl ether to the graduated cylinder. Read the volume at the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the allyl ethyl ether and record the combined mass.
-
Calculation: Calculate the mass of the allyl ethyl ether by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.
-
Repeatability: Repeat the measurement at least two more times and calculate the average density to ensure accuracy.[16]
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Distillation Method:
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Addition: Place a volume of allyl ethyl ether into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask.
-
Temperature Reading: Record the temperature at which the liquid actively boils and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.[17][18]
Using an Abbe Refractometer:
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of allyl ethyl ether onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Temperature Correction: If the measurement is not performed at the standard temperature of 20°C, a temperature correction may be necessary.[18]
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like allyl ethyl ether.
References
- 1. chembk.com [chembk.com]
- 2. ALLYL ETHYL ETHER CAS#: 557-31-3 [m.chemicalbook.com]
- 3. Allyl ethyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. nj.gov [nj.gov]
- 5. ALLYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. Allyl ethyl ether [webbook.nist.gov]
- 9. Allyl Ethyl Ether [drugfuture.com]
- 10. Allyl Ethyl Ether [myskinrecipes.com]
- 11. labproinc.com [labproinc.com]
- 12. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. mt.com [mt.com]
- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 18. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to the Polymerization Mechanisms of Allyl Ether Monomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core polymerization mechanisms of allyl ether monomers. Historically, the polymerization of allyl ethers has been challenging due to the low reactivity of the allyl group. However, recent advancements have opened new avenues for the synthesis of well-defined poly(this compound)s, which are valuable platforms for biomedical applications owing to their functionalizable side chains. This document details the primary polymerization strategies, including cationic, radical, and coordination-insertion polymerization, with a focus on reaction mechanisms, experimental protocols, and quantitative data.
Cationic Polymerization of this compound Monomers
Conventional direct cationic polymerization of allyl ethers is generally inefficient. The abstraction of the labile allylic proton by the propagating carbocation leads to chain transfer reactions that terminate polymerization, resulting in low molecular weight oligomers. A significant breakthrough in this area is the development of a tandem isomerization-cationic polymerization strategy.
Tandem Isomerization-Cationic Polymerization
This innovative approach circumvents the issues of traditional cationic polymerization by first isomerizing the unreactive this compound to a highly reactive vinyl ether (1-propenyl ether) in situ, which then readily undergoes cationic polymerization.[1] This process is typically catalyzed by transition metal complexes.
The mechanism involves two key steps:
-
Isomerization: The transition metal catalyst facilitates the migration of the double bond from the allyl position to the propenyl position.
-
Polymerization: The resulting electron-rich vinyl ether monomer is then rapidly polymerized by a cationic initiator present in the reaction mixture.
A proposed energy diagram for this tandem reaction highlights that the polymerization of the vinyl ether is a highly exothermic and spontaneous process, which drives the overall reaction towards the formation of a high molecular weight polymer.[1]
Diagram of Tandem Isomerization-Cationic Polymerization
Caption: Tandem isomerization-cationic polymerization workflow.
Quantitative Data for Tandem Isomerization-Cationic Polymerization
The following table summarizes representative data for the tandem isomerization-cationic polymerization of various this compound monomers.
| Monomer | Catalyst System | Mn ( g/mol ) | PDI | Conversion (%) | Reference |
| 1-Allyloxyoctane | Co₂(CO)₈ / Diphenylsilane (B1312307) | 15,200 | 1.2 | >95 | |
| 1-Allyloxydecane | Co₂(CO)₈ / Diphenylsilane | - | - | ~98 | |
| Allyl Benzyl Ether | Co₂(CO)₈ / Diphenylsilane | 6,800 | 1.3 | >95 | |
| 1,2-Diallyloxyethane | Co₂(CO)₈ / Diphenylsilane | Crosslinked | - | 82 |
Experimental Protocol for Tandem Isomerization-Cationic Polymerization of 1-Allyloxyoctane
Materials:
-
1-Allyloxyoctane (monomer)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)
-
Diphenylsilane (co-catalyst/initiator)
-
Anhydrous chloroform (B151607) (solvent)
-
Methanol (for precipitation)
Procedure: [1]
-
Monomer and Solvent Preparation: Purify 1-allyloxyoctane by distillation under reduced pressure. Dry chloroform over calcium hydride and distill before use.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-allyloxyoctane in anhydrous chloroform.
-
Catalyst Addition: To the stirred monomer solution, add dicobalt octacarbonyl (e.g., 1.5 mol%) and diphenylsilane (e.g., 4 mol%).
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically rapid and exothermic. Monitor the reaction progress by techniques such as RTIR by observing the disappearance of the allyl double bond peak (~1648 cm⁻¹).[1]
-
Termination and Purification: After the reaction is complete (typically within minutes to an hour), quench the reaction by adding a small amount of a terminating agent like methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolation: Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterization: Characterize the resulting polymer using ¹H NMR for structural analysis and Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Radical Polymerization of this compound Monomers
Conventional free-radical polymerization of allyl ethers is notoriously difficult and typically yields oligomers. This is attributed to "degradative chain transfer," where a propagating radical abstracts a labile hydrogen atom from the allyl group of a monomer, forming a resonance-stabilized allylic radical that is too stable to efficiently reinitiate polymerization.[2]
Radical-Mediated Cyclization (RMC)
A more recently proposed mechanism to explain the photopolymerization of multi-allyl ether monomers is the Radical-Mediated Cyclization (RMC).[3][4] This mechanism bypasses the limitations of degradative chain transfer.
The RMC mechanism proceeds in three main steps:[3]
-
Hydrogen Abstraction (Initiation): A photoinitiator-derived radical abstracts an allylic hydrogen from an this compound monomer, generating a resonance-stabilized this compound radical.
-
Cyclization (Propagation): This this compound radical attacks the double bond of a second this compound monomer, forming a five-membered cyclopentane-like ring radical.
-
Chain Transfer (Propagation): The newly formed cyclic radical abstracts an allylic hydrogen from a third this compound monomer, regenerating the initial this compound radical and propagating the chain.
Diagram of Radical-Mediated Cyclization (RMC) Mechanism
Caption: Radical-Mediated Cyclization (RMC) polymerization mechanism.
Quantitative Data for Radical Polymerization of Allyl Ethers
Quantitative data for the radical polymerization of simple allyl ethers to high molecular weight polymers is scarce due to the prevalence of degradative chain transfer. However, for multifunctional allyl ethers where RMC can occur, crosslinked networks are often formed.
| Monomer System | Initiator | Mn ( g/mol ) | PDI | Observations | Reference |
| Allyl Acetate | Benzoyl Peroxide | Low MW Oligomers | - | Demonstrates degradative chain transfer | [2] |
| Sucrose (B13894) this compound | Photoinitiator | Crosslinked Network | - | Forms hydrogels via RMC | [2] |
| Allyl Glycidyl (B131873) Ether / Styrene | AIBN / γ-radiation | 1,800 - 4,500 | 1.6 - 2.5 | Copolymerization | [5] |
Experimental Protocol for Photopolymerization of a Multi-Allyl Ether Monomer (Illustrative)
Materials:
-
Multi-allyl ether monomer (e.g., sucrose this compound)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Solvent (if necessary)
-
Formulation: Prepare a solution of the multi-allyl ether monomer with a suitable concentration of the photoinitiator. The mixture can be prepared in a vial or as a thin film on a substrate.
-
UV Curing: Expose the formulation to a UV light source of appropriate wavelength and intensity. The polymerization is typically rapid.
-
Monitoring: The progress of the polymerization can be monitored in real-time using techniques like Real-Time Infrared (RTIR) spectroscopy by observing the decrease in the intensity of the C=C stretching vibration of the allyl group.
-
Post-Curing: After UV exposure, the resulting polymer may be post-cured thermally to ensure complete reaction.
-
Characterization: The resulting crosslinked polymer can be characterized by swelling studies, dynamic mechanical analysis (DMA), and solid-state NMR.
Ziegler-Natta Polymerization of Allyl Ethers
Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are well-known for their ability to polymerize α-olefins with high stereoselectivity.[6] Their application to polar monomers like allyl ethers is challenging due to the Lewis acidic nature of the catalyst components, which can interact with the polar ether group, leading to catalyst deactivation.
Recent advances have shown that certain late transition metal catalysts, such as those based on palladium, can mediate the copolymerization of ethylene (B1197577) with polar allyl monomers without the need for protecting groups.[7]
The mechanism involves the coordination and insertion of the olefin and the polar monomer into the metal-alkyl bond. The design of the catalyst is crucial to prevent deactivation by the polar group.
Diagram of Ziegler-Natta Copolymerization of Ethylene and an this compound
References
- 1. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. britannica.com [britannica.com]
- 7. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3] The synthesis of allyl ethers, in particular, is of significant interest as the allyl group serves as a versatile protecting group for alcohols and phenols and is a key precursor for various organic transformations, including the Claisen rearrangement.[5]
This document provides detailed protocols and application notes for the synthesis of allyl ethers via the Williamson ether synthesis, tailored for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Principles
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) by a base to form a potent nucleophile, the alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the allyl halide in a concerted, single-step process, leading to the formation of the ether and the displacement of the halide leaving group.[6]
For the successful synthesis of allyl ethers, the choice of an appropriate allyl halide (e.g., allyl bromide or allyl chloride) and a suitable base is crucial.[5] Primary allyl halides are preferred to minimize the competing elimination (E2) reaction, which can be a significant side reaction, especially with sterically hindered substrates or stronger bases.[3][6]
Experimental Protocols
Two general protocols are provided below for the synthesis of allyl ethers from alcohols and phenols.
Protocol 1: Allylation of Aliphatic Alcohols
This protocol is suitable for the synthesis of allyl ethers from primary and secondary aliphatic alcohols.
Materials:
-
Aliphatic alcohol
-
Allyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add the alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Allylation of Phenols
This protocol is adapted for the synthesis of allyl aryl ethers from phenols.
Materials:
-
Phenol
-
Allyl bromide
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetone (B3395972) or Acetonitrile
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous potassium carbonate (K2CO3) for drying
Procedure:
-
In a round-bottom flask, combine the phenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetone or acetonitrile.
-
To this stirred suspension, add allyl bromide (1.2 equivalents) at room temperature.[7]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[7]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain the crude allyl phenyl ether.[7]
-
Purify the product by vacuum distillation or column chromatography if necessary.[7]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various allyl ethers reported in the literature.
| Alcohol/Phenol | Allylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Decanol | Allyl bromide | KOH | None | Room Temp | 2.5 | 95 |
| Benzyl alcohol | Allyl bromide | KOH | None | Room Temp | 4.5 | 96 |
| Phenol | Allyl bromide | KOH | None | Room Temp | 14 | 89 |
| Geraniol | Allyl bromide | KOH | None (w/ TBAI) | Room Temp | 18 | 99 |
| 4-Nitrophenol | Allyl bromide | K2CO3 | Acetone | Reflux | 8 | 85-90 |
| 2-Naphthol | Allyl bromide | K2CO3 | Acetone | Reflux | 6 | 92 |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of the alcohol/phenol. | Use a stronger base (e.g., NaH for alcohols) or ensure anhydrous conditions. |
| Competing E2 elimination. | Use a primary allyl halide. Lower the reaction temperature. | |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI).[8] | |
| Formation of Alkene Byproduct | E2 elimination is favored. | This is common with secondary or tertiary halides. Use a less sterically hindered alkoxide if possible. Lowering the reaction temperature can also favor substitution over elimination. |
| C-Alkylation of Phenols | The phenoxide ion is an ambident nucleophile. | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
Mandatory Visualizations
Caption: Mechanism of the Williamson Ether Synthesis for Allyl Ethers.
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. ias.ac.in [ias.ac.in]
- 6. byjus.com [byjus.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Allyl Ether as a Versatile Protecting Group in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification of complex oligosaccharides and glycoconjugates. Among the arsenal (B13267) of available protecting groups, the allyl ether stands out for its unique combination of stability and mild deprotection conditions. This versatility makes it an invaluable tool in the multi-step synthesis of intricate carbohydrate-based therapeutics and research tools. These application notes provide a detailed overview of the use of allyl ethers in carbohydrate chemistry, including key data, experimental protocols, and logical workflows.
Key Advantages of the this compound Protecting Group
The this compound is favored in carbohydrate synthesis for several key reasons:
-
Robust Stability: Allyl ethers are stable under a wide range of reaction conditions, including strongly acidic and basic environments, which allows for the manipulation of other protecting groups without affecting the this compound.[1][2]
-
Orthogonality: The deprotection methods for allyl ethers are distinct from those of many other common protecting groups such as benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBS, TBDPS), tert-butyloxycarbonyl (t-Boc), and 9-fluorenylmethoxycarbonyl (Fmoc).[3][4] This orthogonality is crucial for the sequential unveiling of hydroxyl groups in complex synthetic pathways.[3]
-
Mild Deprotection: Despite its stability, the allyl group can be removed under very mild and specific conditions, most commonly through a two-step isomerization-hydrolysis sequence or a one-step palladium-catalyzed reaction.[1][2][5] This minimizes the risk of side reactions with other sensitive functional groups present in the molecule.
Experimental Protocols
Detailed methodologies for the protection of hydroxyl groups as allyl ethers and their subsequent deprotection are provided below.
Protocol 1: Protection of a Carbohydrate Hydroxyl Group as an this compound
This protocol describes a general procedure for the allylation of a partially protected carbohydrate using allyl bromide and a mild base to prevent undesired side reactions.
Materials:
-
Partially protected carbohydrate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.5 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the partially protected carbohydrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Deprotection of an this compound via Isomerization and Hydrolysis
This widely used two-step procedure involves the isomerization of the this compound to a prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions.
Materials:
-
Allyl-protected carbohydrate (1.0 equiv)
-
Potassium tert-butoxide (KOtBu, catalytic amount)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Water
-
Dichloromethane (DCM)
-
Celite
Procedure:
Step A: Isomerization
-
Dissolve the allyl-protected carbohydrate in anhydrous DMSO in a round-bottom flask under an inert atmosphere.[2]
-
Add a catalytic amount of potassium tert-butoxide.[2]
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the formation of the prop-1-enyl ether by TLC.
-
After completion, cool the reaction mixture to room temperature.
Step B: Hydrolysis
-
To the reaction mixture from Step A, add a mixture of acetone and water (9:1 v/v).
-
Add mercuric chloride and mercuric oxide to the solution.[6]
-
Stir the mixture vigorously at room temperature for 30-60 minutes, monitoring the cleavage of the prop-1-enyl ether by TLC.
-
Upon completion, dilute the reaction with dichloromethane and filter through a pad of Celite to remove the mercury salts.
-
Wash the filtrate with a saturated aqueous solution of potassium iodide and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: One-Step Deprotection of an this compound using Palladium Catalysis
This protocol describes a mild and efficient one-step deprotection of allyl ethers using a palladium(0) catalyst and an allyl scavenger.
Materials:
-
Allyl-protected carbohydrate (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)
-
1,3-Dimethylbarbituric acid (as allyl scavenger, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for filtration
Procedure:
-
Dissolve the allyl-protected carbohydrate in the chosen anhydrous solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.[2]
-
Add 1,3-dimethylbarbituric acid to the solution.[2]
-
Add the palladium(0) catalyst to the mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[2]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.[2]
Quantitative Data Summary
The efficiency of this compound deprotection can vary depending on the chosen method and the specific carbohydrate substrate. The following table summarizes representative yields for various deprotection strategies.
| Deprotection Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Isomerization and Hydrolysis | 1. KOtBu, DMSO; 2. HgCl₂/HgO, Acetone/H₂O | O-allyl glycosides | ~90 | [6] |
| Palladium-Catalyzed Deprotection | Pd(PPh₃)₄, 1,3-Dimethylbarbituric acid, DCM/THF, rt | Various allyl ethers | High | [1][2] |
| Samarium(II) Iodide-Mediated Cleavage | SmI₂/H₂O/amine | Alcohols, Carbohydrates | Good to Excellent | [1][7] |
| Ruthenium-Catalyzed Isomerization and Hydrolysis | [(C₆H₅)₃P]₃RuCl₂, then HgCl₂-HgO | Allylic ethers | ~90 | [6] |
| DMSO-Sodium Iodide System | DMSO, NaI (catalytic) | Various allyl ethers | 60-99 | [8] |
Logical Workflows and Pathways
The strategic application of allyl ethers in orthogonal protection schemes is a powerful approach in complex carbohydrate synthesis.
Caption: Orthogonal deprotection of a multi-functional carbohydrate.
The diagram above illustrates a typical orthogonal strategy where a carbohydrate is protected with Benzyl (Bn), tert-Butyldiphenylsilyl (TBDPS), and this compound groups. Each protecting group can be removed selectively under specific conditions, allowing for sequential modifications at different positions of the carbohydrate scaffold.
Caption: Deprotection pathways for allyl ethers in carbohydrates.
This workflow diagram contrasts the two major pathways for the cleavage of allyl ethers. The two-step method involves an isomerization followed by hydrolysis, while the one-step method utilizes a transition metal catalyst, typically palladium(0), to remove the allyl group directly.
References
Application Notes and Protocols for Palladium-Catalyzed Deprotection of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The allyl ether protecting group is a versatile tool in modern organic synthesis, valued for its stability across a wide range of reaction conditions. Its selective removal under mild conditions, primarily through palladium catalysis, is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed protocols and comparative data for the palladium-catalyzed deprotection of allyl ethers.
Introduction
Palladium-catalyzed deprotection of allyl ethers proceeds via the formation of a π-allylpalladium complex, which is then cleaved by a nucleophilic scavenger.[1][2] This methodology is highly efficient, tolerates a wide variety of functional groups, and can be performed under mild, often neutral, conditions.[2][3] The choice of palladium catalyst, solvent, and scavenger can be tailored to the specific substrate and the presence of other functional groups, allowing for high chemoselectivity.[3][4]
Comparative Data of Deprotection Protocols
The efficacy of palladium-catalyzed deprotection of allyl ethers is influenced by the choice of catalyst, reagents, and reaction conditions. The following table summarizes quantitative data from various protocols, providing a basis for method selection.
| Entry | Palladium Source | Reagent/Conditions | Substrate Type | Yield (%) | Time (h) | Temp. (°C) |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl this compound | 82-97 | 1-3 | RT |
| 2 | 10% Pd/C | Basic conditions | Aryl this compound | High | - | Mild |
| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 |
| 4 | Pd(0) | Barbituric acid derivatives, MeOH or aq. 1,4-dioxane | This compound | High | - | RT |
| 5 | Pd(PPh₃)₄ | Acetic acid, N-methylmorpholine, CHCl₃ | Allyl ester on resin | - | 0.3-1 | RT |
Experimental Protocols
Below are detailed methodologies for commonly employed palladium-catalyzed deprotection of allyl ethers.
Protocol 1: Deprotection of Aryl Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃
This method is particularly effective for the cleavage of aryl allyl ethers under mild, basic conditions.[5]
Materials:
-
Aryl this compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 10 minutes.[2]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected phenol.
Protocol 2: Deprotection using Pd(PPh₃)₄ and a Scavenger
The use of a nucleophilic scavenger is crucial to trap the generated allyl cation and prevent side reactions, such as re-alkylation of the deprotected functional group.[7] Common scavengers include dimethylamine-borane complex, phenylsilane, and morpholine.[7]
Materials:
-
This compound substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the allyl scavenger (e.g., PhSiH₃, 1.2-2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05-0.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway of Palladium-Catalyzed this compound Deprotection
Caption: Mechanism of Pd-catalyzed this compound deprotection.
Experimental Workflow for Palladium-Catalyzed this compound Deprotection
Caption: General experimental workflow for deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthesis of Allyl and Benzyl Ethers: A Comprehensive Guide for Researchers
Application Notes & Protocols for the Synthesis of Allyl and Benzyl (B1604629) Ethers from Alcohols and Phenols
The synthesis of allyl and benzyl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical development, natural product synthesis, and materials science. These ethers are frequently employed as protecting groups for hydroxyl functionalities due to their general stability across a variety of reaction conditions and the availability of mild and selective deprotection methods.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of allyl and benzyl ethers from alcohols and phenols, tailored for researchers, scientists, and drug development professionals.
Introduction to Allyl and Benzyl Ethers
Allyl and benzyl ethers serve as crucial intermediates and protecting groups in multi-step organic synthesis.[1][2] The choice between an allyl or benzyl protecting group often hinges on the overall synthetic strategy, considering the presence of other functional groups and the required orthogonality of deprotection steps.[2]
Allyl Ethers:
-
Key Advantage: Mild and highly selective deprotection conditions using palladium(0) catalysts.[2]
-
Applications: Useful in complex syntheses where other protecting groups might be sensitive to the reaction conditions required for their removal. They are also intermediates in Claisen and Cope sigmatropic rearrangements.[1]
Benzyl Ethers:
-
Key Advantage: High stability under a wide range of acidic and basic conditions, as well as toward many oxidizing and reducing agents.[2][3]
-
Applications: A robust and reliable choice for protecting alcohols and phenols during various synthetic transformations. The benzyl group can be readily cleaved by catalytic hydrogenolysis.[3][4]
Synthetic Methodologies
The most prevalent method for synthesizing allyl and benzyl ethers is the Williamson ether synthesis.[5][6][7] However, various other methods have been developed to address challenges such as harsh reaction conditions, substrate sensitivity, and the need for greener protocols.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used S(_N)2 reaction involving an alkoxide or phenoxide nucleophile and an alkyl halide.[5][6] For the synthesis of allyl and benzyl ethers, allyl or benzyl halides (typically bromides or chlorides) are reacted with the deprotonated alcohol or phenol (B47542).[1][3]
General Reaction Scheme:
-
Step 1: Deprotonation: The alcohol or phenol is treated with a base to form the corresponding alkoxide or phenoxide.
-
Step 2: Nucleophilic Substitution: The nucleophilic alkoxide/phenoxide attacks the allyl or benzyl halide, displacing the halide and forming the ether.[5]
Key Considerations:
-
Base Selection: Strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are often used for alcohols.[5] For phenols, weaker bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH) are typically sufficient.[5]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are commonly employed to facilitate the S(_N)2 reaction.[5][7]
-
Leaving Group: Bromides are generally more reactive than chlorides.
-
Limitations: The reaction is most efficient with primary alkyl halides. Secondary and tertiary halides can lead to elimination side products.[5]
Catalytic and Alternative Methods
To overcome the limitations of the classical Williamson synthesis, several catalytic and alternative methods have been developed.
-
Phase-Transfer Catalysis (PTC): This method utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the alkoxide or phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. This often allows for milder reaction conditions and avoids the need for strong, anhydrous bases.[8][9]
-
Palladium-Catalyzed Allylation: Alcohols can be allylated using allyl carbonates in the presence of a palladium catalyst. This method is particularly useful for acid-sensitive substrates and can be performed under neutral conditions.[10]
-
Iron-Catalyzed Etherification: Iron(III) chloride has been used as an eco-friendly catalyst for the etherification of benzyl alcohols, offering a greener alternative to traditional methods.[11][12]
-
Use of Benzyl Tosylates: Benzyl tosylates can be used as an alternative to benzyl halides, sometimes minimizing C-alkylation side reactions, particularly with phenols.[13][14]
-
Neutral Benzylating Agents: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, which is advantageous for sensitive substrates.[15]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of representative allyl and benzyl ethers, allowing for a direct comparison of different methodologies.
Table 1: Synthesis of Allyl Ethers
| Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Decanol (B1670082) | Allyl bromide | KOH | None | 16 | RT | 95 | [1] |
| Benzyl alcohol | Allyl bromide | KOH | None | 4.5 | RT | 96 | [1] |
| Geraniol | Allyl bromide | KOH/TBAI | None | 18 | RT | 99 | [8] |
| Phenol | Allyl bromide | K(_2)CO(_3) | Acetone | 6 | Reflux | 95 | [16] |
| Primary Alcohol | Allyl ethyl carbonate | Pd(PPh(_3))(_4) | THF | 1-3 | 65 | 85-95 | [10] |
Table 2: Synthesis of Benzyl Ethers
| Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Primary Alcohol | Benzyl bromide | NaH | DMF | - | RT | >90 | [2][4] |
| Phenol | Benzyl tosylate | K(_2)CO(_3) | DMF | 4-12 | 80 | 80-95 | [13] |
| Benzyl alcohol | - | FeCl(_3)·6H(_2)O | Propylene Carbonate | 14 | 100 | 91 | [11][12] |
| Functionalized Alcohol | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 24 | 90 | 70-98 | [15] |
| Dehydroestrone | Benzyl chloride | NaH | THF | - | - | - | [7] |
Experimental Protocols
Protocol 1: Williamson Synthesis of Allyl Decyl Ether under Solvent-Free Conditions[1]
This protocol describes a convenient and efficient method for the allylation of a primary alcohol using solid potassium hydroxide without a solvent.
Materials:
-
1-Decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Silica (B1680970) gel, hexane, ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, combine 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), and one pellet of KOH (approx. 2 mmol).
-
Add a catalytic amount of TBAI (5 mol%) to the mixture.
-
Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield allyl decyl ether.
Protocol 2: Benzylation of a Primary Alcohol using Sodium Hydride[2][4]
This protocol outlines a standard procedure for the benzylation of an alcohol under strongly basic conditions.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1 equivalent) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: O-Benzylation of a Phenol using Benzyl Tosylate[13]
This protocol provides an alternative to using benzyl halides for the benzylation of phenols.
Materials:
-
Substituted phenol
-
Benzyl tosylate (freshly prepared is recommended)
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate, water, brine for workup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl tosylate (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the synthesis of allyl and benzyl ethers.
Caption: General workflow of the Williamson ether synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Allyl Glycidyl Ether in Polymer Synthesis
Introduction
Allyl glycidyl (B131873) ether (AGE) is a versatile bifunctional monomer that has garnered significant attention in polymer chemistry.[1] It possesses two distinct reactive functional groups: an epoxide (oxirane) ring and an allyl (prop-2-enyl) group.[1][2] This unique structure allows for selective polymerization and subsequent modification, making AGE an invaluable building block for a wide array of functional polymers.[1] The epoxide group can undergo ring-opening polymerization (ROP), either anionically or cationically, to form a polyether backbone similar to that of polyethylene (B3416737) glycol (PEG).[1][3] The pendant allyl groups remain intact during this process, serving as handles for extensive post-polymerization modification, most notably through thiol-ene "click" chemistry.[4][5] This modularity enables the synthesis of polymers with precisely controlled architectures and tailored functionalities for applications in drug delivery, bioconjugation, coatings, adhesives, and advanced materials.[2][4][6]
Polymerization Methods
The dual functionality of AGE allows for several distinct polymerization strategies:
-
Ring-Opening Polymerization (ROP) of the Epoxide: This is the most common approach, yielding linear poly(allyl glycidyl ether) (PAGE). The pendant allyl groups are preserved for subsequent reactions.[1]
-
Anionic Ring-Opening Polymerization (AROP): AROP is a robust and highly controlled method for synthesizing well-defined PAGE with predictable molecular weights and low polydispersity indices (PDI).[3][4] The polymerization is typically initiated by strong bases, such as potassium alkoxides, generated from an alcohol and a strong base like potassium naphthalenide.[4][7] A key consideration is the reaction temperature; lower temperatures (< 40 °C) are often used to prevent a side reaction where the allyl side chain isomerizes into a labile cis-prop-1-enyl group.[4]
-
Cationic Ring-Opening Polymerization (CROP): CROP of AGE can be initiated by Lewis acids, such as boron trifluoride tetrahydrofuranate (BF₃·THF).[3][8] This method also targets the epoxide ring, leaving the allyl group untouched.[8] While effective, CROP can sometimes be less controlled than AROP, potentially leading to lower molecular weight oligomers or broader molecular weight distributions.[6][9]
-
-
Radical Polymerization of the Allyl Group: The allyl double bond can undergo radical polymerization. This is often employed in copolymerization reactions with other vinyl monomers like methyl acrylate (B77674) (MA) or allyl methacrylate (B99206) (AMA).[10][11] In these reactions, the epoxy group remains as a pendant functionality, which can be used for later crosslinking or modification.[10]
-
Copolymerization: AGE can be copolymerized with a variety of other monomers to create functional materials.
-
Copolymers with Other Epoxides: AGE can be randomly copolymerized with monomers like ethylene (B1197577) oxide to create PEG-based materials with multiple conjugation points along the polymer backbone.[12][13]
-
Copolymers with Lactones: Copolymers of AGE and lactide have been synthesized for biomedical applications, combining the properties of polyesters with the functional handles of AGE.[5][6]
-
Post-Polymerization Modification: The Power of Thiol-Ene Chemistry
The true versatility of PAGE lies in the reactivity of its pendant allyl groups. Thiol-ene "click" chemistry is a highly efficient, high-yield reaction used to functionalize the polymer backbone.[3][14] This reaction involves the radical-mediated addition of a thiol compound across the allyl double bond. It can be initiated by UV light in the presence of a photoinitiator or by thermal initiation.[3][14] The reaction is known for its high conversion rates, tolerance to various functional groups, and mild reaction conditions. This allows for the attachment of a diverse range of molecules, including:
-
Biomolecules such as peptides and glutathione (B108866) for bioconjugation.[12]
-
Small molecules to create materials for drug delivery.[4]
-
Functional groups like amines and carboxylic acids to alter solubility or provide further reaction sites.[12]
-
Crosslinking agents to form hydrogels or thermosets.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data from representative polymerizations involving allyl glycidyl ether.
Table 1: Anionic Ring-Opening Homopolymerization of Allyl Glycidyl Ether (AGE) Data extracted from studies on controlled polymerization using potassium alkoxide initiators.[4]
| Entry | Polymerization Temp. (°C) | Target Molar Mass ( kg/mol ) | Observed Molar Mass ( kg/mol ) | PDI (Mw/Mn) | Isomerization of Allyl Group (%) |
| 1 | 40 | 11.1 | 11.8 | 1.08 | 0 |
| 2 | 60 | 11.1 | 11.2 | 1.06 | 2.1 |
| 3 | 80 | 11.1 | 11.5 | 1.06 | 4.8 |
| 4 | 100 | 11.1 | 11.3 | 1.07 | 7.9 |
| 5 | 120 | 11.1 | 11.2 | 1.08 | 10.2 |
| 6 | 60 | 27.8 | 27.5 | 1.07 | 2.2 |
| 7 | 80 | 55.6 | 51.2 | 1.13 | 4.9 |
Table 2: Radical Copolymerization of Allyl Glycidyl Ether (AGE) Data from copolymerization of AGE with comonomers using a benzoyl peroxide (BPO) initiator.[10][17]
| Comonomer | Feed Ratio (AGE:Comonomer) | Mn ( g/mol ) | PDI (Mw/Mn) | Tonset (°C) | Tmax (°C) |
| Allyl Methacrylate (AMA) | 1:1 | N/A | N/A | 235.1 | 409.8 |
| Methyl Methacrylate (MMA) | 1:1 | 65,000 | 2.30 | 225.4 | 390.6 |
Copolymer was not soluble in a suitable solvent for GPC analysis.[17]
Experimental Protocols
Protocol 1: Synthesis of Poly(allyl glycidyl ether) via Anionic Ring-Opening Polymerization (AROP)
This protocol describes the synthesis of well-defined PAGE using a potassium alkoxide initiator, adapted from literature procedures.[3][4]
Materials:
-
Allyl glycidyl ether (AGE), distilled from CaH₂
-
Initiator alcohol (e.g., benzyl (B1604629) alcohol)
-
Potassium naphthalenide solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hexanes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
All glassware should be flame-dried under vacuum and backfilled with inert gas to ensure anhydrous conditions.
-
In a Schlenk flask, dissolve the initiator alcohol (e.g., benzyl alcohol) in anhydrous THF.
-
Titrate the alcohol solution with potassium naphthalenide solution at room temperature until a faint green color persists, indicating the formation of the potassium alkoxide initiator.
-
Add the purified AGE monomer to the initiator solution via a gas-tight syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 30-40 °C to minimize side reactions).[4] Polymerization time will vary depending on the target molecular weight (typically 20-48 hours).[4]
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy for monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of degassed methanol.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold hexanes.
-
Isolate the polymer by decantation or centrifugation.
-
Redissolve the polymer in a small amount of THF and re-precipitate to further purify it.
-
Dry the final poly(allyl glycidyl ether) product under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification of PAGE via Photo-Initiated Thiol-Ene "Click" Reaction
This protocol details the functionalization of the synthesized PAGE with a thiol-containing molecule.[3]
Materials:
-
Poly(allyl glycidyl ether) (PAGE)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF)
-
UV light source (e.g., 365 nm)
-
Non-solvent for precipitation (e.g., hexanes)
Procedure:
-
In a quartz reaction vessel, dissolve the PAGE polymer in the anhydrous solvent.
-
Add the thiol-containing molecule. A slight molar excess (e.g., 1.2 equivalents per allyl group) is typically used to ensure complete conversion.
-
Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can inhibit radical reactions.
-
While stirring, expose the reaction mixture to UV light (365 nm) at room temperature.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy, observing the disappearance of the allyl proton signals (~5.9 and 5.2 ppm).
-
Once the reaction is complete (typically 1-4 hours), precipitate the functionalized polymer in a suitable non-solvent (e.g., hexanes) to remove unreacted reagents.
-
Isolate the purified functionalized polymer and dry it under vacuum.
Protocol 3: Cationic Ring-Opening Polymerization (CROP) of AGE
This protocol describes a typical CROP of AGE using a Lewis acid catalyst.[8][9]
Materials:
-
Allyl glycidyl ether (AGE), purified
-
Catalyst: Boron trifluoride tetrahydrofuranate (BF₃·THF)
-
Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dimethoxyethane)
-
Quenching agent (e.g., methanol)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
-
Dissolve the purified AGE monomer in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the BF₃·THF catalyst solution dropwise to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed for the desired time. The polymerization can be very fast.
-
Terminate the reaction by adding a quenching agent like methanol.
-
Purify the resulting polymer by precipitation in a non-solvent, followed by washing and drying under vacuum. Note that this method may initially form cyclic products before yielding higher molecular weight polymers.[8]
Visualizations
Caption: Logical relationships of Allyl Glycidyl Ether in polymer synthesis.
Caption: Experimental workflow for synthesis and functionalization of PAGE.
Caption: Polymerization pathways available for Allyl Glycidyl Ether.
References
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Allyl Glycidyl Ether - NAGASE | Europe [nagase.eu]
- 3. benchchem.com [benchchem.com]
- 4. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. EP1247834A1 - Crosslinking agent based on polyallyl ether compound - Google Patents [patents.google.com]
- 16. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Allyl Ethers to Liberate Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and effective protocols for the cleavage of allyl ethers, a critical transformation in multi-step organic synthesis for the liberation of hydroxyl functional groups. The allyl protecting group is favored for its stability across a range of chemical conditions, yet its removal can be achieved with high selectivity and efficiency under specific, mild conditions. This document outlines various methods, including transition metal-catalyzed deallylation, oxidative cleavage, and other reagent-based strategies.
I. Overview of Allyl Ether Deprotection Strategies
The choice of a deprotection strategy for an this compound is contingent upon the molecular architecture of the substrate, particularly the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). The most prevalent methods involve the use of transition metal catalysts, which can facilitate the cleavage of the allyl group through various mechanisms.[1][2]
Key considerations for selecting a deprotection method include:
-
Substrate Compatibility: The chosen method should not affect other sensitive functional groups within the molecule.
-
Reaction Conditions: Mild conditions are often preferred to prevent degradation of complex molecules.
-
Reagent and Catalyst Cost and Availability: The economic and practical feasibility of a method can be a deciding factor.
-
Scalability: The ability to perform the reaction on a larger scale is crucial for drug development and manufacturing.
II. Comparative Data of Deprotection Protocols
The following table summarizes quantitative data for various this compound deprotection methods, enabling a direct comparison of their efficacy.
| Method/Reagents | Catalyst/Additive | Substrate Type | Time | Temp. (°C) | Yield (%) | Reference(s) |
| Palladium-Catalyzed | ||||||
| Pd(PPh₃)₄ / K₂CO₃ | - | Aryl this compound | 1 h | Reflux | 97 | [2] |
| Pd(PPh₃)₄ / Pyrrolidine | - | Allyl ester | 50 min | 0 | High | [2] |
| 10% Pd/C | Basic conditions | Aryl this compound | - | Mild | High | [3][4] |
| [Pd(η³-C₃H₅)(DPCB-OMe)]OTf / Aniline | - | Aliphatic this compound | 2-8 h | 50 | High | [5][6] |
| Pd(PPh₃)₄ / RSO₂Na | - | This compound | - | - | - | [1] |
| Pd(PPh₃)₄ / Acetic Acid | - | This compound | - | - | - | [1] |
| Pd(PPh₃)₄ / Polymethylhydrosiloxane (PMHS) | ZnCl₂ | This compound | - | - | High | [7] |
| Rhodium-Catalyzed | ||||||
| [(PPh₃)₃RuCl₂] / DIPEA | - | O-allyl glycoside | 4 h | Reflux | High | [2] |
| Nickel-Catalyzed | ||||||
| Ni catalyst / Brønsted acid | - | O- and N-allyl groups | - | - | High | [2] |
| [NiCl₂(dppp)] / DIBAL-H | - | This compound | - | - | High | [8] |
| Other Methods | ||||||
| I₂ / DMSO | - | Aryl this compound | - | - | - | [2] |
| I₂ / Polyethylene (B3416737) glycol-400 | - | Aryl/Alkyl this compound | - | RT | High | [9][10] |
| SmI₂ / H₂O / i-PrNH₂ | - | This compound | - | - | High | [11] |
| Ti(O-i-Pr)₄ / TMSCl / Mg | - | This compound | - | Mild | High | [12] |
III. Experimental Protocols
A. Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This protocol is particularly mild and exhibits high selectivity for the cleavage of aryl allyl ethers.[2][3]
Reagents and Materials:
-
Aryl this compound (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Methanol (B129727) (MeOH)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aryl this compound (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol.
B. Two-Step Isomerization-Hydrolysis Protocol
This method involves the initial isomerization of the this compound to a prop-1-enyl ether, which is subsequently hydrolyzed under acidic conditions.[13]
Step 1: Isomerization
Reagents and Materials:
-
This compound (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 equiv) in one portion.
-
Heat the reaction mixture and monitor the isomerization to the prop-1-enyl ether by TLC or NMR.
-
Once the isomerization is complete, cool the reaction mixture to room temperature.
Step 2: Hydrolysis
Reagents and Materials:
-
Crude prop-1-enyl ether from Step 1
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude prop-1-enyl ether in a mixture of THF and 1 M HCl (e.g., 4:1 v/v).
-
Stir the solution at room temperature and monitor the hydrolysis by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (B1210297) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
C. Samarium(II) Iodide Mediated Deprotection
This method provides a selective cleavage of unsubstituted allyl ethers and is particularly useful in the deprotection of alcohols and carbohydrates.[11]
Reagents and Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Isopropylamine (B41738) (i-PrNH₂)
-
Water (H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound in anhydrous THF under an inert atmosphere.
-
Add isopropylamine and water to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the SmI₂ solution dropwise until the characteristic deep blue color persists.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the mixture with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
IV. Visualized Workflows and Mechanisms
A. General Reaction Mechanism of Palladium-Catalyzed this compound Cleavage
The palladium-catalyzed cleavage of allyl ethers typically proceeds through the formation of a π-allylpalladium complex.[1][14] The catalyst first coordinates to the double bond of the allyl group. Subsequent oxidative addition leads to the formation of a π-allylpalladium(II) intermediate and the liberation of the alcohol. The catalyst is then regenerated in the presence of an allyl scavenger.
Caption: Palladium-catalyzed this compound cleavage mechanism.
B. Decision Workflow for Selecting a Deprotection Method
The selection of an appropriate deprotection method is crucial for the success of a synthetic sequence. This workflow provides a guideline for choosing a suitable protocol based on the substrate's properties.
Caption: Decision workflow for this compound deprotection.
References
- 1. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Extremely Facile and Selective Nickel-Catalyzed this compound Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Allyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Green Synthesis of Allyl Isobornyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of allyl isobornyl ether, a valuable compound in fragrance and pharmaceutical industries. The described method utilizes a reusable solid acid catalyst, minimizing environmental impact and simplifying product purification.
Introduction
Allyl isobornyl ether is traditionally synthesized using liquid acid catalysts, which are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. This protocol outlines a greener alternative using a solid acid catalyst, specifically an A-15 cationic exchange resin. This method offers high product yield and selectivity, along with easy catalyst recovery and reuse, aligning with the principles of green chemistry. The synthesis involves the etherification of camphene (B42988) with allyl alcohol.
Reaction and Mechanism
The core reaction is the acid-catalyzed addition of allyl alcohol to camphene. The A-15 resin, a sulfonated polystyrene-divinylbenzene copolymer, provides the acidic sites for the reaction to proceed. The proposed mechanism involves the protonation of camphene by the solid acid catalyst, leading to the formation of a carbocation intermediate. This is followed by a nucleophilic attack of allyl alcohol on the carbocation, and subsequent deprotonation to yield the final product, allyl isobornyl ether.
Quantitative Data Summary
The following table summarizes the key quantitative data from the optimized green synthesis protocol.
| Parameter | Value |
| Catalyst | A-15 Cationic Exchange Resin |
| Catalyst Loading | 5% (based on total weight of reactants) |
| Molar Ratio (Allyl Alcohol:Camphene) | 1.5 : 1 |
| Reaction Temperature | 75 °C |
| Reaction Time | 7 hours |
| Camphene Conversion Rate | 85.5% |
| Reaction Selectivity | 97.5% |
| Allyl Isobornyl Ether Yield | 83.4% |
Experimental Protocol
This protocol details the optimized conditions for the green synthesis of allyl isobornyl ether.
4.1. Materials and Equipment
-
Camphene
-
Allyl alcohol
-
A-15 cationic exchange resin
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Infrared (IR) spectroscopy equipment
4.2. Procedure
-
Catalyst Preparation: If required, wash the A-15 resin with a suitable solvent (e.g., methanol) and dry it in an oven before use.
-
Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add camphene and allyl alcohol in a molar ratio of 1:1.5.
-
Catalyst Addition: Add the A-15 cationic exchange resin to the flask, corresponding to 5% of the total weight of the camphene and allyl alcohol.
-
Reaction: Heat the mixture to 75 °C with constant stirring. Maintain this temperature and continue the reaction for 7 hours under reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them using gas chromatography (GC).
-
Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature. The solid A-15 resin catalyst can be easily separated from the liquid product mixture by simple filtration. The recovered catalyst can be washed, dried, and stored for future use.
-
Product Isolation: The liquid filtrate, containing the product, unreacted starting materials, and any byproducts, can be purified by distillation under reduced pressure to isolate the allyl isobornyl ether.
-
Product Characterization: The structure and purity of the synthesized allyl isobornyl ether should be confirmed using analytical techniques such as GC-MS and IR spectroscopy.[1]
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the green synthesis of allyl isobornyl ether.
Caption: Workflow for the green synthesis of allyl isobornyl ether.
5.2. Logical Relationship of Optimized Conditions
This diagram shows the relationship between the optimized parameters for the synthesis.
Caption: Optimized parameters for allyl isobornyl ether synthesis.
References
Application Notes and Protocols for the Synthesis of Allyloxyalcohols via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyloxyalcohols are valuable bifunctional molecules possessing both a reactive allyl group and a hydroxyl group. This unique combination makes them versatile building blocks in organic synthesis, finding applications in the production of polymers, resins, and as intermediates in the pharmaceutical industry. The synthesis of these compounds is often achieved through the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide. However, when dealing with diols, achieving selective mono-alkylation can be challenging. Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique to overcome these challenges, offering high yields and selectivities under mild reaction conditions.[1]
This document provides detailed application notes and experimental protocols for the synthesis of allyloxyalcohols using phase-transfer catalysis, with a specific focus on the selective mono-O-allylation of 1,4-butanediol (B3395766) to produce 4-allyloxybutan-1-ol.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the reaction between reactants located in two immiscible phases (typically aqueous and organic).[2] In the synthesis of allyloxyalcohols, a diol is dissolved in an organic solvent, while a base (like sodium hydroxide) resides in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the alkoxide ion (formed by the deprotonation of the diol at the interface) from the aqueous or interfacial region into the organic phase.[1][3] In the organic phase, the alkoxide ion reacts with the allyl halide to form the desired allyloxyalcohol.[4][5] This process minimizes side reactions, such as the hydrolysis of the allyl halide, and allows for the use of inexpensive bases.[1]
Key Advantages of PTC for Allyloxyalcohol Synthesis:
-
High Selectivity: PTC allows for precise control over reaction conditions, leading to high selectivity for the desired mono-allylated product.[1][6]
-
Mild Reaction Conditions: The reactions can be carried out at moderate temperatures, reducing energy consumption and minimizing degradation of sensitive functional groups.[7]
-
Increased Yields: By facilitating the transport of reactants, PTC significantly enhances reaction rates and leads to higher product yields.[1][6]
-
Environmentally Friendly: The use of PTC can reduce the need for harsh organic solvents and expensive, moisture-sensitive bases, aligning with the principles of green chemistry.[2]
-
Simplified Work-up: The catalyst can often be easily separated from the reaction mixture, simplifying product purification.
Experimental Data
The following table summarizes the quantitative data for the synthesis of 4-allyloxybutan-1-ol from 1,4-butanediol and allyl chloride using phase-transfer catalysis.
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Me(n-Oct)₃N⁺Br⁻ | 0.3 | Cyclohexane (B81311) | 50% NaOH(aq) | 50 | 3.5 | 88 | 98 | [1][6] |
| Bu₄N⁺HSO₄⁻ | 1 | Toluene | 50% NaOH(aq) | 50 | 4 | ~78 | >98 | [1] |
Reaction Pathway and Mechanism
The synthesis of 4-allyloxybutan-1-ol via phase-transfer catalysis proceeds through the following key steps:
-
Deprotonation: The hydroxyl group of 1,4-butanediol is deprotonated by the hydroxide (B78521) ion at the aqueous-organic interface to form an alkoxide.
-
Ion Pair Formation: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the alkoxide ion (RO⁻) to form a lipophilic ion pair (Q⁺OR⁻).
-
Phase Transfer: The ion pair moves from the interface into the bulk organic phase.
-
Nucleophilic Substitution (SN2): The alkoxide ion reacts with allyl chloride in the organic phase to form the allyloxyalcohol and regenerate the catalyst's original counter-ion.
-
Catalyst Regeneration: The catalyst returns to the interface to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalysis for Allyloxyalcohol Synthesis.
Experimental Protocol: Synthesis of 4-Allyloxybutan-1-ol
This protocol is based on the highly selective method described in the literature.[1]
Materials:
-
1,4-Butanediol (BDO)
-
Allyl chloride (AC)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Methyl(n-octyl)₃ammonium bromide (Me(n-Oct)₃N⁺Br⁻)
-
Cyclohexane
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Deprotonation Step:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,4-butanediol (e.g., 0.1 mol, 9.01 g) and cyclohexane (e.g., 50 mL).
-
Heat the mixture to 50°C with stirring.
-
Slowly add 50% aqueous sodium hydroxide solution (0.1 mol NaOH, 8.0 g) to the flask.
-
Stir the mixture vigorously at 50°C for 15 minutes to ensure complete deprotonation.
-
-
Allylation Step:
-
Add the phase-transfer catalyst, Me(n-Oct)₃N⁺Br⁻ (0.3 mol%, e.g., 0.0003 mol, 0.11 g), to the reaction mixture.
-
Slowly add allyl chloride (0.1 mol, 7.65 g) dropwise to the mixture over a period of 30 minutes, while maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 3.5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (50 mL) to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with cyclohexane (2 x 25 mL).
-
Combine all the organic layers.
-
Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (cyclohexane) under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure 4-allyloxybutan-1-ol.
-
Caption: Experimental Workflow for the Synthesis of 4-Allyloxybutan-1-ol.
Safety Precautions
-
Allyl chloride is a flammable, toxic, and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.
-
Cyclohexane is a flammable solvent. Work away from open flames and sources of ignition.
-
Always follow standard laboratory safety procedures.
Conclusion
Phase-transfer catalysis offers an efficient, selective, and environmentally conscious method for the synthesis of allyloxyalcohols. The provided protocol for the synthesis of 4-allyloxybutan-1-ol demonstrates a practical application of this technology, yielding a high percentage of the desired product under mild conditions. This approach is scalable and can be adapted for the synthesis of other valuable allyloxyalcohols for various research and development applications.[1]
References
Application Notes and Protocols: Nickel-Catalyzed Hydroalkoxylation for Allylic Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nickel-catalyzed hydroalkoxylation of unsaturated hydrocarbons, particularly 1,3-dienes, has emerged as a powerful and atom-economical method for the synthesis of valuable allylic ethers. This application note details the protocols for enantioselective hydroalkoxylation, providing researchers in academia and industry with the necessary information to apply this methodology in their synthetic endeavors. The described methods offer a direct route to chiral allylic ethers, which are important structural motifs in numerous pharmaceuticals, agrochemicals, and natural products. This document provides detailed experimental procedures, quantitative data on substrate scope, and a mechanistic overview of the transformation.
Introduction
Allylic ethers are key structural units in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. Traditional methods for their synthesis often involve multi-step sequences or the use of stoichiometric and hazardous reagents. The transition metal-catalyzed hydroalkoxylation of alkenes and dienes represents a highly efficient and atom-economical alternative. While various precious metals have been employed for this transformation, the use of earth-abundant and cost-effective nickel catalysts has garnered significant attention.
Recent advancements in nickel catalysis have enabled the highly regio- and enantioselective addition of alcohols to 1,3-dienes, providing access to enantioenriched allylic ethers.[1][2][3] These methods typically utilize a catalyst system composed of a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], and a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high levels of enantioselectivity. This document summarizes the key findings and provides detailed protocols for conducting these reactions.
Data Presentation
The following tables summarize the quantitative data for the nickel-catalyzed enantioselective hydroalkoxylation of various 1,3-dienes with a range of alcohols. The data highlights the substrate scope, yields, and enantioselectivities achieved with the Ni(cod)₂/(S,S)-Me-DuPhos catalyst system.
Table 1: Nickel-Catalyzed Hydroalkoxylation of Various 1,3-Dienes with Methanol [1][2][3]
| Entry | Diene Substrate (R¹) | Product | Yield (%) | er |
| 1 | Phenyl | 3-methoxy-1-phenyl-1-butene | 94 | 96:4 |
| 2 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-3-methoxy-1-butene | 88 | 95:5 |
| 3 | 4-Chlorophenyl | 1-(4-chlorophenyl)-3-methoxy-1-butene | 92 | 94:6 |
| 4 | 4-(Trifluoromethyl)phenyl | 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1-butene | 85 | 93:7 |
| 5 | 2-Furyl | 3-methoxy-1-(furan-2-yl)-1-butene | 92 | 95:5 |
| 6 | 2-Thienyl | 3-methoxy-1-(thiophen-2-yl)-1-butene | 65 | 93:7 |
| 7 | Cyclohexyl | 1-cyclohexyl-3-methoxy-1-butene | 31 | 88:12 |
| 8 | n-Butyl | 3-methoxy-1-octene | 48 | 80:20 |
Reaction Conditions: Diene (0.2 mmol), Methanol (0.6 mmol), Ni(cod)₂ (10 mol%), (S,S)-Me-DuPhos (11 mol%), neat, 60 °C, 10 h.
Table 2: Scope of Alcohols in the Nickel-Catalyzed Hydroalkoxylation of 1-Phenyl-1,3-butadiene [1][2][3]
| Entry | Alcohol | Product | Yield (%) | er |
| 1 | Ethanol | 3-ethoxy-1-phenyl-1-butene | 85 | 95:5 |
| 2 | n-Propanol | 1-phenyl-3-propoxy-1-butene | 82 | 94:6 |
| 3 | Isopropanol | 3-isopropoxy-1-phenyl-1-butene | 78 | 96:4 |
| 4 | Benzyl alcohol | 3-(benzyloxy)-1-phenyl-1-butene | 90 | 93:7 |
| 5 | Allyl alcohol | 3-(allyloxy)-1-phenyl-1-butene | 75 | 92:8 |
| 6 | Propargyl alcohol | 1-phenyl-3-(prop-2-yn-1-yloxy)-1-butene | 70 | 91:9 |
| 7 | Cyclopentanol | 3-(cyclopentyloxy)-1-phenyl-1-butene | 65 | 91:9 |
Reaction Conditions: 1-Phenyl-1,3-butadiene (0.2 mmol), Alcohol (0.6 mmol), Ni(cod)₂ (10 mol%), (S,S)-Me-DuPhos (11 mol%), neat, 60 °C, 10 h.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Hydroalkoxylation of 1,3-Dienes
This protocol is based on the work of Li, Wang, Dong, and Yang.[1][2][3]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos)
-
1,3-Diene substrate
-
Alcohol
-
Anhydrous solvent (if necessary, though the reaction is often run neat)
-
Schlenk tube or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a stream of argon in a Schlenk tube, add Ni(cod)₂ (0.02 mmol, 10 mol%) and the chiral phosphine ligand (0.022 mmol, 11 mol%).
-
Reaction Setup: To the catalyst mixture, add the 1,3-diene (0.2 mmol, 1.0 equiv) followed by the alcohol (0.6 mmol, 3.0 equiv). If a solvent is used, add it at this stage (e.g., 0.1 mL of anhydrous isopropyl ether).
-
Reaction Execution: Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 10 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified directly by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure allylic ether.
-
Characterization: The structure and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. The enantiomeric ratio (er) is determined by chiral HPLC analysis.
Mechanistic Overview and Visualizations
The currently accepted mechanism for this nickel-catalyzed hydroalkoxylation is a "ligand-to-ligand hydrogen transfer" (LLHT) pathway.[1][2] This mechanism avoids the formation of a formal nickel-hydride intermediate.
Proposed Catalytic Cycle:
-
Ligand Exchange: The catalytically active Ni(0) species is generated in situ. The diene and alcohol coordinate to the nickel center.
-
Ligand-to-Ligand Hydrogen Transfer (LLHT): A concerted transfer of a proton from the coordinated alcohol to the coordinated diene occurs, forming a nickel-π-allyl intermediate and an alkoxide counterion.
-
Nucleophilic Attack: The alkoxide attacks the π-allyl ligand.
-
Product Release: The resulting allylic ether product dissociates from the nickel center, regenerating the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for the nickel-catalyzed hydroalkoxylation of 1,3-dienes.
General Experimental Workflow:
The following diagram illustrates the general workflow for setting up and performing the nickel-catalyzed hydroalkoxylation reaction.
References
Application Notes and Protocols for the Synthesis of Allyl Vinyl Ether via Transfer Vinylation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of allyl vinyl ether through transfer vinylation reactions. This methodology is a powerful and atom-economical approach for the formation of vinyl ethers, avoiding the use of harsh reagents and often proceeding under mild conditions.[1] Allyl vinyl ethers are crucial synthetic intermediates, particularly as precursors for the Claisen rearrangement to generate valuable γ,δ-unsaturated aldehydes, which are key building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2]
The following sections detail protocols for three prominent catalytic systems—palladium, ruthenium, and iridium—and present comparative data to aid in catalyst and condition selection.
Introduction to Transfer Vinylation
Transfer vinylation is a chemical reaction that involves the exchange of a vinyl group from a vinyl donor, such as a vinyl ether or vinyl acetate (B1210297), to an alcohol.[1] The reaction is catalyzed by transition metal complexes and offers a significant advantage over classical methods for vinyl ether synthesis.[1]
Key Advantages:
-
Atom Economy: The vinyl group is transferred directly, minimizing waste.
-
Mild Reaction Conditions: Many catalytic systems operate under neutral and mild conditions.[1]
-
Functional Group Tolerance: Certain catalysts exhibit broad functional group compatibility.
The equilibrium of the reaction can be driven to completion by using an excess of the vinyl ether, which can often also serve as the solvent.[2][3]
Catalytic Systems and Protocols
Several transition metal catalysts based on palladium, ruthenium, and iridium have demonstrated high efficacy in the transfer vinylation of allyl alcohol.[1] The choice of catalyst depends on factors such as cost, air sensitivity, and desired reaction conditions.
Palladium-Catalyzed Transfer Vinylation
Palladium complexes, particularly those with phenanthroline-type ligands, are effective catalysts for the transfer vinylation of a wide range of alcohols, including allyl alcohol.[1][3] An air-stable palladium catalyst can be formed in situ from commercially available components.[2][3]
Experimental Protocol: Palladium-Catalyzed Synthesis of Allyl Vinyl Ether
This protocol is adapted from the work of Bosch and Schlaf.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Allyl alcohol
-
Propyl vinyl ether (PVE) or Butyl vinyl ether (BVE)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (0.02 mmol, 1 mol%) in anhydrous dichloromethane (2 mL).
-
To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in anhydrous dichloromethane (2 mL) dropwise.[1]
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To the freshly prepared catalyst solution, add allyl alcohol (2.0 mmol, 1 equivalent).[1]
-
Add an excess of propyl vinyl ether (e.g., 12 equivalents, 24.0 mmol). Propyl vinyl ether is recommended for the vinylation of allyl alcohol to simplify product separation from the excess vinyl ether.[2][3]
-
Fit the flask with a reflux condenser under a continuous inert atmosphere.[1]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent and excess vinyl ether under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the pure allyl vinyl ether.
-
Ruthenium-Catalyzed Transfer Vinylation
Ruthenium(II) complexes are also efficient catalysts for the transfer vinylation of alcohols.[1][4]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of Allyl Vinyl Ether
Materials:
-
Ruthenium catalyst (e.g., Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), 1 mol%)
-
Allyl alcohol
-
Ethyl vinyl ether or Butyl vinyl ether
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup:
-
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain for the required time (typically 3-6 hours).
-
Monitor the reaction by GC or TLC.[1]
-
After cooling to room temperature, carefully vent the reaction vessel.[1]
-
Remove the solvent and excess vinyl ether under reduced pressure.[1]
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure allyl vinyl ether.[1]
-
Iridium-Catalyzed Transfer Vinylation
Iridium-based catalysts are highly versatile and can utilize vinyl acetate as an inexpensive and readily available vinyl donor.[1][5] This system is particularly advantageous for one-pot syntheses that combine transfer vinylation with a subsequent Claisen rearrangement.[5][6]
Experimental Protocol: Iridium-Catalyzed Synthesis of Allyl Vinyl Ether
This protocol is based on the work of Ishii and co-workers.[2][5]
Materials:
-
Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
-
Sodium carbonate (Na₂CO₃)
-
Allyl alcohol
-
Vinyl acetate
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup:
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for the required reaction time (typically 3-6 hours).[1]
-
Monitor the reaction by TLC or GC.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1][7]
-
Filter the reaction mixture to remove the base and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[7]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of vinyl ethers from primary alcohols using the described catalytic systems.
| Catalyst System | Alcohol Substrate | Vinyl Donor | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Allyl alcohol | Propyl vinyl ether | 1 | CH₂Cl₂ | RT | 24 | 61-98 (range for various alcohols) | [2][3] |
| Ruthenium | Primary Alcohols | Alkyl vinyl ether | 1 | Toluene | 60-100 | 3-6 | High (general observation) | [1][4] |
| Iridium | Allyl alcohol | Vinyl acetate | 0.5-1 | Toluene | 100-110 | 3-6 | High (general observation) | [1][5] |
Diagrams
Workflow and Mechanistic Diagrams
The following diagrams illustrate the general experimental workflow, a proposed catalytic cycle for the palladium-catalyzed reaction, and the synthetic utility of the resulting allyl vinyl ether.
Caption: General experimental workflow for allyl vinyl ether synthesis.
Caption: Proposed mechanism for palladium-catalyzed transfer vinylation.
Caption: Pathway from allyl alcohol to γ,δ-unsaturated aldehyde.
Conclusion
The transfer vinylation reaction is a highly effective method for the synthesis of allyl vinyl ethers. The choice of the catalytic system—palladium, ruthenium, or iridium—can be tailored based on the specific requirements of the synthesis, such as the nature of the vinyl donor, reaction conditions, and cost-effectiveness.[1] The palladium-catalyzed method offers the advantage of using an air-stable catalyst precursor.[2][3] The ruthenium-catalyzed protocol provides high efficiency, while the iridium-catalyzed system is highly versatile, allowing for the use of inexpensive vinyl acetate and is well-suited for one-pot Claisen rearrangement sequences.[1][5][6] These protocols provide a solid foundation for researchers in organic synthesis and drug development to utilize this powerful transformation.
References
Application Notes and Protocols for Acid-Catalyzed Cleavage of Allylic Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether is a versatile and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. Its stability under a broad range of chemical conditions, including many acidic and basic environments, makes it an invaluable tool for the selective masking of alcohols and phenols. However, the strategic removal of the allyl group is a critical step that requires reliable and efficient protocols. Acid-catalyzed cleavage of allylic ethers represents a powerful deprotection strategy. This document provides detailed application notes, experimental protocols, and comparative data for the acid-catalyzed deprotection of allylic ethers, tailored for researchers and professionals in the chemical sciences.
Reaction Mechanisms
The acid-catalyzed cleavage of allylic ethers can proceed through two primary mechanistic pathways: a direct, one-step cleavage, or a more common two-step isomerization-hydrolysis sequence.
Direct SN1 Cleavage
In the presence of strong, non-coordinating acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), allylic ethers can undergo direct cleavage via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequent departure of the alcohol generates a resonance-stabilized allylic carbocation. This carbocation is then trapped by a nucleophile, typically the conjugate base of the acid, to yield an allyl halide and the deprotected alcohol. Due to the stability of the intermediate allylic carbocation, this reaction can proceed under relatively mild conditions compared to the cleavage of other alkyl ethers.[1]
Caption: SN1 mechanism for direct acid-catalyzed cleavage of an allylic ether.
Isomerization Followed by Acidic Hydrolysis
A more prevalent and often milder approach involves a two-step sequence. First, the this compound is isomerized to the corresponding prop-1-enyl ether (an enol ether). This isomerization is typically catalyzed by transition metals, such as palladium on carbon (Pd/C), in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA).[2] The resulting enol ether is significantly more labile to acidic conditions than the starting this compound. In the second step, the enol ether is hydrolyzed under mild acidic conditions to afford the deprotected alcohol and propanal.
Caption: Two-step deprotection of an allylic ether via isomerization and hydrolysis.
Quantitative Data Summary
The following table summarizes quantitative data for the acid-catalyzed cleavage of various allylic ethers, providing a comparison of different methodologies.
| Entry | Substrate (this compound of) | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Glycerol 1,2-dibenzyl ether | 10% Pd/C, p-toluenesulfonic acid | Methanol/Water | Reflux | 24 | ~90 | Fictionalized Example |
| 2 | Cholesterol | 10% Pd/C, p-toluenesulfonic acid | Ethanol/Water | 80 | 6 | 85 | Fictionalized Example |
| 3 | 4-Methoxyphenol | HBr (48% aq.) | Acetic Acid | 50 | 2 | 92 | Fictionalized Example |
| 4 | Benzyl (B1604629) alcohol | HCl (conc.) | Dioxane | 60 | 12 | 78 | Fictionalized Example |
| 5 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 10% Pd/C, p-toluenesulfonic acid | Methanol/Water | Reflux | 8 | 88 | Fictionalized Example |
| 6 | Phenol (B47542) | HI (57% aq.) | - | 100 | 1 | 95 | Fictionalized Example |
Experimental Protocols
Protocol 1: Two-Step Deprotection via Isomerization and Hydrolysis
This protocol is particularly useful for substrates sensitive to strong acids and provides high yields of the deprotected alcohol.
Step A: Isomerization of the this compound to a Prop-1-enyl Ether
Materials:
-
Allyl-protected alcohol or phenol (1.0 equiv)
-
10% Palladium on activated carbon (10 mol%)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Methanol/Water (e.g., 9:1 v/v)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the allyl-protected substrate and the solvent system.
-
Stir the mixture to dissolve the substrate completely.
-
Carefully add the 10% Pd/C catalyst and the p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
The resulting filtrate containing the prop-1-enyl ether can be used directly in the next step or concentrated under reduced pressure if isolation is required.
Step B: Acidic Hydrolysis of the Prop-1-enyl Ether
Materials:
-
Solution of prop-1-enyl ether from Step A
-
2M Hydrochloric acid
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the solution of the crude prop-1-enyl ether, add 2M hydrochloric acid dropwise at room temperature while stirring.
-
Continue stirring and monitor the hydrolysis by TLC until the enol ether is fully consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure deprotected alcohol or phenol.
Protocol 2: Direct Cleavage of Allylic Ethers with HBr
This protocol is suitable for substrates that can withstand strongly acidic conditions.
Materials:
-
Allyl-protected alcohol or phenol (1.0 equiv)
-
48% aqueous Hydrobromic acid (excess, e.g., 5-10 equiv)
-
Glacial acetic acid (as a co-solvent if needed)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the allylic ether in a minimal amount of glacial acetic acid (if necessary for solubility).
-
Add the 48% aqueous hydrobromic acid to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the deprotected alcohol and allyl bromide as a byproduct.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the deprotection of an allylic ether via the isomerization-hydrolysis pathway.
Caption: Experimental workflow for the two-step deprotection of allylic ethers.
Applications in Drug Development
The selective deprotection of hydroxyl groups is a cornerstone of complex molecule synthesis in drug development. The acid-catalyzed cleavage of allylic ethers offers several advantages:
-
Orthogonality: The allyl group is stable to many reagents used for the removal of other common protecting groups (e.g., silyl (B83357) ethers, benzyl ethers under non-hydrogenolytic conditions), allowing for sequential deprotection strategies.
-
Mild Conditions: The two-step isomerization-hydrolysis protocol proceeds under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Late-Stage Deprotection: This method is well-suited for late-stage deprotection in a synthetic sequence, revealing a crucial hydroxyl group just before the final target molecule is assembled.
These features make the acid-catalyzed deallylation a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry.
References
Application Notes and Protocols for Tandem Isomerization and Cationic Polymerization of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the tandem isomerization and cationic polymerization of allyl ethers. This innovative method allows for the efficient synthesis of high molecular weight polymers from readily available allyl ether monomers, which are typically unreactive in conventional cationic polymerization.
Introduction
Allyl ethers are an important class of organic compounds that are generally inexpensive and easy to synthesize. However, they are notoriously difficult to polymerize cationically due to a degradative chain transfer reaction involving the abstraction of the labile allylic protons. The tandem isomerization-cationic polymerization process circumvents this limitation by first isomerizing the this compound to the corresponding highly reactive propenyl ether in situ, which then readily undergoes cationic polymerization.[1]
This process is typically catalyzed by a combination of a transition metal complex, such as dicobalt octacarbonyl (Co₂(CO)₈), and a co-catalyst, often an organosilane.[1][2] The key advantage of this "one-pot" synthesis is the ability to produce a wide variety of functional polymers with novel architectures, including block, comb, star, and graft copolymers.[1]
Reaction Mechanism and Workflow
The overall process can be described in two main steps:
-
Isomerization: The transition metal catalyst facilitates the isomerization of the this compound to a mixture of (E)- and (Z)-propenyl ethers. This is the rate-determining step of the overall process.
-
Polymerization: The in situ generated propenyl ether, a type of enol ether, is highly susceptible to cationic polymerization and rapidly polymerizes to form a high molecular weight polymer.[1][3]
The following diagram illustrates the workflow of the tandem isomerization and cationic polymerization of an this compound.
Caption: Workflow of Tandem Isomerization and Cationic Polymerization.
Experimental Protocols
Materials
-
Monomer: this compound (e.g., 1-allyloxyoctane, allyl glycidyl (B131873) ether). Monomers should be purified by distillation prior to use.
-
Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈).
-
Co-catalyst: Organosilane (e.g., diphenylsilane (B1312307), methylphenylsilane).
-
Solvent: Anhydrous solvent (e.g., chloroform, toluene) if solution polymerization is desired. Bulk polymerization is also common.
-
Quenching Agent: Methanol (B129727) or ethanol.
-
Internal Standard (for GC analysis): n-decane.
General Protocol for Tandem Isomerization-Cationic Polymerization
This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.
-
Preparation:
-
To a dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, add the desired amount of this compound monomer.
-
If conducting a solution polymerization, add the anhydrous solvent at this stage.
-
-
Catalyst and Co-catalyst Addition:
-
In a separate vial, prepare a stock solution of the catalyst (e.g., Co₂(CO)₈) and co-catalyst (e.g., diphenylsilane) in the reaction solvent or a small amount of the monomer.
-
Using a syringe, add the catalyst/co-catalyst solution to the vigorously stirred monomer. A typical catalyst loading is 1.5 mol% Co₂(CO)₈ and 4 mol% diphenylsilane relative to the monomer.[1]
-
-
Polymerization:
-
The polymerization is often exothermic and may occur rapidly after a short induction period.[1]
-
Allow the reaction to proceed at the desired temperature (e.g., 25 °C) for a specified time (e.g., 60 minutes).[1] The reaction progress can be monitored by techniques such as real-time FTIR to observe the disappearance of the allyl double bond.[1]
-
-
Quenching and Purification:
-
Quench the reaction by adding methanol or ethanol.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Repeat the dissolution and precipitation steps three more times to ensure the removal of unreacted monomer and catalyst residues.[1]
-
Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.[1]
-
-
Characterization:
-
Determine the polymer structure and composition using ¹H-NMR and FTIR spectroscopy.
-
Analyze the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Quantitative Data
The following tables summarize representative data from the tandem isomerization and cationic polymerization of various allyl ethers.
Table 1: Polymerization of Various Allyl Ethers
| Monomer | Catalyst (mol%) | Co-catalyst (mol%) | Temp. (°C) | Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 1-Allyloxyoctane | 1.5 Co₂(CO)₈ | 4 Diphenylsilane | 25 | 60 | 14,000 | 23,000 | 1.6 |
| 1-Allyloxydecane | 1.5 Co₂(CO)₈ | 4 Diphenylsilane | 25 | - | - | - | - |
| Allyl Benzyl Ether | 1.5 Co₂(CO)₈ | 4 Diphenylsilane | 25 | - | - | - | - |
| 1,2-Diallyloxyethane | 1.5 Co₂(CO)₈ | 4 Diphenylsilane | 25 | - | - (crosslinked) | - (crosslinked) | - (crosslinked) |
Data extracted from Crivello and Rajaraman.[1]
Table 2: Scope of Monomers Amenable to Tandem Isomerization-Cationic Polymerization
| Monomer Type | Example | Polymer Structure |
| Alkyl Allyl Ethers | 1-Allyloxyoctane | Linear |
| Crotyl Ethers | - | Linear |
| Vinyl Acetals | - | Linear |
| Propargyl Ethers | - | Crosslinked |
| Cyclic Allylic Ethers | - | Linear |
Data extracted from Crivello and Rajaraman.[1]
Applications
The ability to polymerize a wide range of functional allyl ethers opens up possibilities for creating materials with tailored properties for various applications, including:
-
Novel Polymer Architectures: The living nature of the cationic polymerization of propenyl ethers allows for the synthesis of block, graft, and star copolymers.[1]
-
Coatings, Inks, and Adhesives: The potential for developing zero volatile organic compound (VOC) formulations makes this technology attractive for environmentally friendly coatings, inks, and adhesives.[1]
-
Composite Materials and Engineering Thermoplastics: The versatility of functional group incorporation can lead to the development of advanced composite materials and engineering thermoplastics with enhanced properties.[1]
-
Biomedical Applications: Functional polyethers are of interest for drug delivery, bioconjugation, and tissue engineering.
Logical Relationships in Catalyst System
The catalyst system is crucial for the success of the tandem reaction. The following diagram illustrates the interaction between the components.
Caption: Catalyst System Interactions in Tandem Polymerization.
Conclusion
The tandem isomerization and cationic polymerization of allyl ethers is a powerful and versatile method for the synthesis of high molecular weight functional polymers. By understanding the underlying mechanism and following detailed experimental protocols, researchers can leverage this technique to create novel materials for a wide range of applications in materials science, drug development, and beyond.
References
Troubleshooting & Optimization
troubleshooting low yield in Williamson ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis reaction has a very low yield. What are the common causes?
Low yields in a Williamson ether synthesis can be attributed to several factors, often related to competing side reactions or suboptimal reaction conditions. The most common issues include:
-
Elimination (E2) Side Reaction: The alkoxide, acting as a base, can promote the elimination of the alkylating agent to form an alkene, especially with secondary and tertiary alkyl halides.[1][2][3]
-
Steric Hindrance: Bulky reactants, either the alkoxide or the alkyl halide, can hinder the backside attack required for the S(_N)2 mechanism, favoring elimination instead.[1][3][4]
-
Incomplete Deprotonation of the Alcohol: If the base is not strong enough to fully deprotonate the starting alcohol, the concentration of the nucleophilic alkoxide will be low, leading to a slow or incomplete reaction.[5][6]
-
Poor Leaving Group: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group. Halides are common, with reactivity in the order of I > Br > Cl > F.[1][7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Protic or apolar solvents can slow the reaction rate.[1]
-
C-Alkylation: With phenoxides, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[1][8]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize the E2 elimination side reaction?
The E2 elimination is a major competing pathway in the Williamson ether synthesis.[2][3] To favor the desired S(_N)2 substitution and minimize elimination, consider the following strategies:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide as they are much less prone to elimination than secondary or tertiary halides.[1][7][9] Tertiary alkyl halides will almost exclusively yield the elimination product.[2][7]
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. Williamson reactions are typically conducted between 50-100 °C; if elimination is an issue, try running the reaction at the lower end of this range.[1]
-
Choice of Base: Use the least sterically hindered base that is strong enough to deprotonate the alcohol. Bulky bases like tert-butoxide are more likely to act as a base for elimination.[4] For phenols, weaker bases like potassium carbonate can be effective and may reduce side reactions.[5]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (B52724) or DMF are commonly used as they can accelerate the S(_N)2 reaction without solvating the nucleophile as strongly as protic solvents.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Williamson ether synthesis.
Q3: How does the choice of base affect the reaction outcome?
The selection of the base is critical for a successful Williamson ether synthesis.[5] The base's primary role is to deprotonate the alcohol to form the alkoxide nucleophile.
-
Base Strength: The base must be strong enough to deprotonate the alcohol. The pKa of the base's conjugate acid should be higher than the pKa of the alcohol. For aliphatic alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are often required for complete deprotonation.[5][6] For more acidic phenols (pKa ~10), weaker bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)) can be sufficient.[5]
-
Steric Hindrance: As mentioned, sterically hindered bases can favor E2 elimination.
-
Solubility and Reaction Conditions: The choice of base can influence the choice of solvent. For instance, NaH requires anhydrous (dry) solvents like DMF or THF.[5]
| Base | Common Solvents | Key Considerations | Typical Yields (Phenolic Ethers) |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base ensuring complete deprotonation. Requires anhydrous conditions and careful handling (flammable gas evolution).[5] | 80-96%[5] |
| Potassium Carbonate (K(_2)CO(_3)) | Acetone, DMF, Acetonitrile | Milder, non-hygroscopic base. Often requires higher temperatures or longer reaction times. | 75-95% |
| Sodium Hydroxide (NaOH) | Ethanol, Water (with PTC) | Inexpensive and common. Can be used in aqueous or biphasic systems with a phase-transfer catalyst. | Variable, often lower without PTC |
Q4: What is the best way to choose the two reactants for synthesizing an unsymmetrical ether?
For an unsymmetrical ether (R-O-R'), there are two possible synthetic routes:
-
R-O
+ R'-X− -
R'-O
+ R-X−
The preferred pathway is the one that minimizes steric hindrance and the potential for side reactions.[4] Since the reaction proceeds via an S(_N)2 mechanism, the alkyl halide should be as unhindered as possible.[7][9]
Guideline: The route where the alkyl halide is primary is strongly preferred. If one of the alkyl groups is secondary or tertiary, it should be part of the alkoxide, not the alkyl halide.
Example: Synthesis of tert-butyl methyl ether
-
Route A (Incorrect): tert-butoxide + methyl iodide. This is the preferred route. The alkyl halide is primary and unhindered.
-
Route B (Correct): Methoxide + tert-butyl bromide. This route will fail. The tertiary alkyl halide will undergo E2 elimination almost exclusively in the presence of the strong base/nucleophile methoxide.[1][7]
Reaction Pathway Selection
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
Technical Support Center: Optimizing Reaction Conditions for Allyl Ether Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for allyl ether formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of allyl ethers, primarily via the Williamson ether synthesis and its variations.
Problem 1: Low or No Yield of the Desired this compound
Possible Cause 1: Incomplete Deprotonation of the Alcohol/Phenol (B47542)
-
Explanation: The Williamson ether synthesis relies on the nucleophilic attack of an alkoxide or phenoxide on an allyl halide. If the alcohol or phenol starting material is not fully deprotonated, the concentration of the active nucleophile will be low, resulting in a poor yield.[1][2][3]
-
Recommended Solution:
-
Use a sufficiently strong base: For alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol.[3][4] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although stronger bases will also work.[3]
-
Ensure anhydrous conditions: Water will react with and consume strong bases like NaH. Therefore, it is crucial to use anhydrous solvents and reagents.[2][3]
-
Use an excess of the base: Using a slight excess of the base (e.g., 1.5 to 2 equivalents) can help drive the deprotonation to completion.[1]
-
Possible Cause 2: Competing Elimination (E2) Reaction
-
Explanation: The alkoxide/phenoxide is not only a nucleophile but also a base. It can abstract a proton from the allyl halide, leading to the formation of an alkene via an E2 elimination pathway. This side reaction is more prominent with sterically hindered alkyl halides and at higher temperatures.[1][4][5]
-
Recommended Solution:
-
Use a primary allyl halide: The Williamson ether synthesis works best with primary alkyl halides like allyl bromide or allyl chloride.[1] Avoid using secondary or tertiary allyl halides.
-
Control the reaction temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination.[2] A moderate temperature range, often between 25°C and 60°C, is a good starting point.[1]
-
Possible Cause 3: Issues with the Allyl Halide
-
Explanation: Allyl halides can be volatile and may evaporate from the reaction mixture at elevated temperatures, leading to a change in stoichiometry and lower yields.[1] They can also undergo hydrolysis to form allyl alcohol if water is present.[1]
-
Recommended Solution:
-
Use a sealed reaction vessel or a condenser: This will prevent the loss of volatile allyl halides.[1]
-
Use an excess of the allyl halide: Increasing the molar ratio of the allyl halide to the alcohol/phenol (e.g., from 1:1 to 1:3) can drive the reaction to completion.[1]
-
Ensure anhydrous conditions: To prevent hydrolysis of the allyl halide, ensure that the reaction is carried out under strictly anhydrous conditions.[2]
-
Possible Cause 4: Ineffective Phase-Transfer Catalyst (PTC)
-
Explanation: In biphasic or solvent-free systems, a phase-transfer catalyst (PTC) is often used to facilitate the reaction. The catalyst can become deactivated at high temperatures or if the loading is insufficient.[1]
-
Recommended Solution:
-
Choose a stable PTC: Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA) are common and effective PTCs.[1]
-
Optimize catalyst loading: The optimal amount of PTC typically ranges from 1-5 mol%.[1]
-
Control the temperature: High temperatures can lead to the degradation of the PTC (e.g., via Hofmann elimination).[1]
-
Problem 2: Significant Formation of Side Products
Possible Cause 1: C-Alkylation of Phenols
-
Explanation: When working with phenols, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation). While O-alkylation is generally kinetically favored, C-alkylation can become a significant side reaction under certain conditions.[1][5][6]
-
Recommended Solution:
Possible Cause 2: Formation of Dithis compound
-
Explanation: If the allyl halide hydrolyzes to allyl alcohol, the newly formed alcohol can be deprotonated and react with another molecule of the allyl halide to form dithis compound.[2]
-
Recommended Solution:
-
Maintain anhydrous conditions: The absence of water will prevent the initial hydrolysis of the allyl halide.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and why is it commonly used for this compound formation?
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide or phenoxide (the deprotonated form of an alcohol or phenol) with a primary alkyl halide, such as an allyl halide.[7][8] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[9] It is a popular choice for this compound synthesis due to its reliability and the general availability of the starting materials.
Q2: How do I choose the right base for my reaction?
The choice of base is critical for efficient deprotonation of the alcohol or phenol without promoting side reactions.[3]
-
For Alcohols: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the alcohol, driving the reaction forward.[3]
-
For Phenols: Phenols are more acidic, so a wider range of bases can be used, including hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[3] The choice may depend on the sensitivity of other functional groups in the molecule.
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst is used in reactions where the reactants are in different, immiscible phases, such as a solid-liquid or liquid-liquid system. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide or phenoxide from the solid or aqueous phase to the organic phase where it can react with the allyl halide.[1] PTCs are particularly useful for solvent-free reactions or when using aqueous bases, as they can improve reaction rates and yields under milder conditions.[7][10]
Q4: My reaction is not working even after trying the troubleshooting steps. Are there alternative methods for synthesizing allyl ethers?
Yes, if the Williamson ether synthesis is not providing the desired results, especially with sensitive substrates, you can consider alternative methods:
-
Palladium-Catalyzed Allylation: This method often proceeds under neutral or mildly basic conditions and can be highly effective for complex molecules.[11] It typically involves the reaction of an alcohol or phenol with an allylic carbonate or acetate (B1210297) in the presence of a palladium catalyst.[11][12]
-
Acid-Catalyzed Dehydration: This involves the direct reaction of an alcohol with allyl alcohol in the presence of an acid catalyst.[10]
-
Transfer Vinylation followed by Claisen Rearrangement: This is a more specialized route but can be useful for certain applications.[13]
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product over time.
Data Presentation
Table 1: Impact of Base and Solvent on the Yield of Allyl Ethers (Qualitative Trends)
| Base | Solvent | Typical Yield Range | Key Considerations |
| NaH | DMF, THF | 80 - 96% | A strong, non-nucleophilic base that ensures complete deprotonation. Requires strict anhydrous conditions.[3] |
| KOH | Ethanol, DMF | Moderate to High | A strong base, often used with a PTC in biphasic systems. |
| K₂CO₃ | Acetone, DMF | Moderate to High | A milder base, suitable for sensitive substrates. May require heating to achieve good conversion.[3] |
| Cs₂CO₃ | Acetonitrile | High | A mild and effective base, often used in palladium-catalyzed reactions.[11] |
Table 2: Effect of Phase-Transfer Catalyst (PTC) Loading on Reaction Yield
| PTC (e.g., TBAB) Loading (mol%) | General Effect on Yield |
| 0 | Very low to no reaction in biphasic/solvent-free systems. |
| 1 - 5 | Yields generally increase with catalyst loading up to an optimal point.[1] |
| > 5 | The increase in yield may be negligible, and it can complicate purification.[1] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Synthesis of this compound using Sodium Hydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and an anhydrous solvent such as THF or DMF.[9]
-
Base Addition: Cool the mixture in an ice bath. Carefully and portion-wise, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the stirred solution.[9]
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.[9]
-
Allylation: Cool the solution back to 0°C and add the allyl halide (e.g., allyl bromide, 1.2 equivalents) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC. Gentle heating (e.g., to 50°C) can be applied to ensure completion.[2]
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and then brine.[2][9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or distillation.[14]
Protocol 2: General Procedure for Palladium-Catalyzed Allylic Etherification
-
Reaction Setup: In a reaction vial, combine the phenol or alcohol (1.0 equivalent), the allylic carbonate (e.g., vinyl ethylene (B1197577) carbonate, 1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in a suitable solvent like acetonitrile.[11]
-
Reaction: Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 70°C) for 15 hours, or until TLC analysis indicates complete consumption of the starting material.[11]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for Williamson this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
minimizing side reactions in the synthesis of allyloxyalcohols
Welcome to the technical support center for the synthesis of allyloxyalcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired allyloxyalcohol. What are the potential causes and how can I improve it?
A low yield in allyloxyalcohol synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. The most common synthetic route is a Williamson-type ether synthesis, which involves the reaction of an alcohol or diol with an allyl halide in the presence of a base.[1][2]
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. Using a strong base like sodium hydride (NaH) can ensure complete deprotonation of the alcohol, but concentrated aqueous solutions of sodium hydroxide (B78521) (NaOH) are also effective, especially in phase-transfer catalysis (PTC) systems.[1][3] An equimolar ratio of NaOH to the diol has been shown to be effective in mono-O-allylation.[1]
-
Select the Right Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, making the alkoxide anion more reactive.[3] In PTC systems, a non-polar solvent like cyclohexane (B81311) can be used with an aqueous base solution.[1] A solvent-free approach has also been reported to give excellent yields.[1][2]
-
Control the Temperature: The reaction temperature can significantly influence the competition between the desired SN2 reaction and the E2 elimination side reaction.[3][4] Lowering the temperature (e.g., from 90°C to 50°C) can increase the selectivity for the desired allyloxyalcohol.[1]
-
Consider Phase-Transfer Catalysis (PTC): PTC is a highly effective methodology for this synthesis, often leading to high yields and selectivity under mild conditions.[1] The choice of the phase-transfer catalyst is important, with catalysts like Me(n-Oct)3N+Br- showing high efficiency.[1][2]
Q2: My reaction mixture shows a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene byproduct is a classic sign of a competing E2 elimination reaction, which is particularly problematic with secondary and tertiary alkyl halides.[3][4][5]
Troubleshooting Steps:
-
Substrate Selection: The most effective way to avoid elimination is to use a primary alkyl halide (e.g., allyl chloride or allyl bromide) as the allylating agent.[3][4][6] The alkoxide can be primary, secondary, or tertiary.
-
Reaction Temperature: As mentioned previously, higher temperatures favor elimination.[3] Running the reaction at a lower temperature for a longer duration can significantly reduce the amount of alkene byproduct.
-
Choice of Base: While a strong base is needed to form the alkoxide, sterically hindered bases can favor elimination. Using a non-nucleophilic strong base like sodium hydride (NaH) is often a good choice.[3]
-
Solvent: The choice of solvent can also play a role. While polar aprotic solvents are generally recommended, it's worth experimenting with different solvents to find the optimal balance for your specific substrates.
Q3: I am observing byproducts resulting from the hydrolysis of my allylating agent. How can I prevent this?
Hydrolysis of the allylating agent, such as allyl chloride, to allyl alcohol is a common side reaction, especially when using aqueous bases.[1][2]
Troubleshooting Steps:
-
Use a Non-Aqueous System: If possible, using a non-aqueous system with a base like sodium hydride (NaH) in an anhydrous polar aprotic solvent can completely eliminate the issue of hydrolysis.[3]
-
Optimize PTC Conditions: In a phase-transfer catalysis system, minimizing the volume of the aqueous phase and using a highly concentrated base solution (e.g., 50% NaOH) can reduce the extent of hydrolysis.[1][2]
-
Solvent-Free Conditions: A non-catalytic, solvent-free approach using solid NaOH has been shown to result in minimal hydrolysis byproducts (<0.1%).[1][2]
Data Summary
The following table summarizes the impact of different reaction conditions on the yield and selectivity of 4-allyloxybutan-1-ol synthesis from butane-1,4-diol and allyl chloride.
| Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Hydrolysis Byproducts (%) | Reference |
| PTC | Me(n-Oct)3N+Br- (0.3) | 50% aq. NaOH | Cyclohexane | 50 | 3.5 | 88 | 98 | <1 | [1][2] |
| Non-catalytic | None | Solid NaOH | None (excess diol) | 90 | 3.5 | 99 | >99 | <0.1 | [1][2] |
Experimental Protocols
General Protocol for Mono-O-allylation of a Diol via Phase-Transfer Catalysis (PTC)
This protocol is a general guideline for the synthesis of an allyloxyalcohol from a diol and an allyl halide using PTC.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the diol, the phase-transfer catalyst (e.g., Me(n-Oct)3N+Br-, 0.3 mol%), and the organic solvent (e.g., cyclohexane).
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (equimolar to the diol).
-
Pre-reaction (Deprotonation): Heat the mixture to a specific temperature (e.g., 50-90°C) and stir for a designated period (e.g., 1-2 hours) to ensure the formation of the alkoxide.
-
Addition of Allylating Agent: Slowly add the allyl halide (e.g., allyl chloride) to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. The organic layer can be washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent evaporated under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure allyloxyalcohol.
Note: The optimal temperature, reaction time, and catalyst loading may vary depending on the specific substrates used.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in allyloxyalcohol synthesis.
Reaction Mechanism: Williamson Ether Synthesis (SN2 Pathway)
Caption: SN2 mechanism for the Williamson ether synthesis of allyloxyalcohols.
References
selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers
Welcome to the technical support center for the selective cleavage of aryl allyl ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the selective cleavage of an aryl allyl ether in the presence of an alkyl this compound?
A1: The most widely reported and generally reliable method is palladium-catalyzed deallylation under basic conditions.[1][2] This method demonstrates high chemoselectivity for the aryl this compound due to the electronic properties of the aromatic ring facilitating the reaction.[1] A common catalytic system is Pd(PPh₃)₄ with a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol (B129727).[3]
Q2: Are there any metal-free alternatives for this selective cleavage?
A2: Yes, there are methods that utilize non-metal reagents. One such method involves the use of iodine (I₂) in a solvent like polyethylene (B3416737) glycol (PEG-400) or dimethyl sulfoxide (B87167) (DMSO).[3][4] These conditions are often mild and can offer good to excellent yields with high selectivity.[4]
Q3: Can nickel catalysts be used for this transformation?
A3: Nickel catalysts are also effective for the cleavage of allyl ethers.[5] A combination of a Ni-H precatalyst and a Brønsted acid can achieve deallylation through a tandem isomerization-hydrolysis mechanism.[6] Another approach involves using a combination of [NiCl₂(dppp)] and DIBAL-H.[5] The choice of nickel catalyst and reaction conditions can influence the selectivity.
Q4: What is the general mechanism for the palladium-catalyzed selective cleavage?
A4: The generally accepted mechanism for palladium-catalyzed deallylation involves the formation of a π-allyl palladium complex. The palladium(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition to form a π-allyl palladium(II) intermediate, which then undergoes nucleophilic attack by a scavenger (often the base or solvent) to release the deprotected phenol (B47542) and regenerate the palladium(0) catalyst.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the aryl this compound. | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Use a fresh batch of palladium catalyst or pre-activate it. Ensure an inert atmosphere if using an air-sensitive catalyst. 2. Increase the amount of base (e.g., K₂CO₃) or switch to a stronger base. 3. Increase the reaction temperature; some reactions may require reflux.[3] 4. Ensure the solvent is anhydrous if required by the protocol. Methanol is a common choice for Pd-catalyzed reactions.[3] |
| Cleavage of the alkyl this compound (loss of selectivity). | 1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. The chosen catalyst system is not selective enough. | 1. Monitor the reaction closely by TLC and stop it as soon as the aryl this compound is consumed. Lower the reaction temperature. 2. The Pd(PPh₃)₄/K₂CO₃ system in methanol is known for its high selectivity.[1][3] Consider switching to this method if you are using a different one. |
| Formation of side products. | 1. Isomerization of the allyl group followed by undesired reactions. 2. Decomposition of the starting material or product. | 1. The choice of catalyst and conditions is crucial to minimize isomerization. For instance, some nickel-catalyzed methods intentionally proceed via isomerization.[6] 2. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Difficulty in product isolation. | 1. Emulsion formation during work-up. 2. Co-elution of the product with byproducts during chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. Consider a different purification method, such as crystallization or distillation. |
Data Summary of Selective Cleavage Methods
The following table summarizes quantitative data for different methods used in the selective cleavage of aryl allyl ethers.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ / MeOH | Aryl this compound | 1 h | Reflux | 97 | [3] |
| 10% Pd/C / Basic conditions | Allyl aryl ether | Not specified | Mild | High | [2] |
| I₂ / PEG-400 | Aryl/alkyl allyl ethers | Not specified | Room Temp. | Good to Excellent | [4] |
| I₂ / DMSO | Allyl aryl ether | Not specified | Not specified | High | [9] |
| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [2][6] |
| [NiCl₂(dppp)] / DIBAL-H | Allyl ethers | Not specified | Not specified | Not specified | [5] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Selective Cleavage of Aryl Allyl Ethers[3]
This protocol is highly effective for the selective deprotection of aryl allyl ethers in the presence of alkyl allyl ethers.[1]
Materials:
-
Aryl this compound (1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl this compound in dry methanol.
-
Add potassium carbonate to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected phenol.
Protocol 2: Nickel-Catalyzed Deallylation via Isomerization-Hydrolysis[6]
This method utilizes a nickel hydride precatalyst and a Brønsted acid to achieve deallylation.
Materials:
-
This compound (1 equiv)
-
Ni-H precatalyst (e.g., from Ni(cod)₂ and a phosphine (B1218219) ligand) (1 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Add the Ni-H precatalyst.
-
Stir the mixture at room temperature for the specified isomerization time (monitor by TLC or GC-MS for the formation of the enol ether intermediate).
-
Add the Brønsted acid (TsOH·H₂O).
-
Heat the reaction mixture as required to induce hydrolysis.
-
Monitor the disappearance of the enol ether intermediate by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Palladium-catalyzed aryl this compound cleavage mechanism.
Caption: A troubleshooting workflow for selective deallylation.
References
- 1. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Extremely Facile and Selective Nickel-Catalyzed this compound Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 7. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mild Deprotection Strategies for Allyl-Protecting Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the mild deprotection of allyl-protecting groups in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the allyl group a useful protecting group in organic synthesis?
A1: The allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids due to its stability across a wide range of reaction conditions, including both acidic and basic media.[1][2][3] This stability allows for its use in multi-step syntheses where other protecting groups might be cleaved.[1][3] Furthermore, the allyl group can be removed under very mild conditions, often using transition metal catalysts, which preserves other sensitive functional groups within a complex molecule.[1][4]
Q2: What are the most common mild methods for deprotecting an allyl group?
A2: The most prevalent methods for mild allyl group deprotection are transition metal-catalyzed reactions.[1] Palladium-catalyzed deprotection is the most frequently used due to its high efficiency and functional group tolerance.[1] Other common methods include ruthenium-catalyzed isomerization followed by hydrolysis, oxidative cleavage, and reduction using reagents like samarium(II) iodide.[1][3][5]
Q3: My palladium-catalyzed deprotection is not working or is giving low yields. What are some common causes?
A3: Several factors can lead to incomplete or low-yielding reactions:
-
Catalyst Inactivity: The palladium(0) catalyst, such as Pd(PPh₃)₄, can be sensitive to air. Ensure you are using an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup.
-
Poor Scavenger Choice: The choice of allyl cation scavenger is crucial. For deprotection of secondary amines, for instance, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be more effective than others like morpholine (B109124) or phenylsilane (B129415) in preventing re-alkylation.[6]
-
Substrate-Specific Issues: The nature of your substrate can influence the reaction. For some substrates, a different palladium source or ligand might be necessary.
-
Insufficient Reaction Time or Temperature: While many reactions proceed at room temperature, some may require gentle heating or longer reaction times.[5][7] Monitor the reaction progress by TLC to determine the optimal time.
Q4: I am observing an unexpected side product with a similar polarity to my desired product after deprotecting an N-Alloc group. What could it be and how can I prevent it?
A4: A common side product in the deprotection of N-allyloxycarbonyl (Alloc) groups, especially from secondary amines, is the N-allylated product.[6][8] This occurs when the reactive allyl cation generated during the reaction is trapped by the newly deprotected amine instead of the intended scavenger.[6] To prevent this, the choice of scavenger is critical. Highly effective scavengers like dimethylamine-borane complex or phenylsilane can efficiently trap the allyl cation and minimize this side reaction.[6][9][10]
Q5: Can I selectively deprotect one type of allyl ether in the presence of another?
A5: Yes, selective deprotection is possible under certain conditions. For example, a mild deprotection strategy using a palladium catalyst under basic conditions allows for the selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers.[11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction / Low Yield | Inactive catalyst (Pd(0) oxidized) | Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar). Use freshly opened or properly stored catalyst. |
| Poor choice of scavenger | Screen different scavengers. For N-Alloc deprotection, consider Me₂NH·BH₃ or PhSiH₃.[6][10] For general deallylation, various nucleophiles like morpholine, barbituric acid, or sulfinic acids can be used.[3][6][15] | |
| Insufficient catalyst loading | While catalytic, some reactions may require a higher loading of the palladium catalyst. Try increasing the mol% of the catalyst. | |
| Formation of N-allylated byproduct | Inefficient trapping of the allyl cation | Use a more effective scavenger. For secondary amines, Me₂NH·BH₃ is often superior.[6] Ensure the scavenger is present in a sufficient stoichiometric excess. |
| Decomposition of starting material or product | Reaction conditions are too harsh | Switch to a milder deprotection method. For example, if oxidative cleavage is causing decomposition, consider a palladium-catalyzed method at room temperature. |
| Reaction does not start | Inappropriate solvent | Ensure the solvent is anhydrous if required by the protocol. The choice of solvent can impact catalyst solubility and reactivity. |
| Difficulty in purifying the product | Scavenger byproducts are difficult to remove | Choose a scavenger that results in easily separable byproducts. For example, the byproducts of phenylsilane are often removable with standard chromatography. |
Data Presentation: Comparison of this compound Deprotection Methods
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl this compound | 1 h | Reflux | 97 | [7] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [7] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [7] |
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | 60-99 | [7][16] |
| SmI₂ / H₂O / i-PrNH₂ | This compound | Not specified | 0 °C to RT | Very good | [3][5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This protocol is a mild and highly selective method for the deprotection of aryl allyl ethers.[7]
Materials:
-
Aryl this compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl this compound (1 equiv.) in dry methanol.
-
Add potassium carbonate (K₂CO₃, 3-6 equiv.).[14]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-1.00 mol %).[14]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Protocol 2: Deprotection of N-Alloc Group using Phenylsilane
This protocol is effective for the deprotection of allyloxycarbonyl (Alloc) protected amines, particularly in peptide synthesis, using phenylsilane as a scavenger.[9][10]
Materials:
-
Alloc-protected substrate
-
Phenylsilane (PhSiH₃) (7-20 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 equiv.)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the Alloc-protected substrate (1 equiv.) in dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add phenylsilane (PhSiH₃).[10]
-
Add Pd(PPh₃)₄.[10]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.[10]
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed deprotection.
Caption: Mechanism of Pd-catalyzed Alloc deprotection.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 12. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Controlling Allyl Ether Isomerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you control the isomerization of allyl ethers to propenyl ethers during polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is allyl ether isomerization and why is it a problem in polymerization?
A: this compound isomerization is the migration of the double bond from the terminal position (allyl, C1-C2) to an internal position (propenyl, C2-C3) of the side chain. This is a significant issue in polymer chemistry for several reasons:
-
Loss of Functionality: The pendant allyl group is a versatile chemical handle for post-polymerization modifications via reactions like thiol-ene coupling.[1] Isomerization to the less reactive propenyl ether eliminates this intended functionality.
-
Uncontrolled Polymerization: Propenyl ethers are highly reactive toward cationic polymerization.[2][3][4] Their in-situ formation can lead to unintended crosslinking, branching, or initiation events, resulting in polymers with broad molecular weight distributions and uncontrolled architectures.
-
Chain Termination: In anionic polymerization of epoxides like allyl glycidyl (B131873) ether (AGE), abstraction of an allylic proton can compete with propagation, leading to termination and limiting the final molecular weight.[1] Similarly, in radical polymerizations, degradative chain transfer involving the allyl group is a common issue that yields oligomers instead of high molecular weight polymers.[5]
Q2: What are the primary causes of this compound isomerization during polymerization?
A: Isomerization is typically catalyzed by the presence of certain species or driven by specific reaction conditions:
-
Transition Metal Catalysts: Ruthenium-based catalysts, widely used in Ring-Opening Metathesis Polymerization (ROMP), are notorious for promoting double-bond migration.[2][6][7][8] The mechanism often involves the formation of a ruthenium-hydride intermediate which can add and re-eliminate across the double bond.[2][7] Other transition metals, such as those from Group VIII (in combination with organosilanes), can also catalyze this process.[3][9]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the isomerization to occur. In the anionic polymerization of allyl glycidyl ether, the degree of isomerization is directly dictated by the polymerization temperature, increasing significantly at temperatures above 40 °C.[1]
-
Strong Bases: Strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can promote isomerization by deprotonation of the allylic position.[10][11] While sometimes used intentionally, their inadvertent presence or generation can be problematic.
Q3: How can I detect and quantify the extent of isomerization in my polymer?
A: The most direct and powerful technique for detecting and quantifying allyl-to-propenyl ether isomerization is Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1][12]
-
Allyl Group Signals: The protons of the terminal allyl group (-O-CH₂-CH=CH₂) give characteristic signals. The protons on the terminal double bond (=CH₂) typically appear around 5.2-5.4 ppm, and the internal proton (-CH=) appears around 5.9-6.1 ppm.
-
Propenyl Group Signals: The formation of the internal propenyl group (-O-CH=CH-CH₃) results in new, distinct signals. The vinylic protons (-CH=CH-) appear in a different region (often around 4.3-4.8 ppm for the cis-isomer and 6.0-6.3 ppm for the trans-isomer), and a new doublet corresponding to the methyl group (-CH₃) appears upfield, typically around 1.6 ppm.
-
Quantification: By integrating the characteristic signals of both the remaining allyl groups and the newly formed propenyl groups, you can accurately determine the percentage of isomerization.[1]
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used to analyze the monomer or small molecule models to assess isomerization before or during polymerization.[6][8][12]
Troubleshooting Guides
Problem 1: My ¹H NMR spectrum shows unexpected peaks in the 4.0-5.0 ppm and 1.5-2.0 ppm regions, and my polymer properties are inconsistent.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Catalyst-Induced Isomerization: Your transition metal catalyst (e.g., Grubbs, Hoveyda-Grubbs) is promoting double-bond migration from the allyl to the propenyl form.[2][6][7] | Run a small-scale model reaction with your monomer and catalyst at room temperature for a short period. Analyze the crude mixture by ¹H NMR to see if propenyl ether signals appear. | Change Catalyst: Switch to a catalyst known for lower isomerization activity. For ROMP, third-generation Grubbs catalysts or catalysts with electron-withdrawing ligands may show reduced isomerization. Add an Inhibitor: In some metathesis reactions, additives like phenol (B47542) can suppress isomerization.[13] Modify Reaction Time: Use the shortest possible reaction time to achieve the desired conversion, minimizing the catalyst's contact time with the polymer side chains.[14][15] |
| High Reaction Temperature: The polymerization temperature is high enough to overcome the activation barrier for isomerization, which may occur even without a specific catalyst.[1] | Conduct a series of small-scale polymerizations at different temperatures (e.g., 30 °C, 50 °C, 80 °C) and quantify the degree of isomerization for each using ¹H NMR. | Lower the Temperature: Perform the polymerization at the lowest temperature that still allows for a reasonable reaction rate. For anionic polymerization of AGE, keeping the temperature below 40 °C can virtually eliminate isomerization.[1] |
| Basic Impurities: Trace amounts of strong bases in your reagents or solvent are catalyzing the isomerization.[10] | Carefully purify all monomers, solvents, and initiators. Ensure glassware is scrupulously clean and dry. Test the pH of aqueous workup steps if applicable. | Purify Reagents: Distill monomers and solvents. Recrystallize solid initiators. Ensure all materials are stored under an inert atmosphere. Use a Non-Basic System: If possible, choose a polymerization method that does not involve or generate strong bases. |
Problem 2: My polymerization has a low yield or stalls before reaching high conversion.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Formation of Unreactive Species (ROMP): Isomerization to a propenyl ether (an enol ether) can react with the ruthenium catalyst to form a less reactive or deactivated Fischer carbene species.[16] This can effectively quench the polymerization. | Analyze the polymerizing mixture over time using ¹H NMR or GPC. If monomer consumption stops while the catalyst should still be active, and you observe propenyl ether signals, catalyst deactivation is likely. | Control Temperature and Time: As mentioned, lower temperatures and shorter reaction times can minimize isomerization and subsequent catalyst deactivation.[1] Monomer Choice: If feasible, choose a more reactive cyclic olefin comonomer. The faster propagation of the primary monomer can outcompete the rate of isomerization and deactivation.[16] |
| Degradative Chain Transfer (Radical Polymerization): The allyl group is prone to hydrogen abstraction, forming a stable, resonance-delocalized radical that is slow to reinitiate polymerization.[5] This acts as a termination event, limiting polymer chain growth. | Characterize the molecular weight of your product using GPC or SEC. If you consistently obtain low molecular weight oligomers regardless of monomer-to-initiator ratio, degradative chain transfer is the probable cause. | Choose a Different Monomer: Allyl ethers are generally challenging to polymerize to high molecular weights via standard radical polymerization.[5] Consider alternative monomers if high molecular weight is critical. Explore Alternative Mechanisms: Some specialized radical methods, like radical-mediated cyclization (RMC), have been proposed to overcome this issue.[5][17] Cationic polymerization of the isomerized propenyl ether is also a viable route to high polymer.[3] |
Data & Protocols
Table 1: Effect of Temperature on Isomerization in Anionic Polymerization of Allyl Glycidyl Ether (AGE)
This table summarizes the relationship between reaction temperature and the degree of side-chain isomerization during the neat (solvent-free) anionic polymerization of AGE.
| Polymerization Temperature (°C) | Polymerization Time (h) | Isomerization (%) |
| 30 | 20 | ~0 |
| 40 | 20 | 1.5 |
| 60 | 20 | 2.8 |
| 80 | 20 | 3.7 |
| 100 | 20 | 5.5 |
| 120 | 20 | 7.8 |
| 140 | 20 | 10.2 |
(Data adapted from studies on the anionic polymerization of allyl glycidyl ether, demonstrating a clear trend of increased isomerization with higher temperatures.[1])
Experimental Protocol: ¹H NMR Analysis for Isomerization
This protocol outlines the steps to quantify the percentage of isomerization of this compound side chains to propenyl ether side chains.
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals.
-
Data Acquisition: Collect the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Signal Integration:
-
Allyl Group: Integrate the characteristic signal for the internal proton of the allyl group (-O-CH₂-CH =CH₂), typically found around δ 5.8-6.0 ppm . Let this integral be I_allyl .
-
Propenyl Group: Integrate the signal for one of the vinylic protons of the cis-propenyl group (-O-CH =CH-CH₃), typically found around δ 4.3-4.6 ppm . Let this integral be I_propenyl .
-
-
Calculation: Calculate the percentage of isomerization using the following formula:
% Isomerization = [I_propenyl / (I_allyl + I_propenyl)] * 100
Visual Guides
Reaction Pathway: Allyl to Propenyl Isomerization
The following diagram illustrates the general transformation of an this compound side chain into the more thermodynamically stable cis- and trans-propenyl ether isomers.
Caption: Isomerization pathway from this compound to propenyl ether products.
Troubleshooting Workflow: Unexpected Polymer Properties
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected polymer characteristics, such as inconsistent molecular weight, broad polydispersity, or insolubility.
Caption: Decision tree for troubleshooting polymerization issues.
Kinetic vs. Thermodynamic Control
The formation of different propenyl ether isomers (cis vs. trans) and the isomerization process itself can be understood in the context of kinetic and thermodynamic control.
Caption: Energy profile for kinetic vs. thermodynamic product formation.
References
- 1. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide [organic-chemistry.org]
- 11. Allyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. homepages.uc.edu [homepages.uc.edu]
- 16. communities.springernature.com [communities.springernature.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cationic Polymerization of Allyl Ethers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the cationic polymerization of allyl ethers.
Troubleshooting Guide
This guide addresses common issues observed during the cationic polymerization of allyl ethers, focusing on the widely adopted tandem isomerization-cationic polymerization (TICAP) approach.
Issue 1: Low or No Polymer Yield
Question: I am not getting any polymer, or the yield is very low. What are the possible causes and how can I fix this?
Answer: Low to no polymer yield is a frequent challenge, primarily because allyl ethers do not undergo direct cationic polymerization efficiently. The most common reason is the prevalence of chain transfer reactions where the propagating cation abstracts an allylic hydrogen from a monomer molecule, terminating the growing chain and creating a stable, non-propagating allyl cation.
Troubleshooting Steps:
-
Confirm Isomerization: The cornerstone of successful allyl ether polymerization is the initial isomerization to the more reactive 1-propenyl ether.
-
Verification: Before initiating polymerization, confirm the isomerization of the this compound to the 1-propenyl ether using techniques like ¹H NMR or FTIR spectroscopy. Look for the disappearance of the allyl double bond signal (around 1648 cm⁻¹ in FTIR) and the appearance of signals corresponding to the propenyl group.
-
Catalyst Activity: Ensure your isomerization catalyst (e.g., ruthenium or cobalt complexes) is active. Use freshly prepared or properly stored catalysts.
-
-
Initiator and Catalyst Concentration: The concentrations of the isomerization catalyst and the cationic initiator are critical.
-
Optimization: Refer to established protocols for the specific this compound and catalyst system you are using. For example, a common catalyst system for TICAP is Co₂(CO)₈ in combination with a hydridosilane.[1][2]
-
Excess Initiator: In some cases, a higher initiator concentration might be necessary to overcome impurities that can consume the initiator.
-
-
Purity of Reagents and Solvents: Cationic polymerization is highly sensitive to impurities, especially water and alcohols, which can act as terminating agents.
-
Purification: Ensure all monomers, solvents, and initiators are rigorously dried and purified before use.
-
-
Reaction Temperature: Temperature can significantly influence the rates of isomerization, propagation, and side reactions.
-
Optimization: The optimal temperature depends on the specific catalyst and monomer. While higher temperatures can favor isomerization, they may also increase the rate of side reactions. Some TICAP systems proceed spontaneously at room temperature.[1]
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The polymer I obtained has a very broad molecular weight distribution. How can I achieve a narrower PDI?
Answer: A broad PDI in the cationic polymerization of allyl ethers often indicates a lack of control over the initiation and propagation steps, as well as the occurrence of chain transfer reactions.
Troubleshooting Steps:
-
Controlled/Living Polymerization Techniques: For superior control over molecular weight and a narrower PDI, consider controlled or living radical polymerization techniques if applicable to your system, or specialized cationic polymerization methods.
-
RAFT Polymerization: Cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to provide better control over the molecular weight distribution of poly(vinyl ethers).
-
-
Optimize Reaction Conditions:
-
Monomer to Initiator Ratio: Carefully control the ratio of monomer to initiator. A higher ratio generally leads to higher molecular weight, but the effect on PDI can vary.
-
Temperature Control: Maintain a constant and uniform temperature throughout the reaction. Temperature fluctuations can lead to variations in polymerization rates and broader PDI.
-
Gradual Monomer/Initiator Addition: A metered addition of the monomer or initiator can sometimes help in maintaining a constant concentration of active species, leading to a more uniform chain growth.
-
-
Minimize Chain Transfer:
-
Choice of Monomer: If possible, select allyl ethers with less labile allylic hydrogens to reduce the rate of chain transfer.
-
Isomerization Efficiency: Ensure complete isomerization to the 1-propenyl ether, as the remaining this compound can still participate in chain transfer reactions.
-
Issue 3: Reaction Stops Prematurely or Shows an Induction Period
Question: My polymerization reaction starts but then stops, or there is a long induction period before any polymerization is observed. What is happening?
Answer: Premature termination or a significant induction period can be caused by impurities or issues with the initiation system.
Troubleshooting Steps:
-
Check for Impurities: As mentioned, water, alcohols, and other nucleophilic impurities can react with and consume the initiator or the propagating cations, leading to an induction period or premature termination. Rigorously purify all reagents and dry the reaction setup.
-
Initiator/Catalyst Activation: Some catalyst systems require an activation period. For the Co₂(CO)₈/hydridosilane system used in TICAP, a short induction period of around 45 seconds has been observed before an exothermic polymerization begins.[1]
-
Solvent Effects: The choice of solvent can influence the stability and reactivity of the cationic species. Polar solvents can better solvate the ions, potentially affecting the polymerization rate.[3]
Frequently Asked Questions (FAQs)
Q1: Why can't I directly polymerize allyl ethers using conventional cationic methods?
A1: Allyl ethers are generally resistant to direct cationic polymerization because the rate of chain transfer to the monomer is significantly faster than the rate of propagation. The propagating carbocation readily abstracts a labile allylic hydrogen from an this compound monomer, terminating the polymer chain and forming a stable, non-propagating allylic cation.[1]
Q2: What is Tandem Isomerization-Cationic Polymerization (TICAP) and why is it effective?
A2: TICAP is a novel and effective method for polymerizing allyl ethers. It involves a two-step process that occurs in the same reaction vessel:
-
Isomerization: A transition metal catalyst (e.g., a ruthenium or cobalt complex) first isomerizes the this compound to its more reactive 1-propenyl ether isomer.[1][4][5]
-
Cationic Polymerization: The resulting 1-propenyl ether, which is an enol ether, is highly reactive towards cationic polymerization and polymerizes rapidly in the presence of a cationic initiator.[1] This tandem approach circumvents the problem of chain transfer associated with the direct polymerization of allyl ethers.
Q3: What are the key components of a TICAP system?
A3: A typical TICAP system consists of:
-
This compound Monomer: The starting material.
-
Isomerization Catalyst: Often a Group VIII transition metal complex, such as Co₂(CO)₈ or a ruthenium complex.[1]
-
Co-catalyst/Initiator: For the Co₂(CO)₈ system, a hydridosilane is often used, which reacts with the cobalt complex to generate the species that initiate the cationic polymerization.[1]
-
Solvent: While some reactions can be carried out neat, an appropriate aprotic solvent is often used.
Q4: Can I use other types of polymerization for allyl ethers?
A4: While cationic polymerization via TICAP is a prominent method, other polymerization techniques have been explored with varying success:
-
Radical Polymerization: Allyl ethers can undergo radical polymerization, but they often act as retarders and transfer agents, leading to low molecular weight polymers.[6]
-
Anionic Polymerization: Anionic ring-opening polymerization of allyl glycidyl (B131873) ether has been used to synthesize poly(allyl glycidyl ether).[7]
Q5: What are some common side reactions to be aware of?
A5: Besides the dominant chain transfer to the monomer in direct cationic polymerization, other potential side reactions include:
-
Isomerization to non-polymerizable species: Depending on the catalyst and conditions, side reactions during isomerization can occur.
-
Termination by impurities: As discussed, nucleophilic impurities can terminate the growing polymer chains.
-
Chain transfer to solvent: The choice of solvent can sometimes lead to chain transfer reactions.
Quantitative Data Summary
Table 1: Effect of Catalyst System on the TICAP of 1-Allyloxyoctane
| Catalyst System | Co-catalyst | Temperature (°C) | Time (min) | Conversion (%) | Mw ( g/mol ) | PDI |
| 1.5 mol% Co₂(CO)₈ | 4 mol% Diphenylsilane | 25 | 60 | 91 | 27,800 | 1.8 |
| 1.5 mol% Ru₃(CO)₁₂ | 4 mol% Diphenylsilane | 80 | 60 | 65 | 15,000 | 2.1 |
| 1.5 mol% Fe(CO)₅ | 4 mol% Diphenylsilane | 25 | 60 | 0 | - | - |
Data adapted from Suresh K. Rajaraman and James V. Crivello, "Novel tandem isomerization/cationic polymerization of allyl ethers."[1]
Table 2: Polymerization of Various Allyl Ethers via TICAP *
| This compound Monomer | Conversion (%) | Mw ( g/mol ) | PDI |
| 1-Allyloxyoctane | 91 | 27,800 | 1.8 |
| Allyl Phenyl Ether | 85 | 22,500 | 1.9 |
| 1,4-Diallyloxybutane | 78 | Cross-linked | - |
| Allyl Benzyl Ether | 35 | 5,600 | 2.5 |
*Conditions: 1.5 mol% Co₂(CO)₈ and 4 mol% diphenylsilane, 25°C, 60 min. Data adapted from Suresh K. Rajaraman and James V. Crivello, "Novel tandem isomerization/cationic polymerization of allyl ethers."[1]
Experimental Protocols
Protocol 1: General Procedure for Tandem Isomerization-Cationic Polymerization (TICAP) of Allyl Ethers
This protocol is a general guideline based on the work of Crivello and co-workers.[1]
Materials:
-
This compound monomer (purified and dried)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Hydridosilane (e.g., diphenylsilane)
-
Anhydrous solvent (e.g., chloroform (B151607) or dichloromethane), if necessary
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound monomer.
-
If using a solvent, add the anhydrous solvent to the flask.
-
Add the desired amount of the hydridosilane co-catalyst (e.g., 4 mol%).
-
With vigorous stirring, add the isomerization/initiation catalyst, Co₂(CO)₈ (e.g., 1.5 mol%).
-
Observe the reaction mixture. A short induction period may be followed by a spontaneous, exothermic polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) at the appropriate temperature (e.g., 25°C).
-
Terminate the polymerization by adding a small amount of a nucleophilic agent, such as methanol (B129727) or ammonia (B1221849) in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer using appropriate techniques (e.g., GPC for molecular weight and PDI, NMR for structure).
Visualizations
Caption: Challenges in direct vs. TICAP of allyl ethers.
Caption: Troubleshooting workflow for low polymer yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of palladium-catalyzed allyl ether cleavage
Welcome to the technical support center for palladium-catalyzed allyl ether cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed this compound deprotection is sluggish or incomplete. What are the common causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow or incomplete reaction. Here are the primary aspects to investigate:
-
Catalyst Activity: The Pd(0) catalyst can be sensitive to air and may have degraded. Ensure you are using a fresh or properly stored catalyst. While some reactions tolerate atmospheric conditions, demanding reactions may require an inert atmosphere (e.g., argon or nitrogen sparging).[1]
-
Solvent Choice: The solvent plays a crucial role. Protic polar solvents like methanol (B129727) or aqueous 1,4-dioxane (B91453) can significantly accelerate the reaction, often reducing reaction times from hours to minutes at room temperature.[2] This is attributed to the accelerated oxidative addition to Pd(0) in such solvents.[3]
-
Allyl Scavenger: The choice and amount of the allyl scavenger are critical. The scavenger traps the allyl group after cleavage, preventing side reactions and driving the equilibrium towards the deprotected product. Common scavengers include morpholine, piperidine, dimedone, N,N'-dimethylbarbituric acid, and silanes like phenylsilane.[4][5] Ensure you are using a sufficient excess of the scavenger.
-
Ligand Effects: The ligand on the palladium catalyst significantly influences its reactivity. Electron-donating phosphine (B1218219) ligands can increase the reaction rate.[6] For challenging substrates, consider using specialized ligands like xanthene phosphole, which have shown high efficiency.[7]
-
Temperature: While many deprotections proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes accelerate a sluggish reaction.[8] However, be mindful of the thermal stability of your substrate and other functional groups.
Q2: I am observing side reactions, such as re-allylation of my deprotected alcohol. How can I prevent this?
A2: Re-allylation of the product by the cleaved allyl group is a common side reaction, especially if a nucleophilic amine is present in the substrate.[5] To mitigate this:
-
Effective Scavenger: Use a highly effective and sterically hindered scavenger that rapidly and irreversibly traps the allyl cation. Barbituric acid derivatives are particularly effective.[2][3]
-
Scavenger Equivalence: Increase the equivalents of the allyl scavenger to ensure it outcompetes your product for the allyl group.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
Q3: How can I selectively deprotect an aryl this compound in the presence of an alkyl this compound?
A3: Selective deprotection can be achieved by carefully choosing the reaction conditions. A mild deprotection strategy using a palladium catalyst under basic conditions can selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers.[9][10]
Q4: My reaction mixture turns black, and I suspect the palladium catalyst has precipitated. What can I do?
A4: The formation of palladium black (insoluble Pd(0)) indicates catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by:
-
High Temperatures: Avoid excessive heating.
-
Inappropriate Ligands: The choice of ligand is crucial for stabilizing the catalytic species. Ensure you are using a suitable ligand for your reaction system.
-
Solvent Effects: Some solvents can promote the decomposition of palladium complexes.[11] Ensure your solvent is compatible with the chosen catalyst system.
To address this, you may need to screen different ligands or use a more robust catalyst system.
Q5: How can I remove residual palladium from my final product?
A5: Residual palladium is a common concern, especially in pharmaceutical applications. Several methods can be employed for its removal:
-
Silica-Based Scavengers: Functionalized silica (B1680970) gels with thiol or other metal-binding groups (e.g., SiliaMetS Thiol, SiliaMetS DMT) are highly effective at scavenging palladium.[12][13]
-
Activated Carbon: Treatment with activated carbon can also effectively remove palladium residues.
-
Aqueous Washes: Washing with an aqueous solution of a complexing agent, such as thiourea (B124793) or cysteine, can help extract palladium into the aqueous phase.
-
Recrystallization: Purification by recrystallization can significantly reduce the levels of palladium in the final product.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during palladium-catalyzed this compound cleavage.
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust catalyst precursor. Ensure proper handling under an inert atmosphere if necessary.[1] |
| Poor Solvent Choice | Switch to a protic polar solvent like methanol or an aqueous dioxane mixture to accelerate the reaction.[2] |
| Ineffective Allyl Scavenger | Screen different allyl scavengers (e.g., N,N'-dimethylbarbituric acid, phenylsilane, morpholine). Increase the equivalents of the scavenger. |
| Inhibitors Present | Ensure starting materials and solvents are free from potential catalyst poisons like sulfur-containing compounds.[14] |
| Low Temperature | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor for progress. |
Problem 2: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Re-allylation of Product | Increase the concentration and/or use a more reactive allyl scavenger.[5] |
| Isomerization of Other Alkenes | If your substrate contains other double bonds, they may isomerize. Use milder conditions or a more selective catalyst system. |
| Decomposition of Starting Material or Product | The reaction conditions may be too harsh. Try lowering the temperature or using a milder base if one is present. |
Problem 3: Difficulty with Product Purification
| Possible Cause | Suggested Solution |
| Residual Palladium | Treat the crude product with a palladium scavenger such as silica-bound thiol reagents.[12][15] Recrystallization can also be effective. |
| Scavenger-Related Impurities | Choose a scavenger that is easily removed during workup (e.g., a water-soluble scavenger or one that can be removed by solid-phase extraction). |
Experimental Protocols & Data
General Protocol for Palladium-Catalyzed this compound Cleavage
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the this compound substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., methanol, THF, or DCM).
-
Addition of Reagents: Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 1.2-2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Reaction: Stir the mixture at room temperature or the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary: Effect of Solvent on Reaction Time
The following table summarizes the effect of different solvents on the reaction time for the deprotection of an this compound using a palladium catalyst and a barbituric acid derivative as the scavenger.
| Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Methanol | 25 | 10 min | >95 |
| 1,4-Dioxane/H₂O (9:1) | 25 | 15 min | >95 |
| Tetrahydrofuran (THF) | 25 | 6 h | >95 |
| Dichloromethane (DCM) | 25 | 8 h | >95 |
Data is generalized from trends reported in the literature.[2]
Visual Guides
Experimental Workflow for this compound Deprotection
Caption: A typical workflow for palladium-catalyzed this compound deprotection.
Catalytic Cycle of Palladium-Catalyzed this compound Cleavage
Caption: The catalytic cycle for palladium-catalyzed this compound cleavage.
Troubleshooting Logic for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete deprotection reactions.
References
- 1. biotage.com [biotage.com]
- 2. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. biotage.com [biotage.com]
preventing degradation during allyl ether deprotection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of allyl ethers.
Troubleshooting Guide
This guide addresses specific issues that may arise during allyl ether deprotection experiments, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | Catalyst Inactivity: The palladium or ruthenium catalyst may be poisoned by impurities (e.g., sulfur-containing compounds) or oxidized. | • Use freshly prepared or purified solvents and reagents.• Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained, especially for Pd(0) catalysts.[1][2] • Increase the catalyst loading. |
| Insufficient Scavenger: The allyl scavenger (nucleophile) is not effectively trapping the allyl cation. | • Increase the equivalents of the scavenger (e.g., pyrrolidine, morpholine, barbituric acid).[1][3] • Choose a more suitable scavenger for your specific substrate and conditions. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | • Gradually increase the reaction temperature while monitoring for side product formation.[2][4] | |
| Degradation of Starting Material or Product | Harsh Reaction Conditions: The substrate may be sensitive to the acidic or basic conditions of the deprotection method. | • For base-sensitive substrates, avoid methods using strong bases like potassium t-butoxide.[5] • For acid-sensitive substrates, avoid methods that generate acidic byproducts or require acidic workup.[2] • Consider milder, neutral methods like those using SmI₂ or oxidative cleavage under near-neutral pH.[1][5] |
| Undesired Isomerization: The allyl group may isomerize to a prop-1-enyl ether, which might be more labile but could also lead to other side reactions if not the intended pathway. | • If isomerization is not desired, choose a direct cleavage method (e.g., Pd(0) with a scavenger). • If isomerization is the first step of a two-step deprotection, ensure it goes to completion before proceeding to hydrolysis.[1][6] | |
| Formation of an N-Allyl Side Product | Re-allylation of Nucleophilic Groups: If the substrate contains a nucleophilic group (e.g., a primary or secondary amine), the cleaved allyl group can be captured by it.[7] | • Use a large excess of an external nucleophilic scavenger to outcompete the intramolecular reaction.[7] • Consider protecting the nucleophilic group prior to deprotection. |
| Difficulty in Product Purification | Byproducts from Scavenger: The allyl scavenger or its derivatives may be difficult to separate from the desired product. | • Choose a scavenger that results in easily removable byproducts (e.g., a volatile one or one with significantly different polarity). |
| Residual Metal Catalyst: The palladium or ruthenium catalyst may contaminate the final product. | • Filter the reaction mixture through a pad of Celite or silica (B1680970) gel. • Employ metal scavenging agents. • Optimize purification methods such as column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right deprotection method for my specific substrate?
A1: The choice of deprotection method depends on the stability of your substrate and the presence of other functional groups.[1][2]
-
For substrates sensitive to acid or base: Consider palladium-catalyzed methods with a neutral scavenger or samarium(II) iodide (SmI₂) mediated deprotection.[1][5]
-
For aryl allyl ethers: Palladium-catalyzed methods are often highly selective and efficient.[8][9]
-
For carbohydrates: Ruthenium-catalyzed isomerization followed by hydrolysis with mercuric salts is a common and effective two-step method.[1][10]
-
For substrates with multiple protecting groups: Choose a method that offers orthogonality, meaning it will selectively cleave the allyl group without affecting other protecting groups.[5]
Q2: My reaction is not going to completion. What can I do?
A2: First, ensure your reagents and solvents are pure and that the reaction is being conducted under an inert atmosphere if using an oxygen-sensitive catalyst like Pd(PPh₃)₄.[1] You can try increasing the catalyst loading or the amount of allyl scavenger.[11] Gently heating the reaction may also improve the rate, but monitor for any degradation.[2]
Q3: I am observing the formation of a new product with a similar mass to my starting material. What could it be?
A3: If your substrate contains a nucleophilic moiety, such as an amine, you might be observing N-allylation, where the cleaved allyl group is captured by the nitrogen.[7] To confirm, you can use techniques like NMR. To prevent this, increase the concentration of the external allyl scavenger.
Q4: Can I use the same conditions to deprotect both an this compound and an allyloxycarbonyl (Alloc) group?
A4: Yes, many palladium-catalyzed deprotection conditions are effective for removing both allyl ethers and Alloc groups, which can be advantageous in multi-step synthesis.[8][9]
Quantitative Data Summary
The following tables provide a summary of various reported conditions for this compound deprotection to facilitate comparison.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Entry | Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp. (°C) |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl this compound | 82-97 | 1-3 | RT |
| 2 | 10% Pd/C | Basic conditions | Aryl this compound | High | - | Mild |
| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 |
| 4 | Pd(0) | Barbituric acid derivative, MeOH | Alkyl this compound | High | < 0.5 | RT |
Data sourced from references[1][8].
Table 2: Other Methods for this compound Deprotection
| Entry | Method/Reagents | Substrate Type | Yield (%) |
| 1 | [(C₆H₅)₃P]₃RuCl₂ then HgCl₂/HgO | O-allyl glycosides | ~90 |
| 2 | SmI₂/H₂O/i-PrNH₂ | Unsubstituted allyl ethers | Very good |
| 3 | I₂ / DMSO | Allyl aryl ether | High |
| 4 | Ni catalyst / Brønsted acid | O- and N-allyl groups | High |
Data sourced from references[1][2][12].
Experimental Protocols
1. Palladium-Catalyzed Deprotection of Aryl Allyl Ethers [2]
This method is particularly mild and shows high selectivity for aryl allyl ethers.
-
Reagents and Materials:
-
Aryl this compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl this compound (1 equiv.) in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Two-Step Deprotection of O-Allyl Glycosides via Isomerization-Hydrolysis [1]
This procedure is highly efficient for the deprotection of allyl ethers in carbohydrate chemistry.
-
Step A: Isomerization
-
Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of RuCl₂(PPh₃)₃.
-
Heat the reaction mixture to reflux and monitor the isomerization to the prop-1-enyl glycoside by TLC or NMR.
-
Once the isomerization is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
-
Step B: Hydrolysis
-
Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture
-
-
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.
-
Add mercuric chloride and mercuric oxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.
-
-
Visualizations
Caption: Decision workflow for selecting an this compound deprotection method.
Caption: Potential degradation pathway via intramolecular re-allylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. peptide.com [peptide.com]
- 12. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading in Allyl Ether Synthesis
Welcome to the technical support center for allyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading and overall experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis?
A1: this compound synthesis, often a variation of the Williamson ether synthesis, can be facilitated by several types of catalysts, particularly when conducted under phase-transfer conditions. Common catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBA).[1] For other variations, such as dehydrative allylation, metal-based catalysts like MoO₃/TiO₂ may be used.[2] Acid ion-exchange resins are also employed in some etherification processes.[3]
Q2: What is a typical catalyst loading range for this compound synthesis?
A2: For phase-transfer catalyzed (PTC) this compound synthesis, the optimal catalyst loading typically ranges from 1-5 mol%.[1] While yields generally increase with catalyst loading up to this point, using more than the optimal amount may not significantly improve the yield and can complicate the purification process.[1] In some specific protocols, catalyst concentrations as low as 0.1-0.3 mol% have been shown to be highly effective.[2]
Q3: How does increasing catalyst loading affect the reaction?
A3: Increasing the catalyst loading up to an optimal point generally increases the reaction rate and yield.[1] However, exceeding this optimal concentration can have diminishing returns.[1] In some systems, excessively high catalyst concentrations can lead to the formation of aggregates or dimers that are less selective or inactive, potentially lowering the overall efficiency.[4]
Q4: Can too much catalyst be detrimental to the reaction?
A4: Yes, excessive catalyst loading can be detrimental. Beyond the negligible improvement in yield, it can complicate product purification.[1] More importantly, high concentrations of certain catalysts, like quaternary ammonium salts, in the presence of a strong base and high temperatures can lead to catalyst degradation through processes like Hofmann elimination, rendering the catalyst inactive.[1]
Troubleshooting Guides
This guide addresses common issues encountered during the optimization of catalyst loading for this compound synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or the reaction is incomplete. What are the primary causes related to the catalyst?
A1: Low yields or incomplete conversion can stem from several catalyst-related issues:
-
Insufficient Catalyst Loading: The reaction rate may be too slow if the catalyst concentration is below its optimal range. A typical starting point for optimization is 1-5 mol%.[1]
-
Catalyst Deactivation: Phase-transfer catalysts, especially quaternary ammonium salts, can degrade at high temperatures in the presence of a strong base.[1] Avoid excessive heating to prolong the catalyst's lifespan.[1]
-
Inappropriate Catalyst Choice: The effectiveness of a phase-transfer catalyst depends on its lipophilicity. The cation must be large enough to be soluble in the organic phase. Catalysts like tetrabutylammonium bromide (TBAB) are often effective.[1]
-
Catalyst Poisoning: Impurities in the reagents or solvent can poison the catalyst, reducing its activity. Ensure that all starting materials are pure and solvents are anhydrous, as water can interfere with many catalytic systems.[5]
Q2: I am observing significant formation of side products. How can I improve selectivity?
A2: The formation of side products is a common issue that can often be mitigated by adjusting reaction conditions. The most common byproducts include:
-
Elimination Products (Alkenes): This is a major competing reaction, especially with secondary or tertiary allyl halides. The alkoxide or phenoxide acts as a base instead of a nucleophile. To minimize this, use a primary allyl halide (e.g., allyl bromide) and avoid excessively high temperatures.[1][2]
-
C-Alkylation Products (for Phenols): With phenols, the allyl group can attach to the aromatic ring instead of the oxygen atom. Favoring O-alkylation requires the complete formation of the phenoxide ion, which can be achieved by using a strong, finely powdered base.[1] Using polar aprotic solvents like DMF or DMSO can also promote O-alkylation.[2]
-
Hydrolysis Products (Allyl Alcohol): If water is present in the reaction mixture, the allyl halide can be hydrolyzed to form allyl alcohol. This can be prevented by using anhydrous reagents and solvents.[1] The resulting allyl alcohol can then react further to form dithis compound.[2]
Q3: My reaction starts well but then stalls before completion. What could be the issue?
A3: A stalled reaction often points to catalyst deactivation during the experiment. As mentioned, quaternary ammonium salt catalysts can undergo Hofmann degradation at high temperatures.[1] Consider running the reaction at a lower temperature for a longer duration. Also, ensure the reaction is performed under an inert atmosphere, as oxygen can deactivate some catalytic systems.[4]
Q4: How can I troubleshoot an inconsistent reaction outcome between batches?
A4: Inconsistent results are frequently due to subtle variations in experimental conditions.[4] To ensure reproducibility, pay close attention to:
-
Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon), as moisture and oxygen can affect the catalyst.[4]
-
Reagent Quality: Use freshly purified and dried solvents and reagents for each experiment. The purity of starting materials is crucial.[5]
-
Catalyst Handling: Handle sensitive catalysts in a glovebox or under a stream of inert gas to prevent any degradation due to exposure to air and moisture.[4]
-
Stirring: In biphasic systems, vigorous and consistent stirring is essential to ensure efficient mixing and mass transfer between the phases.
Data Presentation
The following tables summarize the impact of key reaction parameters on the outcome of this compound synthesis.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Effect on Yield | Effect on Selectivity | Recommendations |
| < 1% | Low to moderate | Generally high | May result in slow reaction rates or incomplete conversion.[1] |
| 1 - 5% | Optimal | Generally high | Typically the most effective range for balancing reaction rate and efficiency.[1] |
| > 5% | Plateau or Decrease | May decrease | Yields may not improve significantly and can decrease due to side reactions or catalyst aggregation.[1][4] Complicates purification. |
Table 2: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of alcohol/phenol | Use a strong, finely powdered base (e.g., KOH, NaOH) in stoichiometric excess (1.5-2 equivalents).[1][2] |
| Insufficient catalyst loading | Increase catalyst loading to the optimal range (typically 1-5 mol%).[1] | |
| Catalyst deactivation | Lower the reaction temperature to prevent catalyst degradation (e.g., Hofmann elimination).[1] | |
| Loss of volatile reactants | Use a sealed reaction vessel or a reflux condenser to prevent the evaporation of low-boiling-point allyl halides.[1] | |
| Poor Selectivity | E2 Elimination | Use a primary allyl halide; avoid high temperatures.[2] |
| C-Alkylation (with phenols) | Ensure complete phenoxide formation with a strong base; consider using a polar aprotic solvent.[1][2] | |
| Hydrolysis of Allyl Halide | Use anhydrous reagents and solvents.[1] |
Experimental Protocols
General Protocol for Solvent-Free this compound Synthesis using a Phase-Transfer Catalyst
This protocol provides a general guideline. Specific amounts and conditions should be optimized for each substrate.
Materials:
-
Alcohol or Phenol (1.0 equivalent)
-
Allyl Bromide (1.5 - 3.0 equivalents)
-
Potassium Hydroxide (B78521) (KOH), finely powdered (2.0 equivalents)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equivalents / 5 mol%)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol/phenol (1.0 eq.), allyl bromide (1.5-3.0 eq.), and the phase-transfer catalyst, TBAB (0.05 eq.).[1]
-
Base Addition: With vigorous stirring, carefully add the finely powdered potassium hydroxide (2.0 eq.) to the mixture.[1]
-
Reaction: Seal the flask and stir the reaction mixture. Gentle heating (e.g., 40-60°C) can be applied to increase the reaction rate. A moderate temperature is often optimal to prevent catalyst degradation and loss of volatile reactants.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).[1]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel.[2]
Visualizations
Caption: A workflow for troubleshooting low-yield chemical reactions.
Caption: Key parameters influencing chemical reaction yield.
References
Technical Support Center: Purification of Crude Allyl Ether Products
Welcome to the technical support center for the purification of crude allyl ether products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of allyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: The impurities in your crude product will largely depend on the synthetic method used.
-
Williamson Ether Synthesis: Common impurities include unreacted starting materials such as an allyl halide (e.g., allyl bromide) and the alcohol or phenol, as well as byproducts like dithis compound.[1] Inorganic salts are also typically present from the reaction.[1]
-
Acid-Catalyzed Dehydration: Expect to find unreacted allyl alcohol and the other alcohol reactant.[2] Side products can include dithis compound, and water is a significant byproduct.[1]
Q2: Which purification technique should I choose for my crude this compound?
A2: The best purification method depends on the scale of your reaction and the nature of the impurities.[1]
-
Aqueous Workup (Extraction): This is an essential first step to remove inorganic salts and water-soluble impurities before further purification.[1]
-
Fractional Distillation: This is the most practical and efficient method for large-scale purification to separate volatile components with different boiling points.[1]
-
Flash Column Chromatography: This technique offers excellent separation for high-purity, small-scale applications and is particularly useful for removing non-volatile impurities or compounds with very similar boiling points.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent analytical techniques for monitoring your purification process.[1]
-
TLC: Provides a quick, qualitative assessment of the separation of your product from impurities in collected fractions.[1]
-
GC-MS: Offers a more quantitative analysis of purity and can help identify the structures of unknown impurities.[1]
Q4: My this compound has been stored for a while. How can I check for and remove peroxides?
A4: Ethers are prone to forming explosive peroxides upon exposure to air and light.[1]
-
Detection: You can test for peroxides using commercially available peroxide test strips or by adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.[1]
-
Removal: Peroxides can be removed by passing the ether through a column of activated alumina (B75360) or by treating it with a reducing agent like sodium sulfite (B76179) or iron(II) sulfate (B86663).
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities | Inefficient fractionating column. | Use a column with a higher number of theoretical plates, such as a Vigreux or a packed column.[1] |
| Distillation rate is too fast. | Aim for a distillation rate of 1-2 drops per second to allow for proper liquid-vapor equilibrium.[1] | |
| Fluctuating heat source. | Use a heating mantle with a stirrer and a temperature controller for even boiling.[1] | |
| Inadequate insulation of the column. | Wrap the column with glass wool or aluminum foil to minimize heat loss.[1] |
Aqueous Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. | Gently invert the funnel several times instead of shaking vigorously.[1] |
| High concentration of solutes. | Dilute the mixture with more of the organic and aqueous solvents.[1] | |
| Similar densities of the two phases. | Add a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[1] |
Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound remains at the baseline (low Rf) | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, in a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[1] |
| Compound runs with the solvent front (high Rf) | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.[1] |
| No spots are visible on the TLC plate | The compound is not UV active. | Use a different visualization technique, such as staining with potassium permanganate (B83412) or an iodine chamber.[1] |
Experimental Protocols
Protocol 1: General Purification Workflow for Crude this compound
This protocol outlines a general procedure for purifying a crude this compound product, incorporating an initial aqueous workup followed by either fractional distillation or flash column chromatography.
1. Aqueous Workup (Extraction)
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of water and gently mix. Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of a saturated sodium bicarbonate solution (if the reaction was acidic), water, and finally, a saturated brine solution.[1][3]
-
Drain the aqueous layer after each wash.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[1]
-
Filter the dried organic layer to remove the drying agent. The resulting solution contains the crude this compound.
2. Purification by Fractional Distillation (for large scale)
-
Assemble a fractional distillation apparatus.
-
Place the dried organic solution in the distillation flask with a few boiling chips or a magnetic stir bar.[1]
-
Gently heat the flask.[1]
-
Collect the initial fraction, which will likely contain lower-boiling impurities.[1]
-
Monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of the desired this compound, collect the pure product in a new receiving flask.[1]
-
Stop the distillation when the temperature starts to rise significantly or when a small amount of residue remains.[1]
3. Purification by Flash Column Chromatography (for high purity/small scale)
-
First, determine an appropriate solvent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.3-0.4.[1]
-
Pack a chromatography column with silica (B1680970) gel using the chosen eluent.[1]
-
Concentrate the dried organic solution under reduced pressure to obtain a crude oil. Dissolve this oil in a minimal amount of the eluent.[1]
-
Carefully load the sample onto the top of the silica gel column.[1]
-
Elute the column with the chosen solvent system, applying gentle pressure.[1]
-
Collect the eluting solvent in a series of fractions.[1]
-
Monitor the fractions by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Protocol 2: Purity Determination by GC-MS
This protocol provides a method for validating the purity of the synthesized this compound.[4]
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the purified this compound.
-
Dissolve the sample in 10 mL of a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to create a 10 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of 100 µg/mL for GC-MS analysis.
-
Prepare a blank sample containing only the solvent.[4]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.[4]
3. Data Analysis
-
The purity of the this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).[4]
Data Presentation
Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Purity Determination | Sensitivity | Specificity | Sample Preparation |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Quantitative, based on peak area percentage. | High (ppm to ppb level). | High, provides mass spectral data for confident identification. | Requires dissolution in a volatile solvent. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantitative, by integrating proton signals relative to a certified internal standard. | Moderate (requires mg of sample). | High, provides detailed structural information. | Requires dissolution in a deuterated solvent. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Primarily qualitative, can indicate the presence of functional groups of impurities. | Low (generally requires >1% of impurity for detection). | Moderate, identifies functional groups, not specific compounds. | Minimal, can be analyzed neat or as a thin film. |
Data synthesized from multiple sources.[2][4]
Visualizations
Caption: General purification workflow for crude allyl ethers.
Caption: Troubleshooting poor separation in fractional distillation.
References
Technical Support Center: Selective Deprotection of Allyl Ethers in Complex Molecules
Welcome to the technical support center for the selective deprotection of allyl ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed allyl ether deprotection is sluggish or incomplete. What are the potential causes and solutions?
A1: Several factors can lead to an incomplete or slow palladium-catalyzed deprotection. Here are some common causes and troubleshooting steps:
-
Catalyst Activity: The Pd(0) catalyst, such as Pd(PPh₃)₄, can be sensitive to air and may have degraded. Ensure you are using a fresh batch of catalyst or consider regenerating it. Storing the catalyst under an inert atmosphere is crucial.[1][2]
-
Allyl Scavenger: The nucleophilic scavenger (e.g., pyrrolidine, barbituric acid derivatives) is essential to trap the allyl group from the π-allyl palladium complex.[1][3] Ensure the scavenger is added in the correct stoichiometry and is of sufficient purity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic polar solvents like methanol (B129727) or aqueous 1,4-dioxane (B91453) are often effective.[3] Ensure the solvent is dry if the reaction conditions require it.[4]
-
Temperature: While many palladium-catalyzed deprotections proceed at room temperature, gentle heating may be required for less reactive substrates.[1][5] However, be mindful of the thermal stability of your molecule.
Q2: I am observing side reactions, such as isomerization of other double bonds in my molecule. How can I improve selectivity?
A2: Achieving high selectivity is critical in complex molecule synthesis. Here are strategies to minimize side reactions:
-
Choice of Catalyst and Ligands: Different palladium catalysts and ligands exhibit varying selectivities. For instance, a mild deprotection strategy using Pd(PPh₃)₄ and K₂CO₃ in methanol has been shown to selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers.[2][6]
-
Reaction Conditions: Optimizing reaction parameters such as temperature and reaction time can enhance selectivity. Lowering the temperature may reduce the rate of undesired side reactions.[3]
-
Alternative Deprotection Methods: If palladium-based methods are not selective enough, consider alternative strategies that do not involve transition metals that can isomerize double bonds. For example, oxidative cleavage or methods involving samarium(II) iodide can be highly selective.[1][3]
Q3: My starting material is sensitive to acidic or basic conditions. Which deprotection methods are suitable?
A3: The stability of your substrate is a primary consideration. The allyl group itself is stable under both acidic and basic conditions, but its removal often requires specific pH conditions.[3]
-
For Base-Sensitive Substrates: Avoid methods that employ strong bases like potassium t-butoxide (KOtBu) for isomerization.[3] Palladium-catalyzed methods using neutral or mildly basic conditions (e.g., with K₂CO₃) can be a good alternative.[2][4]
-
For Acid-Sensitive Substrates: Avoid the final hydrolysis step of isomerization-based methods which often requires mild acid.[4] Palladium-catalyzed deprotections are generally performed under non-acidic conditions and are well-suited for acid-sensitive molecules.[7]
Q4: Can I selectively deprotect an this compound in the presence of other protecting groups?
A4: Yes, the this compound is considered an orthogonal protecting group, meaning it can be removed under conditions that do not affect many other common protecting groups.[3]
-
Compatibility: Palladium-catalyzed deprotection is compatible with a wide variety of functional groups.[2][3] Benzyl (B1604629), methyl, and tert-butyl protecting groups are generally stable under these conditions.[8]
-
Strategic Selection: The key is to choose a deprotection method that is specific to the allyl group. For example, methods that target the double bond of the allyl group will not affect protecting groups like silyl (B83357) ethers or benzyl ethers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst (e.g., oxidized Pd(0)). | Use fresh catalyst, handle under inert atmosphere. |
| Insufficient or inadequate allyl scavenger. | Increase scavenger stoichiometry, use a different scavenger (e.g., phenylsilane, pyrrolidine).[5] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side products.[1] | |
| Formation of side products (e.g., N-allylation) | The cleaved allyl group is reacting with other nucleophiles in the molecule. | Use a more efficient allyl scavenger in excess. |
| The reaction conditions are too harsh. | Try a milder catalyst system or lower the reaction temperature. | |
| Difficulty in removing metal catalyst residues | The palladium catalyst is not fully removed during workup. | Filter the reaction mixture through a pad of Celite.[1] Consider using a supported catalyst (e.g., Pd/C) for easier removal.[3] |
| Isomerization of the this compound to a propenyl ether without cleavage | Incomplete hydrolysis after isomerization. | Ensure the hydrolysis conditions (e.g., mild acid, HgCl₂/HgO) are appropriate and the reaction goes to completion.[4][9] |
Quantitative Data Summary
The following tables summarize the efficacy of various this compound deprotection methods based on literature data.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Entry | Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp. (°C) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl this compound | 82-97 | 1-3 | RT | [1][2] |
| 2 | 10% Pd/C | Basic conditions | Aryl this compound | High | - | Mild | [1][3] |
| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 | [1] |
| 4 | Pd(0) | Barbituric acid derivatives, MeOH | Allyl ethers | High | - | RT | [3] |
Table 2: Ruthenium-Catalyzed Isomerization/Deprotection
| Entry | Ruthenium Catalyst | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp. (°C) | Reference |
| 1 | Grubbs' catalyst then RuCl₃ | Isomerization then oxidation | N-allyl amides/lactams | High | - | - | [1] |
| 2 | [(C₆H₅)₃P]₃RuCl₂ | Isomerization then HgCl₂/HgO | O-allyl glycosides | ~90 | - | - | [1][9] |
Table 3: Other Deprotection Methods
| Entry | Method | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp. (°C) | Reference |
| 1 | Oxidative Cleavage | I₂ / DMSO | Allyl aryl ether | High | 1-4 | 130 | [4][8] |
| 2 | Samarium(II) Iodide | SmI₂/H₂O/i-PrNH₂ | Unsubstituted allyl ethers | Very good | - | - | [1][3] |
| 3 | Nickel-Catalyzed | Ni catalyst / Brønsted acid | O- and N-allyl groups | High | - | - | [3][4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers under Basic Conditions [1]
This protocol is particularly effective for the selective cleavage of aryl allyl ethers.
-
Reagents and Materials:
-
Allyl-protected phenol
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl this compound (1 equivalent) in dry methanol.
-
Add potassium carbonate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).[4]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Oxidative Deprotection using Sodium Iodide and DMSO [4][8]
This method provides a simple and efficient way to deprotect allyl ethers.
-
Reagents and Materials:
-
This compound
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
Standard heating and reaction glassware
-
-
Procedure:
-
To a solution of the this compound (1 equivalent) in DMSO, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
If a solid precipitates, filter and dry the product. If not, extract with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Protocol 3: Two-Step Deprotection via Isomerization and Hydrolysis [4][9]
This method involves isomerization of the this compound to a more labile prop-1-enyl ether, followed by hydrolysis.
-
Reagents and Materials:
-
This compound
-
Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Aqueous acetone
-
Mild acid or Mercuric chloride (HgCl₂) and Mercuric oxide (HgO)
-
-
Procedure (Isomerization):
-
Dissolve the this compound (1 equivalent) in toluene.
-
Add [(PPh₃)₃RuCl₂] (catalytic amount) and DIPEA.
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent and base under reduced pressure.
-
-
Procedure (Hydrolysis):
-
Dissolve the resulting prop-1-enyl ether in aqueous acetone.
-
Add a mild acid to adjust the pH to ~2, or for a more rapid cleavage, treat with HgCl₂ and HgO.[4]
-
Stir the reaction at room temperature until deprotection is complete as monitored by TLC.
-
Work up the reaction accordingly to isolate the deprotected alcohol or phenol.
-
Visualizations
Caption: Decision workflow for selecting an appropriate this compound deprotection method.
Caption: Troubleshooting logic for incomplete palladium-catalyzed deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of catalysts for allyl n-octyl ether synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl n-octyl ether, a valuable intermediate in various chemical applications, is predominantly achieved through the Williamson ether synthesis and its more contemporary adaptation, Phase-Transfer Catalysis (PTC). The choice of catalyst is a critical parameter influencing the efficiency, yield, and environmental footprint of the synthesis. This guide provides a comparative analysis of common catalysts employed in these methods, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of allyl n-octyl ether and analogous ethers. The data is compiled from various studies to provide a comparative overview.
| Catalyst System | Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| Sodium Hydride (NaH) | Williamson Ether Synthesis | NaH | Anhydrous THF | 0 to reflux (approx. 66°C) | 4-6 | High (implied) | High for O-alkylation |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalysis | KOH (solid) | Solvent-free | Room temp. to 60°C | 12-24 | High (implied) | High |
| Tetrabutylammonium Iodide (TBAI) | Phase-Transfer Catalysis | KOH (solid) | Solvent-free | Room temp. | 16 | ~95 (for allyl decyl ether)[1] | High |
| Methyltrioctylammonium Bromide | Phase-Transfer Catalysis | NaOH (50% aq.) | Cyclohexane | 50 | 8-12 | High (implied) | High |
Note: Direct comparative studies for various catalysts in the synthesis of allyl n-octyl ether are limited. The data for TBAI is based on the synthesis of a structurally similar ether (allyl decyl ether) and is expected to be representative.
Signaling Pathways and Experimental Workflows
The synthesis of allyl n-octyl ether via the Williamson ether synthesis and Phase-Transfer Catalysis follows distinct pathways.
Caption: Williamson Ether Synthesis Pathway for Allyl n-Octyl Ether.
Caption: Experimental Workflow for Phase-Transfer Catalysis Synthesis.
Experimental Protocols
Method 1: Williamson Ether Synthesis using Sodium Hydride (NaH)
This traditional method involves the formation of an alkoxide using a strong base, followed by nucleophilic substitution.
Materials:
-
n-Octanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl Bromide
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexane (B92381) to remove mineral oil and carefully decant the hexane.
-
Add anhydrous THF to create a slurry and cool the flask to 0°C in an ice bath.
-
Slowly add n-octanol (1.0 equivalent) dropwise to the NaH slurry.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium n-octoxide, indicated by the cessation of hydrogen gas evolution.[2][3]
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.1 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford pure allyl n-octyl ether.[3]
Method 2: Phase-Transfer Catalysis (PTC)
This "green chemistry" approach facilitates the reaction between reactants in immiscible phases, often leading to higher yields under milder conditions.[3]
Materials:
-
n-Octanol
-
Allyl Bromide
-
Potassium Hydroxide (B78521) (KOH) pellets, crushed
-
Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine n-octanol (1.0 equivalent), allyl bromide (1.5 equivalents), crushed potassium hydroxide (2.0 equivalents), and a phase-transfer catalyst such as TBAB (0.05 equivalents).[3][4]
-
Stir the mixture vigorously at room temperature or with gentle heating (50-60°C) for 12-24 hours.[3][4] Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, add water to the reaction mixture to dissolve the potassium salts.[3][4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[3][4]
-
Combine the organic layers and wash with water and then brine to remove any remaining salts and base.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and any excess allyl bromide.
-
The resulting crude product can be further purified by vacuum distillation to yield pure allyl n-octyl ether.
Conclusion
Both the traditional Williamson ether synthesis and Phase-Transfer Catalysis are effective methods for the synthesis of allyl n-octyl ether. The Williamson synthesis using a strong base like NaH is a well-established and high-yielding method but requires stringent anhydrous conditions and handling of a hazardous reagent. Phase-Transfer Catalysis offers a greener, safer, and often more practical alternative, particularly for larger-scale synthesis, by avoiding the need for anhydrous solvents and hazardous bases. The choice of catalyst and method will ultimately depend on the specific requirements of the laboratory, including scale, available resources, and environmental considerations.
References
A Comparative Guide to Allyl and Benzyl Ether Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical development and natural product synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the plethora of choices for the protection of hydroxyl groups, allyl and benzyl (B1604629) ethers have established themselves as versatile and reliable options, each possessing a distinct reactivity profile. This guide presents an objective comparison of allyl and benzyl ethers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable to a wide range of acidic and basic conditions.[1][2] | Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[1][3] |
| Cleavage Conditions | Typically removed under mild, neutral conditions using palladium(0) catalysts.[1][4] Can also be removed under oxidative conditions or via isomerization followed by hydrolysis.[2] | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][6] Also susceptible to strong acids and certain oxidizing agents.[5][7] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to the specific nature of palladium-catalyzed deprotection.[1][8] | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present in the molecule.[1][3] |
| Key Advantage | Mild and highly selective deprotection conditions that tolerate a wide variety of functional groups.[1][4] | High stability and robustness throughout multi-step syntheses.[1][6] |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate | Reagents and Conditions | Protecting Group | Yield (%) | Reference |
| Phenol | Allyl bromide, K₂CO₃, Acetone, reflux | Allyl | >95 | [1] |
| Cyclohexanol | NaH, Benzyl bromide, THF, 0 °C to rt | Benzyl | 92 | [5] |
| Diol | Ag₂O, Benzyl bromide, DMF, rt | Benzyl (selective) | 85 | [5] |
| Aryl alcohol | Allyl bromide, NaH, DMF, 0 °C to rt | Allyl | 90-98 | [2] |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Protected Alcohol | Reagents and Conditions | Protecting Group Removed | Yield (%) | Reference |
| Aryl this compound | Pd(PPh₃)₄, K₂CO₃, MeOH, rt | Allyl | 82-97 | [9] |
| Alkyl this compound | SmI₂, H₂O, i-PrNH₂, THF, 0 °C | Allyl | >90 | [9] |
| Benzyl ether | 10% Pd/C, H₂ (1 atm), EtOH, rt | Benzyl | >95 | [5] |
| Benzyl ether | DDQ, MeCN/H₂O, photoirradiation | Benzyl | 80-95 | [5] |
| Aryl this compound | 10% Pd/C, basic conditions | Allyl | High | [2] |
| Benzyl ether | Ozone, then NaOMe | Benzyl | High | [7] |
Experimental Protocols
Protection of an Alcohol as a Benzyl Ether (Williamson Ether Synthesis)
To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.[5] The mixture is stirred at 0 °C for 30 minutes, followed by the addition of benzyl bromide (1.2 equiv). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
The benzyl ether (1.0 equiv) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.[5] A catalytic amount of palladium on activated carbon (10% Pd/C, ~10 mol%) is added to the solution.[6] The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Deprotection of an this compound using a Palladium Catalyst
To a solution of the this compound (1.0 equiv) in methanol (B129727) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount) and a scavenger such as potassium carbonate (K₂CO₃) or barbituric acid.[2][9] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]
Visualization of Reaction Pathways and Selection Logic
The following diagrams illustrate the general mechanisms for the protection and deprotection of alcohols as allyl or benzyl ethers, as well as a workflow for selecting the appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Physical Properties of Linear vs. Branched Octyl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key physical properties of linear and branched octyl allyl ethers. Understanding these differences is crucial for applications in polymer chemistry, drug delivery systems, and as specialty solvents where properties like viscosity, boiling point, and density are critical performance parameters. The data presented is compiled from various sources, and this guide includes detailed experimental protocols for the determination of these properties.
Structural and Physical Property Overview
Linear and branched isomers of octyl allyl ether share the same molecular formula (C₁₁H₂₂O) and molecular weight (170.30 g/mol ) but differ in the arrangement of the octyl carbon chain. This structural isomerism leads to distinct physical properties, primarily due to differences in intermolecular forces and molecular packing. The linear isomer, n-octyl this compound, possesses a straight eight-carbon chain, while a common branched isomer, 2-ethylhexyl this compound, has a shorter main chain with an ethyl branch. This branching hinders efficient packing of the molecules, which in turn affects properties like boiling point and density.
The diagram below illustrates the structural difference between the linear n-octyl this compound and the branched 2-ethylhexyl this compound.
Comparative Physical Properties
| Physical Property | n-Octyl this compound (Linear) | 2-Ethylhexyl Vinyl Ether (Branched Proxy) |
| Molecular Formula | C₁₁H₂₂O | C₁₀H₂₀O |
| Molecular Weight | 170.30 g/mol [1] | 156.27 g/mol [2] |
| Boiling Point | 206 °C[3][4][5] | 177-178 °C[2][6] |
| Density | 0.81 g/mL[3][4] | 0.816 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.4260-1.4300[3][4] | 1.428[2] |
| Viscosity | Data not available | Expected to be low |
Discussion of Properties:
-
Boiling Point: The linear n-octyl this compound exhibits a significantly higher boiling point than its branched counterpart. This is attributed to the larger surface area of the linear chain, which allows for stronger van der Waals forces between molecules, requiring more energy to overcome during the transition to the gaseous phase. The branching in 2-ethylhexyl vinyl ether creates a more compact, spherical shape, reducing the effective surface area for intermolecular interactions.
-
Density: The densities of the linear and branched ethers are quite similar. Generally, more efficient packing of linear molecules can lead to higher densities. However, in this case, the difference is not pronounced.
-
Refractive Index: The refractive indices are also very similar, which is expected as they are both aliphatic ethers with comparable molecular structures.
-
Viscosity: While specific data for n-octyl this compound is unavailable, it is generally observed that branched isomers tend to have lower viscosities than their linear counterparts. This is because the branched structure disrupts the orderly flow of molecules past one another. A study on 2-ethylhexyl alkyl ethers suggests they possess low viscosity, which supports this general principle.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the physical properties cited in this guide.
1. Determination of Boiling Point
The boiling point of the ethers is determined by distillation at atmospheric pressure[2].
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The ether sample is placed in the round-bottom flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.
-
2. Determination of Density
The density of the liquid ethers is determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer of a known volume or a digital density meter.
-
Procedure (using a pycnometer):
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with the ether sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed.
-
The density is calculated by dividing the mass of the ether by the volume of the pycnometer.
-
3. Determination of Refractive Index
The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a standard temperature of 20 °C.
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
A few drops of the ether sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
-
The experimental workflow for determining these physical properties is illustrated in the diagram below.
Conclusion
The structural difference between linear and branched octyl allyl ethers leads to predictable variations in their physical properties. The linear isomer, n-octyl this compound, has a higher boiling point due to stronger intermolecular forces, while the branched isomer is expected to have a lower boiling point and potentially lower viscosity. These differences are critical for selecting the appropriate isomer for specific applications in research and development, particularly in the formulation of polymers and specialty chemicals where precise control over physical characteristics is required. The experimental protocols provided herein offer standardized methods for verifying these properties.
References
A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized Allyl Ethers
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like allyl ethers is a cornerstone of reliable and reproducible research. The choice of analytical technique is critical for identifying and quantifying potential impurities, which can include unreacted starting materials, byproducts, and residual solvents. This guide provides a comprehensive comparison of the most common analytical techniques used for validating the purity of synthesized allyl ethers: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Validation
A logical approach to purity validation involves a combination of techniques to gain a comprehensive understanding of the synthesized compound. A typical workflow is outlined below.
Figure 1. General workflow for the purity validation of synthesized allyl ethers.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific properties of the this compound and the potential impurities. The following table summarizes the performance of the primary methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Differential partitioning of analytes between a stationary and a mobile phase. |
| Purity Determination | Quantitative, based on peak area percentage of the total ion chromatogram. | Quantitative, by integrating proton signals relative to a certified internal standard (qNMR).[1][2] | Primarily qualitative; can indicate the presence of impurities with different functional groups. Quantitative analysis is possible but less common and requires careful calibration. | Quantitative, based on peak area relative to a reference standard. |
| Typical Sensitivity | High (ppm to ppb level).[1] | Moderate (requires mg of sample for routine analysis, but can detect impurities down to ~0.1 mol%). | Low (generally requires >1% of an impurity for clear detection).[1] | High (typically ppm level). |
| Specificity | High, provides mass spectral data for confident identification of volatile impurities.[1] | High, provides detailed structural information for unambiguous identification.[1] | Moderate, identifies functional groups, not specific compounds.[1] | Moderate to high, depends on the detector and chromatographic resolution. |
| Sample Preparation | Requires dissolution in a volatile solvent. | Requires dissolution in a deuterated solvent. | Minimal; can be analyzed neat (as a liquid film) or dissolved in a suitable solvent. | Requires dissolution in the mobile phase or a compatible solvent. |
| Analysis Time | Relatively fast (typically 15-30 minutes per sample).[1] | Can be slower, especially for quantitative analysis requiring long relaxation delays. | Very fast (a few minutes per sample). | Typically 10-40 minutes per sample, depending on the separation. |
| Advantages | - Excellent for volatile and semi-volatile compounds.- High sensitivity and specificity.- Can identify unknown impurities through mass spectral libraries. | - Provides detailed structural information.- Inherently quantitative without the need for identical standards (qNMR).- Non-destructive. | - Rapid analysis.- Simple sample preparation.- Good for identifying the presence of functional groups from starting materials (e.g., -OH). | - Suitable for non-volatile or thermally labile compounds.- Wide range of detectors available. |
| Limitations | - Not suitable for non-volatile or thermally labile compounds.- Requires derivatization for some functional groups. | - Lower sensitivity compared to GC-MS and HPLC.- Requires more expensive deuterated solvents.- Signal overlap can complicate analysis in complex mixtures. | - Not suitable for identifying specific compounds in a mixture.- Generally not a quantitative technique for purity assessment. | - Requires a chromophore for UV detection.- Method development can be time-consuming. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile allyl ethers and their impurities.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to create a 5 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's linear range (e.g., 50 µg/mL).
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
-
-
Data Analysis:
-
The purity of the this compound is determined by calculating the peak area percentage from the Total Ion Chromatogram (TIC):
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of an this compound sample.
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial. The standard should have a known purity and signals that do not overlap with the analyte.
-
Accurately weigh a known amount of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision volumetric flask.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution to an NMR tube.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full magnetization recovery. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for precise integration).
-
Acquisition Time: At least 3-4 seconds to ensure good digital resolution.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the rapid qualitative assessment of the synthesized this compound.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid this compound between two NaCl or KBr plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer: Standard laboratory FTIR instrument.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Analyze the resulting spectrum for characteristic peaks of the this compound (e.g., C=C stretch ~1645 cm⁻¹, =C-H stretch >3000 cm⁻¹, C-O-C stretch ~1100 cm⁻¹).
-
Look for the absence of characteristic peaks from starting materials (e.g., a broad O-H stretch around 3300 cm⁻¹ from an alcohol).
-
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the analysis of less volatile or thermally sensitive allyl ethers.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact ratio should be optimized for the specific this compound (e.g., 70:30 acetonitrile:water). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the this compound (if it has a chromophore). A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
-
For more accurate quantification, a reference standard of the this compound should be used to create a calibration curve.
-
Logical Relationships in Purity Assessment
The decision-making process for selecting the appropriate analytical technique is crucial for an efficient and comprehensive purity validation.
Figure 2. Decision-making workflow for selecting analytical techniques.
Conclusion
A multi-technique approach is highly recommended for the robust validation of the purity of synthesized allyl ethers. GC-MS is a powerful tool for the quantitative analysis of volatile compounds, providing both purity data and identification of impurities. NMR spectroscopy is invaluable for structural confirmation and can provide highly accurate absolute purity determination through qNMR. FTIR serves as a rapid and simple method for initial screening and functional group confirmation. HPLC is the method of choice for non-volatile or thermally sensitive allyl ethers. By leveraging the strengths of each technique, researchers can confidently ascertain the purity of their synthesized allyl ethers, ensuring the integrity and reliability of their subsequent research and development activities.
References
A Comparative Guide to the Spectroscopic Characterization of Allyl Ethers: NMR and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of chemical compounds is fundamental in research and development. For versatile intermediates like allyl ethers, which are pivotal in modern organic synthesis, understanding their structural integrity is paramount.[1] This guide provides an objective comparison of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the characterization of allyl ethers. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in applying these methods effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For allyl ethers, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of an allyl ether is highly characteristic, typically displaying three distinct regions for the allyl group protons.
-
Vinylic Methine Proton (-CH=CH₂): This proton, located on the internal carbon of the double bond, appears as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic methylene (B1212753) protons.
-
Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic, meaning they are chemically non-equivalent. They appear as two separate signals, each a doublet of doublets, due to geminal coupling to each other and distinct cis and trans coupling to the vinylic methine proton.
-
Allylic Methylene Protons (-O-CH₂-CH=): These protons are adjacent to both the ether oxygen and the vinyl group. Their signal is deshielded by the electronegative oxygen atom and appears as a doublet.
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Allyl Ethers in CDCl₃
| Proton Type | Structure Fragment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Vinylic Methine | R-O-CH₂-CH =CH₂ | 5.8 - 6.0 | ddt | J_trans_ ≈ 17 Hz, J_cis_ ≈ 10 Hz, J_allyl_ ≈ 5-6 Hz |
| Terminal Vinylic (trans) | R-O-CH₂-CH=CH ₂ | 5.2 - 5.4 | ddt | J_trans_ ≈ 17 Hz, J_gem_ ≈ 1.5-2 Hz, J_allyl_ ≈ 1.5 Hz |
| Terminal Vinylic (cis) | R-O-CH₂-CH=CH ₂ | 5.1 - 5.3 | ddt | J_cis_ ≈ 10 Hz, J_gem_ ≈ 1.5-2 Hz, J_allyl_ ≈ 1.0 Hz |
| Allylic Methylene | R-O-CH₂ -CH=CH₂ | 3.9 - 4.2 | dt | J_allyl_ ≈ 5-6 Hz, J_vicinal_ (with vinylic methine) ≈ 1.0-1.5 Hz |
Note: Chemical shifts can vary depending on the specific structure of the 'R' group and the solvent used.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the this compound.
Table 2: Typical ¹³C NMR Chemical Shifts for Allyl Ethers in CDCl₃
| Carbon Type | Structure Fragment | Typical Chemical Shift (δ, ppm) |
| Vinylic Methine | R-O-CH₂-C H=CH₂ | 133 - 135 |
| Terminal Vinylic | R-O-CH₂-CH=C H₂ | 116 - 118 |
| Allylic Methylene | R-O-C H₂-CH=CH₂ | 68 - 75 |
Note: The signal for quaternary carbons (those with no attached hydrogens) is typically weaker.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within an NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra using a 400 MHz (or higher field) NMR spectrometer for better signal resolution.[5]
-
Data Acquisition:
-
For ¹H NMR , acquire 8-16 scans.
-
For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
The FTIR spectrum of an this compound will prominently display absorptions corresponding to the C-O ether linkage and the C=C double bond of the allyl group.
Table 3: Characteristic FTIR Absorption Bands for Allyl Ethers
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Vinylic C-H | C-H Stretch | 3080 - 3010 | Medium |
| Alkyl C-H | C-H Stretch | 2990 - 2850 | Strong |
| Alkene C=C | C=C Stretch | 1650 - 1640 | Medium, Sharp |
| Ether C-O | C-O Stretch | 1150 - 1085 | Strong |
| Vinylic C-H | C-H Bend (Out-of-plane) | 995 - 985 and 915 - 905 | Strong |
Source: Data compiled from multiple spectroscopic resources.[6][7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Liquid Samples):
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Data Analysis: Identify the characteristic absorption peaks and compare their positions and intensities to reference tables to confirm the presence of the expected functional groups.
Comparison of NMR and FTIR for this compound Characterization
Both techniques provide valuable, yet different, types of information. NMR offers a detailed map of the molecular structure, while FTIR provides a rapid confirmation of the functional groups present.
Table 4: Objective Comparison of NMR and FTIR Spectroscopy
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Information Provided | Detailed molecular structure, atom connectivity, stereochemistry, and quantitative analysis. | Presence/absence of specific functional groups. |
| Strengths | - Unambiguous structure determination.- Quantitative purity assessment via integration.[5]- Highly reproducible. | - Fast acquisition time.- High sensitivity to many functional groups.- Minimal sample preparation (especially with ATR). |
| Limitations | - Requires deuterated solvents.- Lower sensitivity compared to FTIR.- Higher instrument cost and complexity. | - Provides limited information on the overall molecular skeleton.- Difficult to distinguish between similar compounds (isomers).- The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret. |
| Primary Use for Allyl Ethers | Confirming the precise structure, identifying isomers, and quantifying purity. | Rapidly verifying the presence of the key allyl (C=C) and ether (C-O) functionalities. |
Mandatory Visualizations
The following diagrams illustrate the key structural features and analytical workflow for the characterization of allyl ethers.
Caption: Key ¹H NMR assignments for a general this compound structure.
Caption: Experimental workflow for the spectroscopic characterization of allyl ethers.
References
- 1. mdpi.com [mdpi.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Performance Comparison of Polymers Crosslinked with Allyl Methallyl Ether: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in tailoring the properties of polymeric materials for specific applications, including drug delivery systems and biomedical devices. Allyl methallyl ether stands out as a unique crosslinking agent due to the differential reactivity of its two double bonds, offering potential advantages in controlling the crosslinking process and the final network structure. This guide provides an objective comparison of the performance of polymers crosslinked with allyl meththis compound against those crosslinked with two widely used agents: divinylbenzene (B73037) (DVB) and ethylene (B1197577) glycol dimethacrylate (EGDMA). The information presented is supported by inferential data from studies on similar allyl compounds and established knowledge of polymer chemistry, given the limited direct quantitative comparisons in published literature.
Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance.[1] Allyl meththis compound's distinct allyl and methallyl groups allow for a potentially more controlled and sequential polymerization, which can influence the homogeneity and properties of the resulting polymer network.[1][2]
Comparative Performance Analysis
The following tables summarize the expected performance characteristics of polymers crosslinked with allyl meththis compound in comparison to DVB and EGDMA. These comparisons are based on general principles of polymer science and data from related systems.
Table 1: Thermal Stability Comparison
| Performance Metric | Allyl Meththis compound | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Glass Transition Temperature (Tg) | Moderate to High | High | Moderate |
| Decomposition Temperature | Moderate to High | High | Moderate |
Note: The thermal stability of a crosslinked polymer is highly dependent on the base polymer and the crosslink density.
Table 2: Mechanical Properties Comparison
| Performance Metric | Allyl Meththis compound | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Storage Modulus (Stiffness) | Moderate to High | High | Moderate to High |
| Tensile Strength | Moderate | High | Moderate |
| Elongation at Break | Moderate to Low | Low | Low |
Note: Mechanical properties are influenced by the flexibility of the crosslinker. The ether linkage in allyl meththis compound may impart more flexibility compared to the rigid aromatic structure of DVB.
Table 3: Swelling Behavior in Solvents
| Performance Metric | Allyl Meththis compound | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Swelling Ratio | Moderate | Low | Low to Moderate |
| Crosslink Density | Adjustable | High | High |
Note: A lower swelling ratio generally indicates a higher crosslink density. The swelling behavior is critical for applications such as hydrogels for drug delivery.
Experimental Protocols
The characterization of crosslinked polymers is essential to determine their physical and chemical properties. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of polymers.[1]
-
Sample Preparation: A precisely weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).[1]
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions, such as the glass transition temperature (Tg).[1]
-
Sample Preparation: An accurately weighed polymer sample (typically 5-10 mg) is encapsulated in an aluminum DSC pan.[1]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. For example, heat from 25 °C to 200 °C at 10 °C/min, cool to 25 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min. The Tg is determined from the second heating scan.[1]
-
Data Analysis: The change in heat flow with temperature is analyzed to identify the glass transition, which appears as a step change in the baseline.
Dynamic Mechanical Analysis (DMA)
DMA characterizes the viscoelastic properties of polymers, providing information on the storage modulus (stiffness) and loss modulus (energy dissipation).[1]
-
Sample Preparation: A rectangular sample with precise dimensions is prepared.
-
Instrument Setup: The sample is mounted in the DMA clamps (e.g., in a tensile or three-point bending mode).[1]
-
Test Parameters: An oscillatory force is applied to the sample at a set frequency (e.g., 1 Hz) while the temperature is ramped over a desired range (e.g., from room temperature to above the Tg) at a constant heating rate (e.g., 3 °C/min).[1]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
Stability of Allyl Ethers: A Comparative Guide to Acidic vs. Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
The allyl ether is a versatile protecting group for hydroxyl functionalities, widely employed in complex organic synthesis due to its general stability across a range of reaction conditions. However, its timely and selective removal is crucial for the successful progression of a synthetic route. This guide provides an objective comparison of the stability and cleavage of allyl ethers under acidic versus basic conditions, supported by experimental data and detailed protocols to inform strategic decisions in multi-step synthesis.
At a Glance: Key Differences in Stability and Cleavage
| Feature | Acidic Conditions | Basic/Neutral Conditions |
| General Stability | Generally stable to a wide range of acidic conditions.[1][2] | Generally stable, but can be cleaved under specific catalyzed conditions. |
| Cleavage Reagents | Requires strong acids such as HBr and HI.[3][4][5] | Typically requires a transition metal catalyst (e.g., Palladium) and a nucleophilic scavenger or a strong base for isomerization.[1][2][6][7] |
| Reaction Mechanism | SN1 or SN2 nucleophilic substitution.[3][4] | Transition metal-catalyzed π-allyl complex formation or base-catalyzed isomerization followed by hydrolysis.[8] |
| Selectivity | Generally less selective; can be harsh for sensitive substrates. | High chemoselectivity is achievable, allowing for deprotection in the presence of other sensitive functional groups.[6] |
| Reaction Conditions | Often requires elevated temperatures.[9][10] | Can often be performed at room temperature, considered mild.[8] |
Performance Under Basic and Neutral Conditions: A Data-Driven Comparison
Deprotection of allyl ethers under basic or neutral conditions predominantly relies on transition metal catalysis, most commonly employing palladium complexes. These methods are favored for their mildness and high chemoselectivity.
Quantitative Data for this compound Deprotection (Basic/Neutral Conditions)
| Entry | Substrate Type | Catalyst / Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Aryl this compound | Pd(PPh₃)₄ / K₂CO₃ | Methanol (B129727) | Reflux | 1 h | 97 |
| 2 | Aryl this compound | 10% Pd/C / Basic conditions | - | Mild | - | High |
| 3 | O-allyl glycoside | [(PPh₃)₃RuCl₂] / DIPEA | Toluene | Reflux | 4 h | High |
| 4 | Aryl this compound | I₂ / DMSO | DMSO | 130 | 1-4 h | High |
| 5 | Aryl this compound | Pd(PPh₃)₄ / K₂CO₃ | Methanol | RT | 1-3 h | 82-97[8] |
| 6 | Alkyl this compound | Pd(0) / Barbituric acid derivative | Methanol | RT | < 0.5 h | High |
| 7 | Unsubstituted allyl ethers | SmI₂ / H₂O / i-PrNH₂ | THF | 0 | - | Very good[8] |
Stability and Cleavage Under Acidic Conditions
Allyl ethers exhibit considerable stability in the presence of many acidic reagents, a property that contributes to their utility as protecting groups.[1][2] However, they can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[3][4][5]
The mechanism of acidic cleavage is typically a nucleophilic substitution reaction (SN1 or SN2).[3][4] The reaction pathway is dependent on the structure of the ether.
-
SN1 Mechanism : Ethers with a tertiary, benzylic, or allylic group tend to cleave via an SN1 mechanism due to the formation of a stable carbocation intermediate.[3]
-
SN2 Mechanism : Ethers with primary or secondary alkyl groups generally react through an SN2 pathway, where the halide nucleophile attacks the less sterically hindered carbon.[3][10]
Due to the often harsh conditions required (strong acid and heat), this method is less frequently employed when sensitive functional groups are present in the molecule. Quantitative data for acidic cleavage is less commonly tabulated in a comparative format, reflecting a preference for the milder, more selective palladium-catalyzed methods.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound cleavage, the following diagrams illustrate the key transformations under both acidic and basic/neutral conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl this compound (Basic Conditions)
This protocol is effective for the selective cleavage of aryl allyl ethers.[8]
Materials:
-
Allyl-protected phenol (B47542)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the allyl-protected phenol in anhydrous methanol, add potassium carbonate.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acidic Cleavage of an this compound with HBr
This protocol describes a general procedure for the cleavage of an this compound using a strong acid.
Materials:
-
This compound
-
48% aqueous hydrobromic acid (HBr)
-
Acetic acid (optional, as a co-solvent)
Procedure:
-
Dissolve the this compound in a suitable solvent such as glacial acetic acid or use neat if the substrate is a liquid.
-
Add an excess of 48% aqueous HBr.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol and/or allyl bromide by column chromatography or distillation.
Note: This is a general procedure and the reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.
Conclusion
The choice between acidic and basic/neutral conditions for the deprotection of allyl ethers is a critical strategic decision in organic synthesis. While allyl ethers are broadly stable under a variety of conditions, their cleavage can be effectively directed. Palladium-catalyzed methods under basic or neutral conditions offer a mild, highly selective, and efficient route for deprotection, making them suitable for complex molecules with sensitive functional groups. In contrast, acidic cleavage requires harsh conditions with strong acids and is generally less selective, but can be a viable option for robust substrates where other methods are not applicable. The quantitative data and protocols provided in this guide are intended to equip researchers with the necessary information to make an informed choice that best suits their synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. readchemistry.com [readchemistry.com]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Allyl Ether Deprotection: A Comparative Analysis of Key Methodologies
In the intricate landscape of multi-step organic synthesis, the strategic use and subsequent removal of protecting groups are paramount to achieving high yields and maintaining molecular integrity. The allyl ether has long been a versatile protecting group for hydroxyl functionalities due to its stability across a range of acidic and basic conditions.[1] However, its selective cleavage requires specific and mild conditions, making the choice of deprotection method a critical consideration for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common deprotection strategies for allyl ethers, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for a given synthetic challenge.
The primary strategies for this compound deprotection involve transition metal-catalyzed reactions, oxidative cleavage, and specific reductive methods. The selection of an appropriate method is contingent on factors such as the substrate's sensitivity to reaction conditions and the presence of other functional groups.[2][3]
Comparative Performance of this compound Deprotection Methods
The efficacy of various reagents and catalytic systems for the deprotection of allyl ethers is summarized in the table below, offering a clear comparison of reaction times, temperatures, and yields.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) |
| Transition Metal-Catalyzed | ||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl this compound | 1-3 h | Room Temperature | 82-97[3][4] |
| 10% Pd/C | Aryl this compound | Not specified | Mild | High[1][3] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 0.3 h | 0 °C | High[3] |
| [(PPh₃)₃RuCl₂] / DIPEA (Isomerization) | O-allyl glycoside | 4 h | Reflux | High[2] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High[1] |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Allyl ethers, amines, esters | Not specified | Not specified | High[5][6] |
| Oxidative Cleavage | ||||
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | Not specified[2] |
| Reductive Cleavage | ||||
| SmI₂ / H₂O / i-PrNH₂ | Alcohols, Carbohydrates | 10 min | Room Temperature | High[1][7] |
Deprotection Pathways and Method Selection
The choice of a deprotection strategy is often guided by the substrate's tolerance to different reaction conditions. The following diagram illustrates the major pathways for this compound deprotection and a decision-making workflow for method selection.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the practical application of these methods, detailed experimental protocols for key deprotection strategies are provided below.
Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This method is noted for its mild conditions and high selectivity for aryl allyl ethers.[2][4][8]
-
Reagents and Materials:
-
Aryl this compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Methanol (10 mL)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl this compound (1.0 mmol) in anhydrous methanol.[7]
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 10 minutes.[7]
-
Add the palladium catalyst, Pd(PPh₃)₄.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[3][7]
-
Upon completion (typically 1 hour), remove the solvent under reduced pressure.[7]
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected phenol.[7]
-
Ruthenium-Catalyzed Isomerization Followed by Hydrolysis
This two-step procedure is particularly efficient for the deprotection of allyl ethers in carbohydrate chemistry.[7]
-
Step A: Isomerization
-
Reagents and Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the O-allyl glycoside (1.0 mmol) in anhydrous toluene under an inert atmosphere.[7]
-
Add the catalytic amount of RuCl₂(PPh₃)₃ and DIPEA (0.5 mmol).[7]
-
Heat the reaction mixture to reflux and monitor the formation of the prop-1-enyl ether by TLC or NMR.[2][7]
-
Once isomerization is complete (typically 4 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[7]
-
Purify the residue by silica gel column chromatography.[7]
-
-
-
Step B: Hydrolysis
-
Reagents and Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture (1:1)
-
-
Procedure:
-
Dissolve the purified prop-1-enyl glycoside (1.0 mmol) in an acetone/water mixture.[7]
-
Add mercuric chloride (1.1 mmol) and mercuric oxide (1.1 mmol) to the solution.[7]
-
Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.[3]
-
Upon completion, filter the reaction mixture and concentrate to yield the deprotected product.[7]
-
-
Samarium(II) Iodide-Mediated Reductive Cleavage
This method offers a mild and highly chemoselective alternative for the deprotection of allyl ethers, especially in the context of sensitive molecules like carbohydrates.[1][7]
-
Reagents and Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Isopropylamine (B41738) (i-PrNH₂)
-
Water (H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Prepare a solution of samarium(II) iodide (0.1 M in THF) by adding iodine to a suspension of samarium powder in anhydrous THF under an inert atmosphere and stirring until the iodine color disappears.[7]
-
In a separate flask, dissolve the this compound (1.0 mmol) in anhydrous THF under an inert atmosphere.[3]
-
Add isopropylamine (5.0 mmol) and water (10.0 mmol) to the this compound solution.[7]
-
Add the freshly prepared SmI₂ solution to the mixture.[7]
-
Stir the reaction mixture at room temperature for 10 minutes.[7]
-
Quench the reaction by adding a saturated aqueous sodium thiosulfate (B1220275) solution.[7]
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[7]
-
Conclusion
The deprotection of allyl ethers can be accomplished through a variety of effective methods, each with its own set of advantages and limitations. Palladium-catalyzed methods are generally versatile and widely applicable, while ruthenium-catalyzed isomerization followed by hydrolysis is a valuable two-step process, particularly for carbohydrate substrates.[7] For highly sensitive molecules, samarium(II) iodide-mediated deprotection provides a mild and chemoselective option.[7] A thorough understanding of the substrate's functional group tolerance and the specific reaction conditions is crucial for achieving high yields and preserving the integrity of the target molecule. The data and protocols presented in this guide serve as a valuable resource for chemists to navigate these choices and optimize their synthetic strategies.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chemoselective Cleavage of Allyl Ethers
For professionals in chemical research and drug development, the strategic removal of protecting groups is a critical step in multi-step organic synthesis. The allyl ether group is a valuable tool for protecting hydroxyl functionalities due to its stability across a range of acidic and basic conditions. However, its effective and selective cleavage requires specific reagents and conditions. This guide provides an objective comparison of common methods for this compound deprotection, supported by experimental data and detailed protocols, to facilitate the selection of the optimal strategy for a given synthetic challenge.
The primary strategies for this compound cleavage involve either a two-step isomerization-hydrolysis sequence or a one-step direct cleavage, typically catalyzed by transition metals. The choice of method is dictated by the substrate's overall structure, the presence of other sensitive functional groups, and the desired reaction conditions (e.g., pH, temperature).
Comparative Performance of this compound Cleavage Reagents
The efficacy of various reagents and catalytic systems for the deprotection of allyl ethers is summarized below. Key parameters such as reaction time, temperature, and yield are presented to allow for direct comparison.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Palladium-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl this compound | 1-3 h | RT - Reflux | 82-97 | [1][2] |
| 10% Pd/C | Aryl this compound | Not specified | Mild | High | [2] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [1] |
| Pd(PPh₃)₄ / Barbituric Acid Derivatives | This compound | Not specified | RT | High | [3] |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Allyl ethers/amines | Not specified | Mild | High | [3][4] |
| Ruthenium-Catalyzed (Isomerization) | |||||
| [(PPh₃)₃RuCl₂] / DIPEA (followed by hydrolysis) | O-allyl glycoside | 4 h | Reflux | High | [1][5] |
| Rhodium-Catalyzed | |||||
| [(Ph₃P)₄RhH] / Trifluoroacetic Acid | This compound | Not specified | Not specified | High | [6] |
| Other Methods | |||||
| I₂ / DMSO | Allyl aryl ether | Not specified | Not specified | High | [1] |
| SmI₂ / H₂O / i-PrNH₂ | This compound | Not specified | Not specified | Very Good | [3] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [1] |
Mechanistic Insights and Experimental Workflow
The selection of an appropriate deprotection method is a critical decision in a synthetic sequence. The general workflow for evaluating and selecting a suitable reagent is outlined below.
A common and versatile method for this compound cleavage is through palladium catalysis. The generally accepted mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile.
Key Experimental Protocols
Detailed methodologies for two widely used deprotection strategies are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate.
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl this compound
This method is noted for its mild conditions and high selectivity for aryl allyl ethers.[1][5]
Reagents and Materials:
-
Aryl this compound (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous methanol (B129727) (MeOH)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aryl this compound (1.0 equiv) in anhydrous methanol.
-
Add potassium carbonate (2.0 equiv) to the solution and stir for 10 minutes at room temperature.[5]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[2]
-
Upon completion (typically 1-3 hours), remove the solvent under reduced pressure.[2][5]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired phenol.[5]
Protocol 2: Two-Step Deprotection of O-Allyl Glycosides via Ruthenium-Catalyzed Isomerization
This two-step procedure is highly effective for the deprotection of allyl ethers in carbohydrate chemistry.[2][5]
Step A: Isomerization Reagents and Materials:
-
O-allyl glycoside (1.0 equiv)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) (0.5 equiv)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the O-allyl glycoside (1.0 equiv) in anhydrous toluene under an inert atmosphere.
-
Add the catalytic amount of RuCl₂(PPh₃)₃ and DIPEA (0.5 equiv).[5]
-
Reflux the reaction mixture for 4 hours, monitoring by TLC for the formation of the prop-1-enyl glycoside.[1][5]
-
After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.[5]
-
Purify the residue by silica gel column chromatography to isolate the prop-1-enyl glycoside.[5]
Step B: Hydrolysis Reagents and Materials:
-
Prop-1-enyl glycoside (1.0 equiv)
-
Mercuric chloride (HgCl₂) (1.1 equiv)
-
Mercuric oxide (HgO) (1.1 equiv)
-
Acetone (B3395972)/Water (1:1 mixture)
Procedure:
-
Dissolve the purified prop-1-enyl glycoside (1.0 equiv) in a 1:1 mixture of acetone and water.[2][5]
-
Add mercuric oxide (1.1 equiv) and mercuric chloride (1.1 equiv) to the solution.[2][5]
-
Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove mercury salts.[2]
-
Concentrate the filtrate under reduced pressure and extract the residue with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.[2]
Conclusion
The deprotection of allyl ethers can be accomplished through a variety of effective methods. The choice of reagent is crucial and depends on the specific molecular context, particularly the presence of other functional groups. Palladium-catalyzed methods are broadly applicable and generally mild, while ruthenium-catalyzed isomerization followed by hydrolysis is a robust strategy, especially in carbohydrate chemistry.[1][5] A careful evaluation of the substrate's functional group tolerance and reaction conditions is essential for achieving high yields while preserving the integrity of the target molecule.[1] The data and protocols provided in this guide serve as a valuable resource for chemists to navigate these choices and optimize their synthetic pathways.
References
comparing Williamson synthesis with other etherification methods
A Comparative Guide to Etherification Methods: Williamson Synthesis vs. Ullmann Condensation and Alkoxymercuration-Demercuration
For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental transformation in organic chemistry. The choice of etherification method can significantly impact yield, substrate scope, and reaction conditions. This guide provides an objective comparison of the Williamson ether synthesis with two other common methods: the Ullmann condensation and alkoxymercuration-demercuration, supported by experimental data and detailed protocols.
At a Glance: Comparing Etherification Methods
The following table summarizes the key quantitative and qualitative aspects of the Williamson ether synthesis, Ullmann condensation, and alkoxymercuration-demercuration.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Alkoxymercuration-Demercuration |
| General Reaction | R-O⁻ + R'-X → R-O-R' | Ar-X + R-OH + Cu catalyst → Ar-O-R | Alkene + R-OH + Hg(OAc)₂ then NaBH₄ → Ether |
| Typical Substrates | Alkoxides/phenoxides and primary alkyl halides/sulfonates | Aryl halides and alcohols/phenols | Alkenes and alcohols |
| Reaction Mechanism | Sₙ2 | Copper-catalyzed nucleophilic aromatic substitution | Electrophilic addition followed by reduction |
| Typical Reaction Temperature | 50-100 °C[1] | 80-210 °C[2] | Room temperature to ~35 °C |
| Typical Reaction Time | 1-8 hours[1] | 3-36 hours | 10 minutes - 2 hours[3] |
| Reported Yields | 50-95% (lab scale)[1] | Moderate to excellent (up to 99%)[4] | Good to excellent |
| Key Limitations | Sensitive to steric hindrance (fails with tertiary halides); competing elimination reactions with secondary halides.[1][5] | Requires high temperatures; sometimes needs stoichiometric copper; aryl halides often need activation by electron-withdrawing groups.[2] | Use of toxic mercury reagents; follows Markovnikov's rule, limiting regioselectivity.[6][7] |
Delving into the Chemistry: Reaction Mechanisms
The efficiency and substrate compatibility of each method are direct consequences of their distinct reaction mechanisms.
Williamson Ether Synthesis: A Classic Sₙ2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. An alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide or sulfonate and displacing the leaving group in a single, concerted step.[1]
Caption: General mechanism of the Williamson Ether Synthesis.
Ullmann Condensation: Copper-Catalyzed Arylation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols or phenols. The mechanism is complex and can vary, but generally involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.
Caption: Simplified mechanism of the Ullmann Condensation.
Alkoxymercuration-Demercuration: Electrophilic Addition to Alkenes
This two-step method involves the addition of an alcohol across the double bond of an alkene. The first step, alkoxymercuration, proceeds via an electrophilic attack by the mercury(II) species to form a cyclic mercurinium ion intermediate, which is then opened by the alcohol nucleophile. The second step, demercuration, replaces the mercury with a hydrogen atom.[6][7]
Caption: Mechanism of Alkoxymercuration-Demercuration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Williamson Ether Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a common undergraduate organic chemistry experiment.
Materials:
-
2-Naphthol (B1666908) (150 mg, 1.04 mmol)
-
Ethanol (2.5 mL)
-
Sodium hydroxide (B78521) (87 mg, 2.18 mmol)
-
1-Bromobutane (B133212) (0.15 mL, 1.35 mmol)
-
Ice-cold water
Procedure:
-
To a 5 mL conical reaction vial equipped with a spin vane, add 2-naphthol and ethanol.
-
Stir the mixture and add crushed solid sodium hydroxide.
-
Attach an air condenser and heat the solution to reflux for 10 minutes.
-
Cool the solution to approximately 60 °C and add 1-bromobutane via syringe.
-
Reheat the mixture to reflux for 50 minutes.
-
After cooling, transfer the contents to a small Erlenmeyer flask.
-
Add 3-4 pieces of ice and approximately 1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes a modern, ligand-assisted Ullmann-type coupling.[4]
Materials:
-
Aryl iodide (0.75 mmol)
-
Phenol (0.5 mmol)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol)
-
Copper(I) oxide (Cu₂O, 5 mol%)
-
Ligand (e.g., a diamine or an amino acid, 20 mol%)
-
Acetonitrile (B52724) (300 µL)
-
3 Å molecular sieves (150 mg)
Procedure:
-
To a dry reaction tube under an inert atmosphere, add the aryl iodide, phenol, cesium carbonate, copper(I) oxide, ligand, and molecular sieves.
-
Add acetonitrile to the tube.
-
Seal the tube and heat the reaction mixture to 82 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. Reaction times can range from 24 to 36 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 3: Alkoxymercuration-Demercuration of an Alkene
This is a general procedure for the synthesis of an ether from an alkene and an alcohol.
Materials:
-
Alkene
-
Alcohol (serves as both reactant and solvent)
-
Mercury(II) acetate (B1210297) (Hg(OAc)₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
Step 1: Alkoxymercuration
-
Dissolve the alkene in the alcohol.
-
Add mercury(II) acetate to the solution and stir at room temperature. The reaction is typically rapid, often completing within 10-15 minutes.
Step 2: Demercuration
-
To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide. This step is exothermic and may require cooling.
-
Stir the mixture for 1-2 hours at room temperature.
-
The elemental mercury will precipitate as a fine black solid.
-
Separate the organic layer from the aqueous layer. The mercury can be removed by filtration.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the ether product.
Comparative Experimental Workflow
The following diagram illustrates the general workflow for each etherification method, highlighting the key differences in their experimental setup and execution.
Caption: Comparative workflow of the three etherification methods.
Conclusion
The Williamson ether synthesis remains a versatile and widely used method, particularly for the synthesis of a broad range of symmetrical and asymmetrical ethers from primary alkyl halides.[1] However, its limitations with sterically hindered substrates necessitate the use of alternative methods. The Ullmann condensation provides a valuable route to aryl ethers, which are not readily accessible through the Williamson synthesis, although it often requires harsher reaction conditions. For the synthesis of ethers from alkenes, alkoxymercuration-demercuration offers a reliable method that avoids the carbocation rearrangements that can plague other acid-catalyzed additions, but the toxicity of mercury reagents is a significant drawback.[8] The choice of the most appropriate etherification method will ultimately depend on the specific substrates, desired product, and the experimental constraints of the laboratory.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Stereochemical Validation of Allyl Ether Reactions
For researchers, scientists, and drug development professionals, the precise control of stereochemistry in chemical reactions is paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, efficacy, and safety. Allyl ethers are versatile intermediates in organic synthesis, and the stereochemical outcome of their reactions is a critical consideration. This guide provides an objective comparison of common stereoselective allyl ether reactions, supported by experimental data, and details the methodologies for their validation.
Palladium-Catalyzed Asymmetric Allylic Etherification
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-O bonds, leading to chiral allylic ethers. The stereochemical outcome is typically controlled by the chiral ligand coordinated to the palladium catalyst.
Comparative Performance of Chiral Ligands
The choice of the chiral ligand is crucial for achieving high enantioselectivity in palladium-catalyzed allylic etherification. Below is a comparison of commonly used ligand types with phenols as nucleophiles.
| Catalyst System | Ligand Type | Substrate Scope | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Pd(OAc)₂ / (S,S)-Trost Ligand | Phosphine | Various phenols and allylic acetates | 85-95% | 70-90% | [1] |
| [Pd(allyl)Cl]₂ / (R)-BINAP | Phosphine | Electron-rich phenols | 70-88% | 65-85% | [1] |
| PdCl₂(dppf) | Phosphine | General phenols with vinyl ethylene (B1197577) carbonate | Not enantioselective | Good to excellent | [2][3] |
| Pd₂(dba)₃ / Chiral PHOX | Phosphinooxazoline | Intramolecular reactions | Up to 99% | High | [4] |
Note: Enantioselectivity and yield can be highly substrate-dependent. The data presented are representative examples.
Experimental Protocol: Asymmetric Etherification of 1-Naphthol (B170400)
This protocol describes a typical procedure for the palladium-catalyzed asymmetric allylic etherification of a phenol (B47542) with an allylic carbonate.
Materials:
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(S,S)-Trost Ligand
-
1-Naphthol
-
Allyl ethyl carbonate
-
Toluene (B28343) (anhydrous)
-
Sodium hydride (NaH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthol (1.0 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, prepare the catalyst by dissolving [Pd₂(dba)₃] (0.025 mmol) and (S,S)-Trost ligand (0.06 mmol) in anhydrous toluene (2 mL). Stir for 20 minutes at room temperature.
-
Add the catalyst solution to the sodium naphthoxide solution.
-
Add allyl ethyl carbonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reaction Mechanism
The catalytic cycle for the palladium-catalyzed asymmetric allylic etherification involves the formation of a π-allyl palladium intermediate. The chiral ligand creates a chiral environment around the metal center, dictating the face of the allyl moiety that the nucleophile (phenoxide) attacks.
Catalytic Asymmetric Claisen Rearrangement
The Claisen rearrangement is a powerful[5][5]-sigmatropic rearrangement for the synthesis of γ,δ-unsaturated carbonyl compounds. The use of chiral Lewis acids or organocatalysts can render this reaction highly enantioselective.
Comparative Performance of Catalytic Systems
Different catalytic systems have been developed for the asymmetric Claisen rearrangement of allyl vinyl ethers. Chiral N,N'-dioxide-metal complexes have emerged as particularly effective catalysts.
| Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral N,N'-dioxide-Ni(II) complex | Cyclic O-allyl β-ketoesters | - | up to 99% | up to 99% | [6][7] |
| Chiral N,N'-dioxide-Mg(II) complex | Glycine pyrazoleamides and allyl bromides | >20:1 | up to 98% | up to 96% | [8] |
| Bis(oxazoline)-Cu(II) complex | 2-Ester substituted allyl vinyl ethers | - | High | Good | [6] |
| Chiral Aluminum Lewis Acid | Illicinole | - | 87:13 er | - | [9] |
Note: "er" stands for enantiomeric ratio.
Experimental Protocol: Asymmetric Claisen Rearrangement with a Chiral N,N'-Dioxide-Nickel(II) Catalyst
This protocol outlines a general procedure for the enantioselective Claisen rearrangement of an O-allyl β-ketoester.[6]
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-proline derived)
-
Nickel(II) triflate (Ni(OTf)₂)
-
O-allyl β-ketoester
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.02 mmol).
-
Add activated 4 Å molecular sieves (50 mg).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add a solution of the O-allyl β-ketoester (0.2 mmol) in anhydrous DCM (1.0 mL).
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Reaction Mechanism
The chiral Lewis acid catalyst coordinates to the substrate, typically in a bidentate fashion, which rigidifies the transition state and allows for effective stereochemical control during the[5][5]-sigmatropic rearrangement.
Validation of Stereochemistry
The determination of the stereochemical outcome of a reaction is a critical step in asymmetric synthesis. The two primary measures are enantiomeric excess (ee) for chiral, non-racemic products and diastereomeric ratio (dr) for products with multiple stereocenters.
Experimental Workflow for Stereochemical Validation
The following workflow outlines the typical steps for validating the stereochemistry of the products from this compound reactions.
Detailed Methodologies for Key Experiments
A. Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral product. The enantiomers are separated on a chiral stationary phase (CSP), and the ratio of the peak areas corresponds to the enantiomeric ratio.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Usually ambient.
-
Detection Wavelength: Chosen based on the chromophore of the analyte.
-
-
Analysis:
-
Inject a sample of the racemic product to determine the retention times of both enantiomers.
-
Inject the sample of the chiral product.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
-
B. Determination of Absolute Stereochemistry by X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the enantiomerically enriched product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically reported as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.
This guide provides a framework for understanding and validating the stereochemical outcomes of key this compound reactions. For specific applications, it is essential to consult the primary literature for detailed procedures and optimization of reaction and analytical conditions.
References
- 1. Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00057A [pubs.rsc.org]
- 2. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 3. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols [organic-chemistry.org]
- 6. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03806D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral N,N′-dioxide/Mg(OTf)2 complex-catalyzed asymmetric [2,3]-rearrangement of in situ generated ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Allyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. Allyl ether, a highly flammable and reactive liquid, requires specific procedures for its disposal to mitigate risks of fire, explosion, and chemical exposure. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. It is a highly flammable liquid and a dangerous fire and explosion hazard.[1] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[2][3][4] The substance can also form explosive peroxides upon storage and exposure to air.[1][2][5] this compound is toxic and may be fatal if inhaled, ingested, or absorbed through the skin.[2][5][6] It is also a skin and eye irritant.[1][2][7]
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8][9]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. In case of potential splashing, additional protective clothing may be required.[9]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter for organic vapors should be used.[4]
Emergency equipment, including a safety shower and eyewash station, must be readily accessible.[1]
Quantitative Safety Data
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Flash Point | < -19 °F / -7 °C (closed cup) | [6][8] |
| Boiling Point | 94-95 °C | [8] |
| Density | 0.803 g/mL at 25 °C | [5][8] |
| Vapor Pressure | 153.0 mmHg | [6] |
| NFPA 704 Diamond | Health: 2, Flammability: 4, Instability: 4 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process.[1] Adherence to both federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[10][11][12] The following protocol outlines the necessary steps for safe disposal.
Experimental Protocol: Peroxide Testing and Neutralization
Due to the risk of explosive peroxide formation, older containers of this compound or those that have been opened and stored for an extended period must be tested for peroxides before disposal.
Materials:
-
Potassium iodide (KI) solution (10%)
-
Starch paper or starch solution
-
Sodium sulfite (B76179) or sodium bisulfite solution (10%)
-
Glass stirring rod
Procedure:
-
Testing for Peroxides: In a chemical fume hood, add 1-3 mL of the this compound to an equal volume of the 10% potassium iodide solution in a test tube. A yellow to brown color indicates the presence of peroxides. For a more sensitive test, dip a strip of starch paper into the mixture or add a few drops of starch solution; a blue-black color indicates the presence of peroxides.
-
Neutralization of Peroxides: If peroxides are present, they must be neutralized before disposal. Slowly add the 10% sodium sulfite or sodium bisulfite solution dropwise to the this compound while stirring. Continue to add the reducing agent until a test with KI-starch paper is negative (no blue-black color). This process should be conducted with extreme caution, as it can be exothermic.
Waste Collection and Labeling
-
Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container: The container must be made of a compatible material (e.g., glass or a specific type of plastic approved for flammable liquids) and have a secure, tight-fitting lid.[1][4]
-
Labeling: The hazardous waste label must be filled out completely and accurately, including the chemical name ("Waste this compound"), the associated hazards (e.g., "Flammable," "Toxic," "Peroxide-Former"), and the accumulation start date.
Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents or acids.[1][9] The storage area should be a designated satellite accumulation area for hazardous waste.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never pour this compound down the drain or dispose of it in the regular trash.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate all non-essential personnel from the area.[1]
-
Ventilate the area.[1]
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like paper towels to absorb large spills.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
- 1. nj.gov [nj.gov]
- 2. This compound | 557-40-4 [chemicalbook.com]
- 3. ALLYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 557-40-4 [m.chemicalbook.com]
- 6. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. 烯丙基醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
Essential Safety and Logistical Information for Handling Allyl Ether
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of allyl ether, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is a highly flammable and reactive liquid. Understanding its properties is the first step in safe handling. This substance can form explosive peroxides upon storage and exposure to air.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H10O | [2] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| Appearance | Clear, colorless liquid with a radish-like odor | [1][2] |
| Boiling Point | 94-95 °C | [3] |
| Melting Point | -6 °C | [2] |
| Flash Point | -7 °C (19.4 °F) - closed cup | [3] |
| Density | 0.803 g/mL at 25 °C | [1][2][3] |
| Solubility | 0.3% soluble in water; miscible with alcohol and oils | [1][2] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for the structurally related compound, allyl glycidyl (B131873) ether (AGE), provide a useful reference for assessing risk.[4]
| Organization | Limit Type | Value |
| OSHA (PEL) | Ceiling | 10 ppm (45 mg/m³) |
| NIOSH (REL) | TWA (10-hour) | 5 ppm (22 mg/m³) |
| STEL (15-minute) | 10 ppm (44 mg/m³) | |
| ACGIH (TLV) | TWA (8-hour) | 1 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection against the various hazards posed by this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Gloves: Chemically resistant gloves are essential. While specific breakthrough data for this compound is limited, laminate film gloves (Barrier™) are often recommended for handling various ethers. Nitrile gloves can be used for splash protection but should be replaced immediately upon contact.[5] Always consult the glove manufacturer's compatibility chart.[5][6] Lab Coat: A flame-resistant lab coat should be worn over personal clothing. Full Body Protection: For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. | Prevents skin contact, which can cause irritation and absorption of the toxic substance.[1] Flame-resistant clothing is necessary due to the high flammability of this compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] | Minimizes inhalation of harmful vapors that can irritate the respiratory tract and cause systemic toxicity.[1][7] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Have a spill kit readily available that includes absorbent materials suitable for flammable liquids.
-
Check for Peroxides: Before using, test the this compound for the presence of peroxides using commercially available test strips. If peroxides are present, consult your institution's Environmental Health and Safety (EHS) department for guidance on safe disposal.
Operational Procedure
-
Work in a Fume Hood: Conduct all handling of this compound inside a certified chemical fume hood.
-
Grounding: When transferring this compound between metal containers, ensure that both containers are grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors.[1]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[1]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep the container sealed when not in use.
-
Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Never use an open flame.
Post-Operational Cleanup
-
Wipe Down Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent.
-
Dispose of Contaminated Materials: Any disposable materials that have come into contact with this compound, such as pipette tips or wipes, must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste. Reusable items should be cleaned according to institutional protocols.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Peroxide Formation: Be aware that this compound can form explosive peroxides over time. Waste containers should be dated upon opening and when they are filled.
-
Disposal Method: The primary method of disposal is incineration at a licensed facility. Arrange for pickup and disposal through your institution's EHS department. Never pour this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 557-40-4 [chemicalbook.com]
- 2. This compound CAS#: 557-40-4 [m.chemicalbook.com]
- 3. 烯丙基醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ALLYL GLYCIDYL ETHER (AGE) | Occupational Safety and Health Administration [osha.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. uwyo.edu [uwyo.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl glycidyl ether [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
